trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(2R,3S)-2-methylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSLKJXCSUYWPS-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Discovery of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
This guide provides a comprehensive overview of the synthetic strategies and conceptual discovery framework for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a chiral heterocyclic compound of interest to researchers and professionals in drug development. While a specific, publicly documented discovery and synthetic protocol for this exact molecule remains elusive in readily available scientific literature, this paper will detail established, stereoselective methodologies for analogous 2,3-disubstituted morpholines. These methods, grounded in fundamental organic chemistry principles, provide a robust roadmap for the reliable synthesis of the target compound.
Introduction: The Significance of Substituted Morpholines
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals and biologically active compounds.[1] Its presence can enhance critical drug-like properties, including metabolic stability, aqueous solubility, and the ability to cross the blood-brain barrier.[2] The precise three-dimensional arrangement of substituents on the morpholine ring is often paramount to a compound's therapeutic efficacy and safety profile. The title compound, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, features a specific stereochemical relationship between the methyl group at the 2-position and the carboxylic acid group at the 3-position, making stereocontrolled synthesis a critical consideration.
While the specific context for the "discovery" of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is not explicitly detailed in the reviewed literature, its structural motifs suggest its potential utility as a constrained amino acid analogue or a chiral building block in the synthesis of more complex molecules for various therapeutic targets.
Strategic Approaches to Diastereoselective Synthesis
The synthesis of 2,3-disubstituted morpholines with a trans configuration necessitates a high degree of stereochemical control. Several established strategies in asymmetric synthesis can be adapted to achieve this outcome. A particularly relevant and well-documented approach involves the diastereoselective condensation of an imine with a chiral lactone, followed by a tandem methanolysis and ring-closure sequence.[3][4]
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride would involve the hydrolysis and deprotection of a suitable ester precursor, which itself is formed through a stereocontrolled cyclization reaction. The key stereochemistry-defining step would be the formation of the C2-C3 bond.
Caption: Retrosynthetic analysis for the target compound.
Key Synthetic Transformations
The forward synthesis, based on the work of Penso, M. et al. (2012) for analogous compounds, would involve the following key transformations[3][4]:
-
Imine Formation: Generation of an appropriate imine from an aldehyde and a primary amine.
-
Stereoselective Condensation: An acid-catalyzed condensation of the imine with the silyl ketene acetal of a chiral lactone. This step is crucial for establishing the desired trans (R,S) stereochemistry at the C2 and C3 positions.
-
Methanolysis and Ring Closure: A tandem reaction where the lactone is opened, and the morpholine ring is formed.
-
Deprotection and Hydrolysis: Removal of any protecting groups and hydrolysis of the ester to yield the carboxylic acid.
-
Salt Formation: Treatment with hydrochloric acid to afford the final hydrochloride salt.
Experimental Protocols (Adapted Methodology)
The following protocols are adapted from established procedures for the synthesis of structurally related trans-2,3-disubstituted morpholines and represent a viable pathway to the target compound.[3][4]
Synthesis of the N-Protected trans-2-Methyl-6-methoxy-morpholine-2-carboxylic acid ester
This procedure details the key stereochemistry-defining steps.
Step 1: Imine Formation
-
To a solution of the desired aldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add the primary amine (1.0 eq).
-
Stir the reaction mixture over a drying agent (e.g., magnesium sulfate) at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Filter and concentrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
Step 2: Diastereoselective Condensation
-
Dissolve the chiral lactone (e.g., 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one) (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C and add a Lewis acid catalyst (e.g., TMSOTf) (0.2 eq).
-
Slowly add a solution of the silyl ketene acetal of the lactone (1.2 eq) to the reaction mixture.
-
Add a solution of the previously prepared imine (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at -78 °C for several hours, then allow it to warm to a higher temperature (e.g., -20 °C) and stir for an extended period (e.g., 20 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Step 3: Methanolysis and Ring Closure
-
Dissolve the crude product from the previous step in anhydrous methanol.
-
Add a source of anhydrous HCl (e.g., trimethylsilyl chloride) (2.0 eq) at 0 °C.
-
Stir the reaction at room temperature until the cyclization is complete.
-
Neutralize the reaction mixture and extract the product.
-
Purify the crude product by column chromatography to yield the desired N-protected trans-2,3-disubstituted morpholine ester.
Caption: Key steps in the stereoselective synthesis.
Final Deprotection and Salt Formation
The final steps to obtain trans-2-Methylmorpholine-3-carboxylic acid hydrochloride would involve standard deprotection and hydrolysis procedures.
-
N-Deprotection: Depending on the protecting group used on the nitrogen, standard conditions such as hydrogenolysis for a benzyl group or acidic treatment for a Boc group would be employed.
-
Ester Hydrolysis: Saponification of the ester using a base like lithium hydroxide, followed by acidic workup, will yield the carboxylic acid.
-
Hydrochloride Salt Formation: Dissolving the free base of the final compound in a suitable solvent and treating it with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) will precipitate the desired hydrochloride salt.
Characterization and Data Presentation
Comprehensive analytical characterization is essential to confirm the structure and stereochemistry of the synthesized compound.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The coupling constants between the protons at C2 and C3 in the ¹H NMR spectrum are indicative of their relative stereochemistry. For a trans configuration, a larger coupling constant is typically observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid and the secondary amine.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
Tabulated Data (Hypothetical)
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molecular Weight | 181.62 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic peaks for methyl, morpholine ring protons, and carboxylic acid proton. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Peaks corresponding to the six carbon atoms in the structure. |
| Mass Spec (ESI+) | m/z = 146.08 [M+H]⁺ (for free base) |
Conclusion
References
-
Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(14), 3182-3185. [Link]
-
Wolfe, J. P., & Ney, J. E. (2009). New strategy for the synthesis of substituted morpholines. Organic letters, 11(14), 3182-3185. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Agami, C., Couty, F., & Lequesne, C. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Tetrahedron, 41(10), 1919-1924. [Link]
-
Ilaš, J., & Kikelj, D. (2008). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. QSAR & Combinatorial Science, 27(11-12), 1331-1339. [Link]
-
Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6439-6451. [Link]
-
Reddy, P. V. N., & Kumar, P. (2001). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 3(1), 63-65. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]
-
Zhang, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
-
Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454-3461. [Link]
-
Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454-3461. [Link]
Sources
A Foundational Guide to the Stereoselective Synthesis and Characterization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its advantageous physicochemical and metabolic properties which are beneficial in drug design.[1] This technical guide delves into the foundational aspects of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a specific substituted morpholine with potential applications in drug discovery. Due to the limited specific early research literature on this exact molecule, this guide synthesizes established principles and analogous methodologies to present a scientifically grounded overview. We will explore a plausible stereoselective synthetic route, detail essential characterization techniques, and discuss the potential pharmacological significance of this compound, providing researchers and drug development professionals with a robust framework for its investigation.
Introduction: The Significance of the Morpholine Moiety
The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[2] The substitution pattern on the morpholine ring is critical for defining a molecule's interaction with biological targets. Specifically, 2,3-disubstituted morpholines introduce chiral centers that can significantly influence binding affinity and selectivity. The trans stereochemistry of the methyl and carboxylic acid groups in the title compound creates a distinct three-dimensional arrangement of functional groups, which is of considerable interest for probing receptor binding pockets.
This guide will provide a comprehensive examination of the core scientific principles underpinning the synthesis and analysis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
Stereoselective Synthesis: A Proposed Early-Stage Approach
The overall synthetic workflow can be visualized as a multi-step process starting from readily available precursors.
Caption: Proposed Synthetic Workflow for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous diastereoselective syntheses of trans-2,3-disubstituted morpholine-2-carboxylic acid derivatives.[1][3]
Step 1: Imine Formation
-
To a solution of the chosen aldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane, add the primary amine (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The formation of the imine can be monitored by TLC or NMR. The crude imine is often used directly in the next step without further purification.
Step 2: Diastereoselective Condensation
-
In a separate flask, prepare the silyl ketene acetal from a suitable lactone precursor.
-
Cool the solution of the silyl ketene acetal to -78 °C under an inert atmosphere.
-
Add a solution of the imine (from Step 1) in the same anhydrous solvent dropwise to the cooled silyl ketene acetal solution.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the consumption of the starting materials by TLC. This acid-catalyzed condensation is crucial for establishing the trans stereochemistry.[1]
Step 3: Methanolysis, Ring Closure, and Hydrolysis
-
Quench the reaction from Step 2 with methanol.
-
Allow the mixture to warm to room temperature and stir overnight. This facilitates the methanolysis and subsequent intramolecular cyclization to form the morpholine ring.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude morpholine ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude trans-2-Methylmorpholine-3-carboxylic acid.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude carboxylic acid from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in the same solvent dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
| Parameter | Expected Value/Technique | Purpose |
| Molecular Formula | C₆H₁₂ClNO₃ | Confirms elemental composition. |
| Molecular Weight | 181.62 g/mol | Basic physical property. |
| Appearance | White to off-white solid | Visual identification. |
| Melting Point | To be determined experimentally | Indicator of purity. |
| Solubility | Soluble in water and polar organic solvents | Important for biological assays and formulation. |
| ¹H NMR Spectroscopy | Characteristic peaks for the methyl, morpholine ring protons, and the carboxylic acid proton. The coupling constants between the C2 and C3 protons are critical for confirming the trans stereochemistry. | Structural elucidation and stereochemical assignment. |
| ¹³C NMR Spectroscopy | Distinct signals for each carbon atom in the molecule. | Confirms the carbon skeleton. |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the free base. | Confirms molecular weight. |
| FT-IR Spectroscopy | Characteristic absorptions for O-H (carboxylic acid), N-H (amine salt), C=O (carboxylic acid), and C-O-C (ether) functional groups. | Functional group identification. |
Early-Stage Pharmacological Considerations
While specific early pharmacological data for this compound is scarce, the structural motifs suggest several potential areas of investigation based on the known bioactivities of other morpholine derivatives.
The logical relationship for investigating the pharmacological potential can be outlined as follows:
Caption: Logical Flow for Pharmacological Investigation.
Morpholine-containing compounds have shown a wide range of biological activities, including acting as anticancer, anti-inflammatory, and antiviral agents.[4] The specific stereochemistry and functional groups of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride make it an interesting candidate for screening against various biological targets, particularly those where a constrained amino acid-like structure is desired.
Conclusion and Future Directions
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride represents a valuable chemical entity with untapped potential in drug discovery. This guide provides a foundational framework for its synthesis and characterization, built upon established and reliable methodologies for analogous structures. The proposed stereoselective synthesis offers a clear path to obtaining this compound with high purity and the desired stereochemistry. Future research should focus on the experimental validation of this synthetic route, a comprehensive characterization of the compound's physicochemical properties, and a broad screening of its biological activities to uncover its therapeutic potential. The modularity of the described synthesis also allows for the generation of a library of related analogues, which will be instrumental in establishing structure-activity relationships and identifying lead compounds for further development.
References
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.
-
Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461. Available at: [Link]
-
Bissantz, C., et al. (2010). The medicinal chemistry of morpholines. Journal of Medicinal Chemistry, 53(14), 5061-5080. Available at: [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4523–4526. Available at: [Link]
-
PubChem. (n.d.). 4-Methylmorpholine-2-carboxylic acid hydrochloride. Retrieved from [Link]
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Prudêncio, M., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Advances, 11(35), 21569-21577. Available at: [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
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Gavernet, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249–2267. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
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- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Chirality: A Technical Guide to the Stereoselective Synthesis of Morpholine Derivatives
Foreword: The Morpholine Scaffold - A Privileged Player in Drug Discovery
The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active compounds is a testament to its unique and advantageous physicochemical properties.[1][2] The incorporation of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and modulate blood-brain barrier permeability, making it a highly sought-after structural motif for drug development professionals.[1][2] However, the true therapeutic potential of many morpholine-containing drug candidates is intrinsically linked to the precise three-dimensional arrangement of their atoms. The stereochemistry of the morpholine ring is often a critical determinant of efficacy and safety. This guide provides an in-depth exploration of the state-of-the-art methodologies for the stereoselective synthesis of chiral morpholine derivatives, offering researchers and scientists a comprehensive resource to navigate this challenging yet rewarding area of synthetic chemistry.
Strategic Pillars of Stereocontrol in Morpholine Synthesis
The asymmetric synthesis of chiral morpholines can be broadly categorized by the origin of stereochemical control. This guide will dissect four principal strategies, each offering distinct advantages and facing unique challenges. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.
A foundational understanding of these approaches is crucial for the rational design of synthetic routes to novel chiral morpholine derivatives.
Caption: Core strategies for achieving stereoselectivity in morpholine synthesis.
Catalyst-Controlled Synthesis: The Pinnacle of Efficiency and Elegance
Asymmetric catalysis represents the most sophisticated and atom-economical approach to chiral morpholine synthesis, offering the potential for high enantioselectivity from achiral precursors.[1] This section will delve into two powerful catalytic methodologies: asymmetric hydrogenation and tandem hydroamination/asymmetric transfer hydrogenation.
Asymmetric Hydrogenation of Dehydromorpholines
The asymmetric hydrogenation of prochiral dehydromorpholines has emerged as a highly effective strategy for the synthesis of 2-substituted chiral morpholines, consistently delivering exceptional enantioselectivities and quantitative yields.[3][4] This method leverages chiral transition metal catalysts, most notably rhodium complexes bearing chiral bisphosphine ligands with a large bite angle, such as SKP-Phos.[1][3]
The success of this approach hinges on the ability of the chiral catalyst to create a stereochemically defined environment around the double bond of the dehydromorpholine substrate, directing the addition of hydrogen to one face of the molecule.
This protocol provides a representative procedure for the synthesis of (R)-2-phenylmorpholine via asymmetric hydrogenation.[1]
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
(R,R,R)-SKP-Phos (0.011 equiv)
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, a dried Schlenk tube is charged with (R,R,R)-SKP-Phos and [Rh(COD)₂]BF₄. Anhydrous, degassed DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate dried Schlenk tube or directly within the autoclave vessel, the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate is dissolved in anhydrous, degassed DCM.
-
Hydrogenation: The prepared catalyst solution is transferred to the substrate solution via cannula. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 50 atm.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the desired (R)-2-phenylmorpholine.
Data Presentation: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Entry | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-2-Phenylmorpholine | >99 | 99 | [1] |
| 2 | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Chlorophenyl)morpholine | >99 | 99 | [1] |
| 3 | 2-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Fluorophenyl)morpholine | 95 | 92 | [5] |
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
For the enantioselective synthesis of 3-substituted morpholines, a powerful one-pot tandem reaction has been developed, combining a titanium-catalyzed intramolecular hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation.[6][7][8] This elegant approach commences with an aminoalkyne substrate, which first undergoes cyclization to a cyclic imine, followed by in-situ reduction to the chiral morpholine.[6][7] The Noyori-Ikariya catalyst, RuCl, is particularly effective for the asymmetric transfer hydrogenation step, affording high yields and enantiomeric excesses greater than 95%.[6][7]
Mechanistic studies have revealed that hydrogen-bonding interactions between the oxygen atom of the morpholine precursor and the ligand of the ruthenium catalyst are crucial for achieving high levels of enantioselectivity.[6][8]
Caption: Workflow for the tandem synthesis of 3-substituted morpholines.
Organocatalysis: A Metal-Free Paradigm
The use of small organic molecules as catalysts has gained significant traction in asymmetric synthesis, offering a valuable alternative to metal-based catalysts. In the context of chiral morpholine synthesis, organocatalysis has enabled novel and efficient transformations.
Enantioselective Chlorocycloetherification
An organocatalytic asymmetric halocyclization protocol has been developed to construct chiral morpholines containing a quaternary stereocenter.[9][10] This method utilizes a cinchona alkaloid-derived phthalazine catalyst to mediate the enantioselective chlorocycloetherification of alkenol substrates, affording chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities.[9][10]
Desymmetric Double Aza-Michael Addition
For the synthesis of more complex fused morpholine architectures, an organocatalytic enantioselective desymmetric double aza-Michael addition cascade has been reported.[11] This strategy allows for the construction of functionalized fused morpholines with good to excellent yields and high diastereo- and enantioselectivity.[11]
Diastereoselective Strategies: Leveraging Existing Stereocenters
Diastereoselective reactions are a powerful tool for the synthesis of chiral morpholines, particularly when starting from enantiomerically pure precursors.
Photocatalytic Diastereoselective Annulation
A visible-light-mediated photocatalytic annulation strategy provides a direct route to substituted morpholines from readily available starting materials.[12][13] This method employs a combination of a photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and diastereoselectivity, even for challenging tri- and tetrasubstituted morpholines.[12][13]
Palladium-Catalyzed Tsuji-Trost Reaction and Iron-Catalyzed Heterocyclization
A one-pot, diastereoselective synthesis of substituted morpholines has been developed that involves a sequential palladium(0)-catalyzed Tsuji-Trost allylation of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization.[14] This atom-economical approach favors the formation of the thermodynamically more stable cis-diastereoisomers.[14]
Substrate and Auxiliary-Controlled Approaches: The Classical Foundation
While catalytic methods are often preferred for their efficiency, substrate and auxiliary-controlled strategies remain highly relevant, especially for the synthesis of specific target molecules.
From the Chiral Pool
Enantiomerically pure amino acids and amino alcohols are readily available starting materials that can be elaborated into chiral morpholines.[15] This "chiral pool" approach provides a reliable means of introducing stereochemistry into the morpholine scaffold.
Chiral Auxiliaries
The temporary attachment of a chiral auxiliary to a prochiral substrate can effectively direct the stereochemical outcome of subsequent reactions.[16] While specific examples for morpholine synthesis are less prevalent in recent literature compared to catalytic methods, the principles of chiral auxiliary-controlled synthesis remain a valuable tool in the synthetic chemist's arsenal.
Conclusion: A Future of Precision and Innovation
The stereoselective synthesis of chiral morpholine derivatives is a dynamic and evolving field. The methodologies outlined in this guide, from highly efficient asymmetric catalytic reactions to elegant diastereoselective transformations, provide a robust toolkit for accessing a diverse array of enantiomerically pure morpholine scaffolds. As our understanding of reaction mechanisms deepens and novel catalytic systems are discovered, the ability to synthesize ever more complex and medicinally relevant chiral morpholines with unparalleled precision will continue to advance the frontiers of drug discovery and development.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14233–14238. [Link]
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
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Reddy, R. S., et al. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters. [Link]
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
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Miller, A. K., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]
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Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]
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Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
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Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
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Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. National Center for Biotechnology Information. [Link]
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Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
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Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
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Wang, Y., et al. (2017). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 13, 1568–1573. [Link]
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A Guide to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride: A Key Building Block in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Substituted Morpholines in Medicinal Chemistry
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and oral bioavailability to drug candidates.[1] Its saturated heterocyclic structure can act as a versatile conformational constraint, orienting substituents in a precise three-dimensional arrangement for optimal target engagement. Among the vast landscape of morpholine derivatives, stereochemically defined structures such as trans-2-Methylmorpholine-3-carboxylic acid hydrochloride have emerged as critical building blocks for the synthesis of complex, high-value pharmaceuticals.
This technical guide provides an in-depth exploration of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride as a synthetic building block, with a particular focus on its pivotal role in the synthesis of the antiviral drug Nirmatrelvir. We will delve into its synthesis, reactivity, and provide a detailed protocol for its application, offering field-proven insights for researchers in drug discovery and development.
Physicochemical Properties and Structural Features
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (CAS Number: 1807882-36-5) is a chiral, non-proteinogenic amino acid analog. The "trans" designation refers to the relative stereochemistry of the methyl group at the C2 position and the carboxylic acid group at the C3 position of the morpholine ring. The hydrochloride salt form enhances its stability and handling properties as a solid.
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molecular Weight | 181.62 g/mol |
| CAS Number | 1807882-36-5 |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
The presence of a secondary amine, a carboxylic acid, and a stereodefined methyl group provides multiple points for synthetic diversification, making it an attractive scaffold for creating peptidomimetics and other complex molecules.[2]
Synthesis of the Building Block
The stereoselective synthesis of 2,3-disubstituted morpholines is a well-documented area of organic chemistry.[3] While specific, detailed preparations of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride are often proprietary, the general synthetic strategies involve the cyclization of appropriately substituted amino alcohols. One plausible conceptual approach is outlined below.
Caption: Conceptual synthetic pathway to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
The key challenges in the synthesis lie in the diastereoselective construction of the C2 and C3 stereocenters and the subsequent cyclization to form the morpholine ring. Various methods, including those starting from natural amino acids or employing asymmetric catalysis, have been developed to achieve high stereochemical control.[3][4]
Application in the Synthesis of Nirmatrelvir (Paxlovid™)
A prominent and timely application of a derivative of trans-2-Methylmorpholine-3-carboxylic acid is in the synthesis of Nirmatrelvir, the active protease inhibitor in Pfizer's COVID-19 oral antiviral treatment, Paxlovid™.[5][6] Nirmatrelvir is a peptidomimetic designed to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[7] The morpholine moiety is incorporated into the "western fragment" of the drug molecule.[8]
The synthesis of Nirmatrelvir involves the coupling of three key fragments. The morpholine-containing fragment is prepared and then coupled to the other components of the western fragment before its final amide bond formation with the eastern fragment.[8][9]
Caption: Role of the morpholine building block in the convergent synthesis of Nirmatrelvir.
Experimental Protocol: Amide Coupling with trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
The following is a representative, self-validating protocol for the amide coupling of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride with a generic primary amine, a key transformation in its use as a building block. This protocol is based on standard peptide coupling procedures.[6]
Objective: To synthesize an N-alkyl/aryl amide of trans-2-methylmorpholine-3-carboxylic acid.
Materials:
-
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
-
Primary amine (R-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or 2-Hydroxypyridine-N-oxide (HOPO)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DCM) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride salt and the subsequently formed HCl during the coupling reaction. Stir for 10-15 minutes at room temperature. Self-validation checkpoint: The solution should be homogeneous.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) and HOBt or HOPO (1.2 eq) to the reaction mixture. Stir for 15-20 minutes to pre-activate the carboxylic acid. Self-validation checkpoint: The reaction mixture may become slightly warm.
-
Amine Addition: Add the primary amine (R-NH₂) (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). Self-validation checkpoint: The aqueous washes remove unreacted starting materials and coupling byproducts. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome: The desired amide product should be obtained as a solid or oil with a yield typically ranging from 70-95%, depending on the nature of the amine used.
Conclusion: A Versatile and Indispensable Synthetic Tool
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride has proven to be a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its stereodefined structure and multiple functional handles allow for the creation of diverse chemical entities with precise three-dimensional architectures. The critical role of its derivatives in the large-scale synthesis of Nirmatrelvir underscores its importance in addressing global health challenges. As the demand for sophisticated and effective therapeutics continues to grow, the utility of such chiral, non-proteinogenic amino acid analogs in drug discovery and development is set to expand, making a thorough understanding of their synthesis and reactivity essential for medicinal and process chemists.
References
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A Technical Guide to the Spectroscopic Characterization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (CAS No. 1807882-36-5).[1] As a substituted morpholine, this compound and its derivatives are of significant interest in medicinal chemistry and drug development.[2] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the title compound. Furthermore, it details robust experimental protocols for acquiring and interpreting this data, offering field-proven insights for researchers and scientists. The methodologies described are designed to ensure data integrity and support the unambiguous structural elucidation of this heterocyclic amino acid derivative.
Introduction: The Significance of Substituted Morpholines
Morpholine and its derivatives are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. Their unique physicochemical properties, including aqueous solubility and metabolic stability, make them attractive moieties in drug design. trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic amino acid analog. The precise stereochemical arrangement of the methyl and carboxylic acid groups in the trans configuration is critical for its interaction with biological targets. Therefore, rigorous spectroscopic analysis is paramount to confirm both the chemical structure and the relative stereochemistry.
This guide will focus on the three primary spectroscopic techniques for the characterization of small organic molecules: NMR for detailed structural and stereochemical information, MS for molecular weight confirmation and fragmentation analysis, and IR for the identification of key functional groups.
Predicted Spectroscopic Data
While experimental spectra for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride are not widely published, we can predict the key spectroscopic features based on the analysis of related morpholine derivatives and general principles of spectroscopy.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a hydrochloride salt of an amino acid, a polar, deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD) is recommended.[3] The use of D₂O will result in the exchange of the acidic protons (NH₂⁺ and COOH), causing their signals to disappear from the ¹H NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in D₂O
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| CH ₃-C2 | ~1.3 - 1.5 | Doublet (d) | ~15 - 20 |
| C2-H | ~3.5 - 3.7 | Quartet (q) | ~60 - 65 |
| C3-H | ~3.8 - 4.0 | Doublet (d) | ~65 - 70 |
| C5-H a | ~3.2 - 3.4 | Multiplet (m) | ~45 - 50 |
| C5-H b | ~3.6 - 3.8 | Multiplet (m) | |
| C6-H a | ~4.0 - 4.2 | Multiplet (m) | ~68 - 73 |
| C6-H b | ~3.8 - 4.0 | Multiplet (m) | |
| NH ₂⁺ | Exchangeable with D₂O | - | - |
| COOH | Exchangeable with D₂O | - | ~170 - 175 |
Causality Behind Predictions:
-
The chemical shifts are predicted based on the known effects of electron-withdrawing groups (oxygen, protonated nitrogen, and carboxylic acid) on adjacent protons and carbons.[4]
-
The trans relationship between the protons on C2 and C3 is expected to result in a relatively small coupling constant (J-value), which will be observable in a high-resolution spectrum.
-
The diastereotopic protons on C5 and C6 will exhibit complex splitting patterns due to both geminal and vicinal coupling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For a polar, pre-charged molecule like an amino acid hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal.[5][6]
-
Expected Molecular Ion: The molecular weight of the free base is 145.16 g/mol . In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z ≈ 146.08.[7]
-
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of water (H₂O) from the carboxylic acid group and/or the cleavage of the morpholine ring.
Table 2: Predicted m/z Values for Key Ions
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 146.08 | Protonated molecule of the free base |
| [M+Na]⁺ | 168.06 | Sodium adduct |
| [M-H₂O+H]⁺ | 128.07 | Loss of water from the protonated molecule |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample, the spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[8]
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| N-H stretch (Ammonium salt) | 2800-3200 | Broad, overlapping with O-H |
| C=O stretch (Carboxylic Acid) | 1710-1760 | Strong, sharp |
| C-O-C stretch (Ether) | 1070-1150 | Strong |
| C-N stretch (Amine) | 1020-1250 | Medium |
Causality Behind Predictions:
-
The carboxylic acid O-H stretch is characteristically very broad due to hydrogen bonding.[9][10]
-
The ammonium N-H stretch will also be broad and will likely overlap with the O-H stretch.
-
The C=O stretch of the carboxylic acid is a strong and readily identifiable absorption.[9][10]
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality spectroscopic data for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of D₂O. Add a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) if quantitative analysis is required.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C experiment is standard. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C one-bond correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the trans stereochemistry through space interactions.
-
-
-
Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution. Phase and baseline correct the spectra.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid helps to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source is recommended for accurate mass measurements.
-
Data Acquisition:
-
Mode: Positive ion mode.
-
Scan Range: A scan range of m/z 50-500 should be sufficient.
-
MS/MS: Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.
-
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[8]
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a baseline correction and ATR correction if necessary.
Visualization of Workflow and Structure
The following diagrams illustrate the molecular structure of the target compound and a general workflow for its comprehensive spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis
Caption: Molecular structure of the compound.
Conclusion
This technical guide provides a predictive framework for the spectroscopic analysis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. By combining predicted data with robust, field-tested experimental protocols, researchers can confidently approach the characterization of this and related morpholine derivatives. The successful application of these multi-technique spectroscopic approaches is essential for ensuring the structural integrity and stereochemical purity of compounds destined for drug discovery and development pipelines.
References
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Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions in the presence of an inexpensive organic photocatalyst (TPP) and a Lewis acid additive. Organic Letters, 19(17), 4696-4699. [Link]
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Langrock, T., Czihal, P., & Hoffmann, R. (2006). Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. Amino Acids, 30(3), 291-297. [Link]
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
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A Comprehensive Guide to the Physicochemical Characterization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the full physicochemical characterization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a substituted cyclic amino acid derivative. Given the absence of extensive public data on this specific molecule, this document serves as a procedural and interpretive guide, outlining the critical experimental protocols and the scientific rationale necessary for its evaluation as a potential active pharmaceutical ingredient (API). We will detail the methodologies for determining identity, purity, solubility, ionization constants (pKa), lipophilicity (LogP), and stability, grounding each protocol in established pharmaceutical science principles and regulatory expectations.
Introduction and Molecular Overview
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral, heterocyclic compound featuring a morpholine ring, a carboxylic acid, and a secondary amine which exists as a hydrochloride salt. This unique combination of functional groups suggests specific physicochemical properties that are critical to its behavior in a pharmaceutical context. The morpholine ring imparts aqueous solubility and a degree of metabolic stability, while the amino acid moiety dictates its pH-dependent charge state and solubility. The hydrochloride salt form is typically chosen to enhance solubility and stability.
A thorough characterization is the bedrock of drug development, influencing everything from formulation design and bioavailability to stability and shelf-life. This guide provides the expert-driven, self-validating protocols required to build a comprehensive data package for this molecule.
Identity and Structural Confirmation
Before any other property is measured, the unambiguous confirmation of the molecule's structure and stereochemistry is paramount.
Molecular Structure and Calculated Properties
-
Chemical Name: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
-
Molecular Formula: C₆H₁₂ClNO₃
-
Molecular Weight: 181.62 g/mol
-
Expected Appearance: White to off-white crystalline solid.
Spectroscopic Characterization
NMR is essential for confirming the covalent structure and relative stereochemistry of the molecule. For morpholine derivatives, specific patterns are expected.[1][2]
-
¹H NMR: The proton spectrum should confirm the presence of all 12 protons. Key features to expect include:
-
A doublet for the methyl group (CH₃) coupled to the proton at the C2 position.
-
Distinct multiplets for the diastereotopic protons of the CH₂ groups in the morpholine ring. The protons adjacent to the oxygen atom (C5) will be downfield compared to those adjacent to the nitrogen (C6).[1]
-
Signals for the protons at the C2 and C3 chiral centers. Their coupling constant will be indicative of their trans relationship.
-
A broad signal for the amine proton (N-H), which may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum should show 6 distinct signals, corresponding to the methyl carbon, the four carbons of the morpholine ring, and the carbonyl carbon of the carboxylic acid. The carbons attached to heteroatoms (O, N) will be shifted downfield.[2][3]
FTIR provides confirmation of the key functional groups. As an amino acid hydrochloride, the spectrum is expected to be distinct from its free-base form.[4] Key absorption bands include:
-
~1730-1750 cm⁻¹: A strong C=O stretch from the protonated carboxylic acid group.
-
~2400-3000 cm⁻¹ (broad): O-H stretch from the carboxylic acid and N-H⁺ stretch from the secondary ammonium salt.
-
~1100-1120 cm⁻¹: A strong C-O-C asymmetric stretch, characteristic of the morpholine ether linkage.[5][6][7]
Core Physicochemical Properties
These properties govern the material's behavior during manufacturing, formulation, and in physiological environments.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline substance, while impurities will depress and broaden this range.[8][9]
-
Sample Preparation: Finely powder a small amount of the dry solid. Tightly pack the sample into a capillary tube to a height of 1-2 mm.[8]
-
Initial Determination: Place the capillary in a melting point apparatus (e.g., Mel-Temp). Heat at a rapid rate (~10-20°C/min) to find the approximate melting point.[10][11]
-
Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow rate (1-2°C/min) starting about 10°C below the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquid (clear point). This is the melting range.[10]
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Aqueous Solubility
Aqueous solubility, particularly as a function of pH, is a primary determinant of a drug's oral absorption and is a key parameter in the Biopharmaceutics Classification System (BCS).[12] For an ionizable compound like this, solubility is expected to be lowest near its isoelectric point and higher at pH values where it is fully ionized. The World Health Organization (WHO) provides a harmonized protocol for determining solubility for BCS classification.[13][14]
-
Media Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid). All experiments should be conducted at 37 ± 1°C.[13]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed container. The amount should be sufficient to ensure that solid remains undissolved at equilibrium.
-
Equilibration: Agitate the samples (e.g., on a shaker or rotator) at 37°C for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments can establish the required time.[15]
-
Sample Processing: After equilibration, allow the samples to sit to let the undissolved solid settle. Withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any solid particles.
-
Analysis: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method.
-
Validation: Ensure the pH of the solution has not changed significantly after the addition of the compound. The presence of undissolved solid must be confirmed at the end of the experiment.
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[16] This property is critical as moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation (e.g., hydrolysis).[17][18]
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-15 mg) onto the DVS microbalance.[18]
-
Drying: Pre-treat the sample by exposing it to 0% relative humidity (RH) at a controlled temperature (e.g., 25°C) until a stable weight is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a programmed RH ramp, typically from 0% to 95% RH in 10% increments, holding at each step until mass equilibrium is reached (e.g., <0.003% weight change per minute).[19] Follow this with a desorption cycle from 95% back down to 0% RH.
-
Data Analysis: Plot the change in mass (%) versus RH. The shape of the isotherm reveals the nature of the moisture sorption. The total moisture uptake at a given RH (e.g., 80%) is used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.) according to pharmacopeial standards.[16]
Ionization and Partitioning Behavior
Acid Dissociation Constant (pKa)
The pKa values define the pH range over which the molecule's functional groups ionize.[20] For this molecule, two pKa values are expected:
-
pKa₁ (~2-3): Corresponding to the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺).
-
pKa₂ (~8-9): Corresponding to the secondary ammonium group (-NH₂⁺- ⇌ -NH- + H⁺). These values are critical for predicting solubility, absorption, and receptor binding.
-
Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a defined volume of deionized water or a supporting electrolyte solution (e.g., 0.1 M KCl) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette containing a standardized titrant (0.1 M NaOH).
-
Titration Procedure: Slowly add small, precise volumes of the NaOH titrant to the solution. Record the pH after each addition, ensuring the reading is stable. Collect data points frequently, especially in the regions where the pH changes rapidly.[21][22]
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. These can be accurately determined from the inflection points on a first-derivative plot (dpH/dV vs. V).
Caption: Workflow for pKa determination by potentiometric titration.
Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.[23][24] A positive LogP indicates a preference for the lipid (octanol) phase, while a negative value indicates a preference for the aqueous phase.[25]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
Partitioning: Prepare a stock solution of the compound in one of the phases (e.g., the aqueous phase). Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.
-
Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Allow the layers to fully separate without emulsion.
-
Analysis: Carefully remove an aliquot from both the aqueous and the octanol layers. Quantify the concentration of the compound in each phase using a validated HPLC-UV method.[26]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[25] The experiment should be repeated with varying initial concentrations to ensure the value is consistent.
Stability Profile
Understanding a compound's stability is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify likely degradation products and establish the specificity of the analytical methods used for stability testing.[27][28]
Forced Degradation Studies (Stress Testing)
These studies expose the API to conditions more severe than accelerated stability testing to understand its degradation pathways.[29][30] The goal is to achieve 5-20% degradation of the parent compound.[28][29]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a defined period (e.g., 24-48 hours). Neutralize the sample before analysis.[29]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the compound in solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose the solid compound and a solution to a combination of UV and visible light as specified in ICH guideline Q1B.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradation products.[31][32][33]
Caption: Workflow for a typical forced degradation study.
Summary of Physicochemical Properties
The data generated from the protocols above should be compiled into a comprehensive summary table to provide an at-a-glance overview of the compound's profile.
| Parameter | Methodology | Significance in Drug Development |
| Molecular Weight | Calculation | Essential for all stoichiometric calculations, formulation, and dosing. |
| Appearance | Visual Inspection | A basic quality control parameter; changes can indicate instability. |
| Melting Point | Capillary Method | Key indicator of purity and solid-state identity. |
| ¹H and ¹³C NMR | NMR Spectroscopy | Confirms the chemical structure and stereochemistry. |
| FTIR | Infrared Spectroscopy | Confirms the presence of key functional groups. |
| Aqueous Solubility | Shake-Flask (pH 1.2, 4.5, 6.8 at 37°C) | Critical for predicting oral absorption and BCS classification.[12] |
| pKa Values | Potentiometric Titration | Governs solubility, charge, and interaction with biological targets.[20] |
| LogP | Shake-Flask (n-Octanol/Water) | Predicts membrane permeability and potential for ADME properties.[25] |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Informs handling, packaging, and storage requirements to prevent degradation. |
| Chemical Stability | Forced Degradation Studies | Identifies degradation pathways and helps develop a robust formulation.[27][34] |
Conclusion
The successful characterization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride requires a systematic and rigorous application of fundamental physicochemical tests. The protocols outlined in this guide provide a robust framework for generating the necessary data to support its progression through the drug development pipeline. By understanding its solubility, stability, ionization, and partitioning behavior, researchers can make informed decisions regarding formulation, delivery, and overall viability as a therapeutic agent. This structured approach ensures not only scientific integrity but also alignment with the regulatory expectations for a new chemical entity.
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1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]
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1H and13C NMR spectra ofN-substituted morpholines | Request PDF. ResearchGate. [Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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"biological activity of substituted morpholine-3-carboxylic acids"
An In-Depth Technical Guide to the Biological Activity of Substituted Morpholine-3-Carboxylic Acids
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacokinetic profiles and confer a wide range of biological activities.[1][2] When combined with a carboxylic acid at the 3-position, the resulting morpholine-3-carboxylic acid core becomes a versatile building block for creating novel therapeutic agents.[3][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted morpholine-3-carboxylic acid derivatives. We will explore key synthetic methodologies that enable chemical diversity, delve into the mechanistic basis of their anticancer and antimicrobial activities, and present detailed protocols for their synthesis and biological evaluation. This document serves as a technical resource for researchers aiming to leverage this promising chemical scaffold in drug discovery programs.
The Morpholine-3-Carboxylic Acid Scaffold: A Foundation for Drug Design
The morpholine heterocycle is a six-membered ring containing both nitrogen and oxygen atoms.[6] Its inclusion in drug candidates is often strategic, as the morpholine moiety can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[1][2] The addition of a carboxylic acid group at the 3-position introduces a key functional handle for further derivatization and a potential point of interaction with biological targets.
The unique structural features of morpholine-3-carboxylic acid make it an ideal starting point for library synthesis in drug discovery.[4][7] The nitrogen atom can be readily alkylated or acylated, while the carboxylic acid can be converted to esters, amides, or other functional groups. This allows for systematic modification of the core structure to probe interactions with target proteins and optimize biological activity.
Core Structural Logic
The relationship between the core scaffold and its potential for biological activity can be visualized as a logical flow from its fundamental properties to its functional application.
Caption: General workflow from synthesis to lead identification.
Key Biological Activities and Structure-Activity Relationships (SAR)
Substituted morpholine derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. [1][6][8]The specific activity is highly dependent on the nature and position of the substituents on the morpholine-3-carboxylic acid core.
Anticancer Activity
Many morpholine derivatives have been investigated as potential anticancer agents. [6]The mechanism often involves the inhibition of key signaling proteins like phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). [6] Structure-Activity Relationship Insights:
-
N-Substitution: The substituent on the morpholine nitrogen is critical. Large, aromatic groups can form key interactions in the ATP-binding pocket of kinases.
-
C-2/C-5 Substitution: As demonstrated in studies on PC-PLC inhibitors, the relative position of substituents (e.g., 2,5- vs. 2,4-substitution) can dramatically alter inhibitory potency, with a 2,5-substitution pattern being more favorable in some cases. [9]* Carboxylic Acid Moiety: Conversion of the carboxylic acid to a hydroxamic acid has been shown to maintain or improve inhibitory activity against certain targets. [9]The morpholinyl nitrogen itself is often essential for activity. [9]
Compound Class Substituents Target/Activity Potency (Example) Reference Morpholino-benzamides Trifluoromethoxy-substituted benzamide Multiple Cancer Cell Lines (HCT-116, MCF-7) High Potency [6] 2-Morpholinobenzoic acids 2,5-disubstituted with N-benzylamine PC-PLC Inhibition 89.3% Inhibition [9] | Pyrazolopyrimidine-morpholines | Pyrazolopyrimidine at N-4 | PI3K/mTOR Inhibition | Potent Inhibitory Activity | [6]|
Antimicrobial Activity
The morpholine scaffold is also present in compounds with significant antibacterial and antifungal activity. [1][4]For example, certain morpholine-modified ruthenium-based agents have shown promise as antibiotics against drug-resistant bacteria. [1]Studies have also shown that morpholine-3-carboxylic acid itself exhibits activity against Gram-positive bacteria like Staphylococcus aureus. [4] Structure-Activity Relationship Insights:
-
Lipophilicity: Introducing lipophilic aliphatic chains can improve membrane permeability, which is often a key factor for antibacterial efficacy. [1]* Esterification: Conversion of the carboxylic acid to (1-aryl-1,2,3-triazol-4-yl)methyl esters has been explored as a strategy to generate compounds with antibacterial activity. [5]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided with detailed, step-by-step instructions.
Protocol 1: Copper-Catalyzed Three-Component Synthesis of a Substituted Morpholine-3-Carboxylate
This protocol is adapted from established methods for the synthesis of highly substituted morpholines. [10] Objective: To synthesize a representative diethyl 2-(aryl/alkyl)-morpholine-3,3-dicarboxylate.
Materials:
-
Amino alcohol (e.g., 2-amino-2-methylpropan-1-ol, 1.2 equiv)
-
Aldehyde (e.g., benzaldehyde, 1.5 equiv)
-
Diethyl diazomalonate (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amino alcohol (1.2 mmol), aldehyde (1.5 mmol), and Cu(OTf)₂ (0.05 mmol).
-
Solvent Addition: Add anhydrous DCM (10 mL) to the flask and stir the mixture at room temperature.
-
Reactant Addition: Slowly add a solution of diethyl diazomalonate (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture over 30 minutes using a syringe pump. Causality Note: Slow addition is crucial to control the reaction rate and minimize side product formation from the decomposition of the diazo compound.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure morpholine product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Synthesized morpholine derivative (stock solution in DMSO)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Ciprofloxacin (positive control)
-
DMSO (vehicle control)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a suspension of the bacterial strain in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final concentration range might be 128 µg/mL to 0.25 µg/mL. Self-Validation Note: Include a positive control (Ciprofloxacin), a negative control (inoculum only), and a vehicle control (inoculum with DMSO at the highest concentration used) on each plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Viability Confirmation (Optional): Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.
Future Outlook
The morpholine-3-carboxylic acid scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. [6]Future research will likely focus on:
-
Novel Synthetic Methods: Development of more efficient and stereoselective synthetic routes to access novel, complex derivatives. [11]* New Biological Targets: Exploring the activity of these compounds against a broader range of biological targets, including viruses and parasites. [2][12]* Pharmacokinetic Optimization: Fine-tuning substituents to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy. [1] The versatility and proven track record of this scaffold ensure its continued importance in the field of medicinal chemistry and drug discovery.
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Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
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Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Morpholine-3-carboxylic acid | 77873-76-8. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
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Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved January 19, 2026, from [Link]
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Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for trans-2-Methylmorpholine-3-carboxylic Acid Hydrochloride Derivatives
Foreword: The Morpholine Scaffold as a Privileged Structure in Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of approved and experimental drugs.[1] This heterocycle is often incorporated into drug design to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles.[2][3] Its unique structural features, including a flexible chair-like conformation and a well-balanced hydrophilic-lipophilic profile, allow for advantageous interactions with a wide array of biological targets.[4] Morpholine-containing compounds have demonstrated efficacy across diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, by modulating the activity of key proteins such as kinases, enzymes, and receptors.[5][6]
This guide focuses on a specific, yet underexplored, class of morpholine derivatives: those derived from trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. The presence of the carboxylic acid function appended to the morpholine core introduces a critical new dimension to its potential biological activity. This structural feature positions these derivatives as cyclic amino acid analogs, suggesting a departure from traditional morpholine targets and opening up novel avenues for therapeutic intervention. Specifically, the constrained cyclic structure bearing a carboxyl group bears a resemblance to the amino acid proline, suggesting that these derivatives may act as mimetics and interact with proteins that recognize or process proline.
Given the nascent stage of research into this particular scaffold, this document will not presuppose a specific target. Instead, it will serve as a comprehensive technical guide for researchers and drug development professionals, outlining a systematic, multi-pronged strategy to identify and validate the therapeutic targets of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride derivatives. The methodologies described herein are designed to be robust and self-validating, providing a clear path from hypothesis generation to confirmed target engagement.
Part 1: Hypothesis-Driven Target Exploration
The structural characteristics of trans-2-Methylmorpholine-3-carboxylic acid derivatives suggest two primary hypotheses for their mode of action:
-
Modulation of Amino Acid Metabolism and Signaling: As cyclic amino acid analogs, these derivatives may competitively inhibit enzymes involved in amino acid biosynthesis, catabolism, or utilization. A particularly compelling hypothesis is the targeting of the proline metabolic pathway, which is increasingly implicated in cancer metabolism.[7][8] Enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) are critical nodes in this pathway and represent high-priority potential targets.[7][9]
-
Disruption of Protein-Protein Interactions: Proline-rich motifs are crucial for mediating a vast number of protein-protein interactions (PPIs) that are fundamental to cellular signaling.[10] Domains such as SH3, WW, and EVH1 specifically recognize these motifs.[10][11] The constrained cyclic structure of the title compound's derivatives could function as a peptidomimetic, disrupting these critical interactions which are often dysregulated in disease.[11][12]
The following sections detail a comprehensive workflow to systematically investigate these hypotheses and identify the specific molecular targets.
Part 2: A Multi-Modal Strategy for Target Identification
The identification of a novel compound's direct molecular target is a critical step in drug development.[2] A multi-pronged approach, combining computational and experimental methods, is essential for robust and unbiased target discovery.[13] This guide proposes a three-phase strategy: In Silico Target Prediction, Unbiased Experimental Target Discovery, and Focused Target Validation.
Caption: A multi-modal workflow for target identification and validation.
Phase 1: In Silico Target Prediction
Computational methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's potential targets.
2.1.1 Reverse Docking and Virtual Screening
Reverse docking involves screening a library of known protein structures against the ligand of interest (the morpholine derivative) to predict potential binding partners.
-
Rationale: This approach leverages the vast amount of structural data in databases like the Protein Data Bank (PDB) to identify proteins with binding pockets that are sterically and electrostatically compatible with the compound.
-
Methodology:
-
Generate a high-quality 3D conformer of the trans-2-Methylmorpholine-3-carboxylic acid derivative.
-
Utilize a reverse docking platform (e.g., PharmMapper, idTarget) to screen the compound against a comprehensive library of protein structures.
-
Analyze the results based on docking scores, binding poses, and the biological relevance of the predicted targets. Prioritize targets related to amino acid metabolism and proline-rich motif binding domains.
-
Phase 2: Unbiased Experimental Target Discovery
These label-free methods aim to identify binding partners directly from complex biological samples, such as cell lysates or tissues, without requiring chemical modification of the compound.[6][14]
2.2.1 Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that the binding of a small molecule can stabilize a target protein's structure, making it more resistant to proteolysis.[15]
-
Rationale: This method is advantageous as it uses the native, unmodified compound and identifies direct physical interactions.[1][5]
-
Experimental Protocol: DARTS
-
Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Compound Incubation: Aliquot the lysate into multiple tubes. To the experimental tubes, add the morpholine derivative to the desired final concentration (a dose-response is recommended, e.g., 0.1, 1, 10, 100 µM). To the control tube, add an equivalent volume of vehicle (e.g., DMSO). Incubate at room temperature for 1 hour to allow for binding.
-
Protease Digestion: Add a non-specific protease (e.g., Pronase or thermolysin) to each tube. The protease concentration and digestion time must be optimized to achieve partial digestion in the control sample. A typical starting point is a 1:1000 protease-to-protein ratio for 15-30 minutes at room temperature.[5][16]
-
Quenching: Stop the digestion by adding a protease inhibitor cocktail and/or by immediate addition of SDS-PAGE loading buffer and boiling.
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Run the digested samples on an SDS-PAGE gel.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Identify protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. These are the "protected" proteins.
-
Excise these bands from the gel and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.
-
-
2.2.2 Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein in a cellular environment upon ligand binding.[17]
-
Rationale: This powerful technique confirms target engagement within intact cells, providing a more physiologically relevant context than lysate-based methods.[3][18]
-
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the morpholine derivative or vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes.[19]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Analyze the soluble fractions by Western blot using antibodies against candidate target proteins (identified from DARTS or in silico methods). The presence of a band at higher temperatures in the drug-treated samples indicates thermal stabilization and thus, target engagement.
-
Isothermal Dose-Response Fingerprinting (ITDRF): To determine potency, treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (a temperature at which the target protein is partially denatured in the absence of the ligand). The concentration-dependent increase in soluble protein can be used to generate an EC50 curve for target engagement.[3]
-
2.2.3 Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic biochemical approach involves immobilizing a derivative of the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[20]
-
Rationale: AC-MS is a direct method for isolating binding partners and can be highly effective, though it requires chemical modification of the compound, which may alter its binding properties.[14]
-
Experimental Protocol: AC-MS
-
Probe Synthesis: Synthesize a derivative of trans-2-Methylmorpholine-3-carboxylic acid that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its hypothesized binding interactions. A control molecule, structurally similar but biologically inactive, should also be synthesized.
-
Immobilization: Covalently attach the tagged derivative to a solid support, such as streptavidin-coated magnetic beads (for a biotinylated probe).
-
Affinity Pulldown: Incubate the functionalized beads with a cell lysate. To control for non-specific binding, perform parallel incubations with beads alone and beads functionalized with the inactive control molecule. Additionally, a competition experiment should be run where the lysate is pre-incubated with an excess of the free, untagged active compound before adding the functionalized beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific binders (present only in the active compound pulldown and competed by the free compound) by mass spectrometry.
-
Part 3: Target Validation and Mechanism of Action
Once a list of high-confidence candidate targets is generated, a focused validation phase is crucial to confirm direct binding, determine functional consequences, and establish a clear link to a cellular phenotype.[21]
Caption: Logical flow for the validation of a candidate therapeutic target.
Biophysical Confirmation of Direct Binding
-
Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding kinetics. Recombinant target protein is immobilized on a sensor chip, and the morpholine derivative is flowed over the surface. The interaction is measured, yielding data on association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Biochemical Functional Assays
If the validated target is an enzyme, its functional activity must be assessed in the presence of the compound. For example, if the target is identified as proline dehydrogenase (PRODH), a biochemical assay would be established to measure the conversion of proline to Δ1-pyrroline-5-carboxylate. The inhibitory effect of the morpholine derivative would be quantified to determine its IC50 value.
Cell-Based Assays and Genetic Validation
The ultimate validation comes from linking the molecular interaction to a cellular response.
-
Phenotypic Assays: Based on the function of the validated target, relevant cell-based assays should be performed. For a target in the proline metabolism pathway, this could involve measuring cell proliferation, apoptosis, or metabolic flux in cancer cell lines, particularly under conditions of nutrient stress like glutamine deprivation.[8][22]
-
Genetic Validation: To confirm that the observed cellular phenotype is indeed due to the modulation of the identified target, genetic methods such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene should be employed. The cellular phenotype induced by the compound should be mimicked by the genetic perturbation of the target, and the compound should show reduced efficacy in cells where the target has been knocked out.
Part 4: Data Summary and Interpretation
Throughout the target identification and validation process, quantitative data should be systematically collected and organized for clear interpretation and comparison.
Table 1: Summary of Potential Target Validation Data
| Parameter | Method | Result | Interpretation |
| Binding Affinity | |||
| Dissociation Constant (KD) | SPR / ITC | e.g., 500 nM | Quantifies the strength of the direct interaction. |
| Target Engagement | |||
| Cellular EC50 | CETSA (ITDRF) | e.g., 1.2 µM | Measures the concentration needed to engage the target in intact cells. |
| Functional Activity | |||
| Enzymatic IC50 | Biochemical Assay | e.g., 800 nM | Quantifies the concentration needed to inhibit the target's function. |
| Cellular Potency | |||
| Anti-proliferative GI50 | Cell-based Assay | e.g., 2.5 µM | Measures the concentration needed for a specific cellular effect. |
Conclusion
The trans-2-Methylmorpholine-3-carboxylic acid hydrochloride scaffold represents a promising, yet uncharted, territory in drug discovery. Its identity as a cyclic amino acid analog strongly suggests a novel set of potential therapeutic targets distinct from those of more conventional morpholine derivatives. By employing the systematic, multi-modal approach outlined in this guide—from broad, unbiased screening using techniques like DARTS and CETSA to rigorous biophysical and cellular validation—researchers can confidently identify and characterize the molecular targets of these compounds. This structured workflow provides a robust framework for elucidating their mechanism of action and unlocking their full therapeutic potential.
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"in silico modeling of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride interactions"
An In-Depth Technical Guide: In Silico Modeling of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride Interactions
Introduction
In the landscape of modern drug discovery, computational chemistry and molecular modeling have become indispensable tools, offering a pathway to expedite the identification and optimization of novel therapeutic agents.[1][2][3] By simulating molecular interactions at an atomic level, we can generate and refine hypotheses about a compound's biological activity before committing significant resources to laboratory synthesis and testing.[1][2] This guide provides an in-depth, technical workflow for the in silico characterization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride , a small molecule featuring a morpholine scaffold—a privileged structure in medicinal chemistry known for its favorable physicochemical properties and presence in numerous approved drugs.[4][5]
The presence of both a chiral center and a carboxylic acid group suggests that its interactions with biological targets will be stereospecific and sensitive to the local electrostatic environment. This document will guide researchers, scientists, and drug development professionals through a multi-stage computational protocol, from initial ligand preparation and target selection to molecular docking and the dynamic simulation of its interactions. Our approach is designed to be a self-validating system, where each step builds upon the last to construct a robust and defensible model of the molecule's potential biological function.
Part 1: Foundational Workflow - Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This initial phase is arguably the most critical, as errors introduced here will propagate through the entire workflow. Our objective is to generate the most electronically and conformationally accurate representations of both the ligand and its potential biological target.
Ligand Preparation: A Quantum Mechanical Approach
For a novel or sparsely studied molecule like trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, an experimentally determined 3D structure is often unavailable. Therefore, we must generate a computationally optimized structure. While molecular mechanics force fields are fast, they may not capture the subtle electronic effects of the morpholine ring's heteroatoms and the carboxylic acid group. For this reason, a quantum mechanical (QM) approach is superior for generating a low-energy conformation and, crucially, for deriving accurate partial atomic charges.[6][7]
-
2D to 3D Conversion:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule from a database like PubChem or a chemical supplier.[8][9][10] For our molecule, a representative SMILES would be C[C@H]1OCC(=O)O.
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to convert this 2D representation into an initial 3D structure. Ensure the correct trans stereochemistry is set.
-
-
Quantum Mechanical Geometry Optimization:
-
The initial 3D structure is a crude approximation. We will refine it using Density Functional Theory (DFT), which provides a good balance of accuracy and computational cost for molecules of this size.[11][12]
-
Software: Gaussian, ORCA, or other QM software package.
-
Method: B3LYP functional.
-
Basis Set: 6-31G* or higher.
-
Environment: To better mimic physiological conditions, perform the optimization within a solvent model, such as the Polarizable Continuum Model (PCM) for water.
-
Output: This calculation yields a low-energy, optimized 3D conformation of the ligand.
-
-
Partial Charge Calculation:
-
Accurate partial charges are vital for describing electrostatic interactions in subsequent docking and simulation steps.
-
Using the QM-optimized geometry, perform a single-point energy calculation to derive charges using a method like Restrained Electrostatic Potential (RESP) or Merz-Kollman (MK). These methods fit the atomic charges to the calculated electrostatic potential around the molecule, providing a more realistic charge distribution than empirical methods.[13]
-
Target Selection and Preparation
Since no specific biological target has been definitively associated with this molecule, we must employ a rational, hypothesis-driven approach for target selection. Morpholine derivatives are known to interact with a wide range of protein classes.[5][14][15][16] A literature and database search reveals that molecules with this scaffold have shown activity against targets such as kinases, proteases, and synthases. For this guide, we will select human inducible Nitric Oxide Synthase (iNOS) as a case study, based on published studies demonstrating that morpholine-containing compounds can act as its inhibitors.[16]
-
Structure Retrieval:
-
Access a public repository of macromolecular structures, such as the Protein Data Bank (PDB).[17][18][19][20][21]
-
Search for a high-resolution (< 2.5 Å) crystal structure of human iNOS. For our example, we select PDB ID: 3E7G. This structure is co-crystallized with an inhibitor, which is invaluable for defining the active site.
-
-
Initial Cleanup:
-
Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, or open-source alternatives like PDB2PQR and Open Babel) to process the raw PDB file.
-
Remove non-essential molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the structure. These will be explicitly modeled later if needed.
-
Handle missing atoms/residues: Check for and, if necessary, model in any missing side chains or loops, as these can affect the integrity of the active site.
-
-
Protonation and Optimization:
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add them according to standard geometries.
-
Assign Protonation States: This is a critical step. The ionization states of acidic (Asp, Glu) and basic (Lys, Arg, His) residues at physiological pH (typically modeled at pH 7.4) must be correctly assigned. Specialized tools can predict these based on the local hydrogen-bonding network.
-
Local Energy Minimization: Perform a restrained, brief energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation process without significantly altering the experimentally determined backbone conformation. The heavy atoms of the protein are typically restrained while the added hydrogens are allowed to move freely.
-
Part 2: Predicting Binding Modes - Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule to another.[1][22] It treats the protein (receptor) as a rigid or semi-flexible entity and explores the conformational space of the ligand within the defined binding site, scoring each pose based on a force-field-based scoring function.
Workflow for Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used, validated, and efficient open-source tool for molecular docking.[23][24][25] The workflow involves preparing the ligand and receptor in the necessary file format (PDBQT), defining the search space, and running the simulation.
Caption: Conceptual Diagram of a QM/MM System Partition.
Conclusion
This guide has outlined a comprehensive, multi-stage in silico workflow to investigate the potential interactions of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. By systematically progressing from high-accuracy ligand preparation using quantum mechanics, through hypothesis generation with molecular docking, to dynamic validation with molecular dynamics simulations, researchers can build a robust and detailed model of a small molecule's behavior. This structured approach, grounded in established methodologies and validated software, provides a powerful framework for accelerating hit-to-lead campaigns and making more informed decisions in the complex process of drug development. The insights gained from these computational experiments can effectively guide the synthesis of new analogs, predict potential off-target effects, and ultimately contribute to the design of safer and more efficacious medicines.
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An In-depth Technical Guide to the Structural Elucidation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. Moving beyond a simple listing of methods, this document delves into the strategic rationale behind the experimental workflow, offering field-proven insights into the causality of analytical choices. We present a self-validating system of protocols, from initial purity assessment and molecular formula determination to the definitive confirmation of its three-dimensional structure, including the critical trans relative stereochemistry. This guide is designed to be a practical resource, integrating detailed experimental methodologies with the interpretation of spectroscopic and crystallographic data, underpinned by authoritative references.
Introduction: The Analytical Challenge
The structural elucidation of novel small molecules is a cornerstone of chemical research and drug development. trans-2-Methylmorpholine-3-carboxylic acid hydrochloride presents a multifaceted analytical challenge, incorporating a heterocyclic morpholine ring, two contiguous stereocenters, and the presence of a hydrochloride salt of a secondary amine and a carboxylic acid. A definitive structural assignment requires not only the confirmation of its constitution (i.e., the connectivity of its atoms) but also the unambiguous determination of the relative stereochemistry of the methyl and carboxylic acid groups at the C2 and C3 positions.
This guide outlines a logical and efficient workflow, leveraging a suite of modern analytical techniques to achieve a complete and irrefutable structural assignment. The narrative emphasizes the synergy between different analytical methods, where the output of one technique informs and corroborates the findings of another.
The Elucidation Workflow: A Strategic Overview
The structural elucidation will proceed through a phased approach, beginning with fundamental characterization and culminating in the definitive determination of stereochemistry. Each phase provides critical pieces of the structural puzzle.
Caption: Overall workflow for structural elucidation.
Phase 1: Foundational Analysis - What Are We Working With?
Before delving into complex structural analysis, it is imperative to confirm the molecular formula and identify the key functional groups present. This foundational data provides the necessary framework for interpreting subsequent, more detailed spectroscopic data.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The choice of an electrospray ionization (ESI) source in positive ion mode is logical for this molecule. The morpholine nitrogen is basic and will readily accept a proton, making it amenable to ESI. HRMS is superior to nominal mass for this purpose as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecular ion will be the protonated molecule, [M+H]⁺, where M is the free base (C₆H₁₁NO₃).
-
Data Analysis: The exact mass of the [M+H]⁺ ion is compared against a theoretical mass calculated from the elemental composition.
Expected Results: The molecular formula of the free base is C₆H₁₁NO₃. The expected monoisotopic mass of the protonated molecule [C₆H₁₂NO₃]⁺ is 146.08117 Da.[1] The observation of a high-resolution mass peak matching this value to within a few parts per million (ppm) error confirms the molecular formula.
Trustworthiness: The high accuracy of HRMS provides a robust validation of the elemental composition, which is a critical first step in the elucidation process.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For an amino acid hydrochloride, we expect to see characteristic absorptions for the carboxylic acid, the secondary ammonium salt, and the C-O ether linkage of the morpholine ring.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) & N⁺-H stretch (Ammonium) | The very broad nature of this band is characteristic of the hydrogen-bonded O-H of a carboxylic acid, which overlaps with the N⁺-H stretching of the ammonium salt.[2][3][4] |
| ~1730-1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) | This is a hallmark absorption for a carbonyl group. Its position indicates a saturated carboxylic acid.[3] |
| ~1600-1500 | Medium | N-H bend | Bending vibration for the secondary ammonium ion.[5] |
| ~1250-1050 | Strong | C-O stretch (Ether & Carboxylic Acid) | A strong band in this region is expected for the C-O-C ether linkage of the morpholine ring and the C-O single bond of the carboxylic acid.[3] |
Phase 2: Constitutional Assignment - Connecting the Atoms
With the molecular formula and functional groups established, the next step is to determine the precise connectivity of the atoms using Nuclear Magnetic Resonance (NMR) spectroscopy.
1D NMR Spectroscopy: ¹H and ¹³C NMR
Expertise & Experience: ¹H and ¹³C NMR provide the initial map of the proton and carbon environments within the molecule. The chemical shifts, integration (for ¹H), and multiplicities (for ¹H) give crucial information about the electronic environment and neighboring atoms for each nucleus.[6] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to their high polarity.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Run standard ¹H, ¹³C{¹H}, and DEPT-135 experiments.
-
Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum.
Predicted NMR Data (in D₂O, ~400 MHz)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H NMR | |||||
| H-3 | ~4.0 - 4.2 | d | 1H | CH-COOH | Alpha to the electron-withdrawing carboxyl group. |
| H-2 | ~3.6 - 3.8 | dq | 1H | CH-CH₃ | Adjacent to both the methyl group and the electron-withdrawing oxygen. |
| Morpholine H | ~3.2 - 4.5 | m | 4H | O-CH₂ & N-CH₂ | Complex overlapping multiplets for the four morpholine ring protons. |
| Methyl H | ~1.3 - 1.5 | d | 3H | CH₃ | Doublet due to coupling with H-2. |
| ¹³C NMR | |||||
| C=O | ~170 - 175 | - | - | COOH | Typical range for a carboxylic acid carbon.[7] |
| C-5 | ~65 - 70 | CH₂ | - | O-CH₂ | Carbon adjacent to oxygen is significantly deshielded.[8] |
| C-6 | ~60 - 65 | CH₂ | - | O-CH₂ | Similar to C-5. |
| C-3 | ~55 - 60 | CH | - | CH-COOH | Alpha to the carboxyl group. |
| C-2 | ~50 - 55 | CH | - | CH-CH₃ | Alpha to the methyl group. |
| C-N | ~45 - 50 | CH₂ | - | N-CH₂ | Carbon adjacent to nitrogen.[6] |
| CH₃ | ~15 - 20 | CH₃ | - | CH₃ | Typical aliphatic methyl carbon. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
2D NMR Spectroscopy: Building the Molecular Skeleton
Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY (Correlation Spectroscopy) identifies proton-proton couplings through bonds, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.[9][10] This suite of experiments is a powerful combination for assembling the molecular structure.
Caption: Key 2D NMR correlations for structure confirmation.
Expected Key Correlations:
-
COSY: A crucial correlation will be observed between the methyl protons and H-2, and between H-2 and H-3, confirming the -CH(CH₃)-CH(COOH)- fragment.
-
HSQC: This will definitively link each proton signal to its corresponding carbon signal as outlined in the table above.
-
HMBC: Key long-range correlations will solidify the structure. For instance, the methyl protons should show a correlation to both C-2 and C-3. The H-3 proton should show a correlation to the carboxylic acid carbon (C=O).
Phase 3: Stereochemical Determination - The Final Frontier
The final and most critical phase is to establish the relative stereochemistry of the substituents at C2 and C3. The "trans" designation implies that the methyl group and the carboxylic acid group are on opposite sides of the morpholine ring plane.
2D NOESY: Probing Through-Space Proximity
Expertise & Experience: The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus can be transferred to a spatially close nucleus (typically < 5 Å), regardless of whether they are bonded. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these through-space interactions. For a chair-like conformation of the morpholine ring, a trans configuration would place both the methyl group and the H-3 proton in either axial or equatorial positions. A key diagnostic will be the presence or absence of a NOE between the methyl protons and the H-3 proton.[11][12]
Protocol: 2D NOESY
-
Sample and Instrumentation: Use the same sample and spectrometer as for other NMR experiments.
-
Experiment: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE signals.
-
Data Analysis: Look for cross-peaks between protons that are not directly coupled (as seen in COSY) but are close in space.
Expected Result for trans Isomer:
-
NOE Expected: A clear NOE cross-peak should be observed between the protons of the methyl group and the proton at C-3 (H-3) . In a stable chair conformation of the trans isomer, these groups will be in a cis relationship to each other (e.g., one axial, one equatorial on the same face, or both equatorial), bringing them into close proximity.
-
NOE Absence (for cis isomer): Conversely, in the cis isomer, the methyl group and the carboxylic acid would be on the same side, meaning the methyl group and H-3 would be on opposite sides (trans to each other), likely too far apart to produce a significant NOE.
Single-Crystal X-ray Diffraction: The Gold Standard
Expertise & Experience: While NOESY provides strong evidence for the relative stereochemistry, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and the precise spatial arrangement of all atoms in the crystal lattice.[13][14] The main challenge is often growing diffraction-quality single crystals.
Protocol: Crystallization and X-ray Diffraction
-
Crystallization:
-
Method: Slow evaporation is a common and effective method for small molecule salts.[15]
-
Solvent Screening: Dissolve the compound to near-saturation in various polar solvents (e.g., methanol, ethanol, water) and solvent mixtures (e.g., ethanol/water, isopropanol/ethyl acetate).
-
Procedure: Filter the solution into a clean vial, cover loosely (e.g., with parafilm pierced with a few holes), and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.[15][16]
-
-
Data Collection:
-
Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Cool the crystal (typically to 100 K) to minimize thermal motion.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the structure using direct methods or other algorithms to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Expected Outcome: The refined crystal structure will provide a 3D model of the molecule, visually confirming the trans relationship between the C2-methyl group and the C3-carboxylic acid group. It will also reveal details of the crystal packing and intermolecular interactions, such as hydrogen bonding between the chloride ion, the ammonium proton, and the carboxylic acid group.[17]
Conclusion: A Unified Structural Narrative
The structural elucidation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is achieved not by a single experiment, but by the logical and systematic integration of multiple analytical techniques. HRMS establishes the elemental formula, and FTIR confirms the expected functional groups. A comprehensive suite of 1D and 2D NMR experiments pieces together the atomic connectivity. Finally, the critical trans stereochemistry is strongly supported by NOESY and definitively confirmed by single-crystal X-ray diffraction. This self-validating workflow, where each piece of data corroborates the others, provides the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.
References
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved from [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Dennis Hall, C. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved from [Link]
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Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Retrieved from [Link]
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Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]
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NMR School. (2022). Stereochemistry | How to read NOESY spectrum? YouTube. Retrieved from [Link]
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Al-Karaghouli, A. R., & Koetzle, T. F. (1975). Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. The Journal of Chemical Physics, 62(4), 1388–1394. Retrieved from [Link]
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Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Retrieved from [Link]
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ResearchGate. (2024). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved from [Link]
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Tanaka, R., et al. (2023). Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Stangret, J., & Bratek, K. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Journal of Molecular Structure, 1037, 213-222. Retrieved from [Link]
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ResearchGate. (2023). Typical examples of FTIR spectra from this study. Retrieved from [Link]
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PubChem. (n.d.). Methyl morpholine-2-carboxylate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Retrieved from [Link]
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Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42, 225-236. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Investigation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in Central Nervous System Drug Discovery
Introduction: The Morpholine Scaffold and the Promise of Constrained Amino Acid Analogs in CNS Drug Discovery
The central nervous system (CNS) presents a formidable challenge for drug discovery, primarily due to the blood-brain barrier (BBB), which tightly regulates the passage of molecules into the brain. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a privileged scaffold in the design of CNS-active agents.[1][2][3][4][5] Its favorable physicochemical properties, including a pKa that promotes solubility at physiological pH and the ability to form hydrogen bonds, can enhance BBB permeability and overall pharmacokinetic profiles.[3][4][5]
This guide focuses on a novel compound, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride , a constrained amino acid analog. Its rigid, morpholine-based structure, combined with the carboxylic acid moiety, makes it an intriguing candidate for interacting with targets that recognize endogenous amino acid neurotransmitters, such as glutamate. Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases.[6][7][8][9]
This document provides a comprehensive framework for researchers to investigate the potential of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride as a modulator of key glutamatergic signaling components, specifically the N-methyl-D-aspartate (NMDA) receptor and the Excitatory Amino Acid Transporters (EAATs).
Hypothesized Biological Targets and Rationale
Given its structural similarity to glutamate, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is hypothesized to interact with the following primary targets:
-
N-Methyl-D-Aspartate (NMDA) Receptors: These are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation leads to excitotoxicity, a key mechanism of neuronal death in various CNS pathologies.[10][11][12][13] As a constrained glutamate analog, the target compound could act as a competitive antagonist, blocking the glutamate binding site and preventing excessive calcium influx.
-
Excitatory Amino Acid Transporters (EAATs): This family of five transporters (EAAT1-5) is responsible for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.[6][7][8][14] The compound could potentially act as a substrate or an inhibitor of these transporters, thereby modulating extracellular glutamate levels.
The following sections provide detailed protocols to systematically evaluate the interaction of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride with these targets.
PART 1: In Vitro Characterization
NMDA Receptor Binding Assay
Objective: To determine if trans-2-Methylmorpholine-3-carboxylic acid hydrochloride binds to the NMDA receptor and to quantify its binding affinity (Ki).
Rationale: A radioligand binding assay is a fundamental technique to assess the direct interaction between a compound and its receptor.[15] This protocol uses a competitive binding format with a known radiolabeled NMDA receptor antagonist.
Experimental Workflow:
Caption: Workflow for NMDA Receptor Competitive Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Finally, resuspend the pellet in a known volume of buffer and determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (e.g., 1 nM to 1 mM).
-
Add 50 µL of a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653).
-
Add 100 µL of the prepared cortical membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).
-
For non-specific binding determination, use a high concentration of a known non-radioactive NMDA receptor antagonist (e.g., 1 mM L-glutamate) instead of the test compound.
-
For total binding, use buffer instead of the test compound.
-
Incubate the plate at 4°C for 20 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Summary:
| Compound | IC₅₀ (µM) | Ki (µM) |
| trans-2-Methylmorpholine-3-carboxylic acid HCl | TBD | TBD |
| L-Glutamate (Reference) | ~1-10 | ~1-10 |
| MK-801 (Reference Channel Blocker) | N/A | N/A |
TBD: To be determined experimentally.
Functional Assessment of NMDA Receptor Activity
Objective: To determine if trans-2-Methylmorpholine-3-carboxylic acid hydrochloride acts as an antagonist, agonist, or allosteric modulator of NMDA receptor function.
Rationale: While binding assays confirm interaction, functional assays reveal the biological consequence of that interaction. Calcium imaging is a widely used method to measure the influx of Ca²⁺ through the NMDA receptor channel upon activation.
Step-by-Step Protocol (Calcium Imaging in Primary Neuronal Cultures):
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons from embryonic day 18 rat pups on poly-D-lysine coated plates.
-
Maintain the cultures for 10-14 days in vitro to allow for mature expression of NMDA receptors.
-
-
Calcium Indicator Loading:
-
Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Performance:
-
Wash the cells with a Mg²⁺-free buffer containing glycine (an NMDA receptor co-agonist).
-
Obtain a baseline fluorescence reading.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride for 5-10 minutes. Then, stimulate the cells with a known concentration of NMDA (e.g., 100 µM).
-
To test for agonist activity, add various concentrations of the test compound directly to the cells without NMDA stimulation.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
For antagonist activity, plot the percentage of inhibition of the NMDA-induced calcium response against the log concentration of the test compound to determine the IC₅₀.
-
For agonist activity, plot the calcium response against the log concentration of the test compound to determine the EC₅₀.
-
Hypothesized Signaling Pathway:
Caption: Hypothesized antagonistic action at the NMDA receptor.
Excitatory Amino Acid Transporter (EAAT) Activity Assay
Objective: To determine if trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a substrate or inhibitor of glutamate uptake by EAATs.
Rationale: This assay measures the uptake of radiolabeled glutamate into cells expressing EAATs. A decrease in uptake in the presence of the test compound suggests it is either a competitive substrate or an inhibitor.
Step-by-Step Protocol (using HEK293 cells expressing a specific EAAT subtype):
-
Cell Culture:
-
Culture HEK293 cells stably expressing a specific human EAAT subtype (e.g., hEAAT2/SLC1A2).
-
-
Uptake Assay:
-
Plate the cells in a 24-well plate and grow to confluency.
-
Wash the cells with a sodium-containing uptake buffer.
-
Pre-incubate the cells with various concentrations of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride or a known EAAT inhibitor (e.g., TBOA) for 10 minutes.
-
Initiate the uptake by adding a mixture of non-radiolabeled L-glutamate and [³H]L-glutamate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the lysate using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Plot the percentage of inhibition of [³H]L-glutamate uptake against the log concentration of the test compound to determine the IC₅₀.
-
PART 2: In Vivo Evaluation
Preliminary Assessment of Neuroprotective Effects
Objective: To evaluate the potential of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride to protect against excitotoxic neuronal injury in an animal model.
Rationale: An in vivo model provides a more complex physiological system to assess the therapeutic potential of a compound. The kainic acid-induced seizure model is a well-established method for studying excitotoxicity-mediated neuronal damage.
Step-by-Step Protocol (Kainic Acid-Induced Excitotoxicity in Mice):
-
Animal Dosing:
-
Administer trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (e.g., via intraperitoneal injection) to adult mice at various doses. A vehicle control group should also be included.
-
The dosing time relative to kainic acid administration will depend on the hypothesized pharmacokinetic properties of the compound (e.g., 30 minutes prior).
-
-
Induction of Excitotoxicity:
-
Administer a convulsive dose of kainic acid (e.g., 20-30 mg/kg, i.p.).
-
Observe and score the severity of seizures for 2 hours.
-
-
Tissue Collection and Analysis:
-
At 24 or 48 hours post-kainic acid injection, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for histological analysis.
-
Perform Fluoro-Jade or Nissl staining on brain sections (particularly the hippocampus) to quantify neuronal death.
-
-
Data Analysis:
-
Compare the seizure scores between the vehicle-treated and compound-treated groups.
-
Quantify the number of surviving neurons in the CA1 and CA3 regions of the hippocampus.
-
Use appropriate statistical tests (e.g., ANOVA) to determine if the compound provided significant neuroprotection.
-
Conclusion
The protocols outlined in this guide provide a systematic approach to characterizing the CNS-related biological activity of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. By investigating its effects on key glutamatergic targets such as NMDA receptors and EAATs, researchers can gain valuable insights into its potential as a novel therapeutic agent for neurological disorders. The favorable properties of the morpholine scaffold, combined with the constrained amino acid structure, make this compound a compelling candidate for further exploration in CNS drug discovery.[1][3][4]
References
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Davies, S. N., et al. "A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists." Journal of Physiology-Paris, vol. 83, no. 3-4, 1988, pp. 297-306. [Link]
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Liu, Y., et al. "NMDA receptor subunits have differential roles in mediating excitotoxic neuronal death both in vitro and in vivo." The Journal of Neuroscience, vol. 27, no. 11, 2007, pp. 2846-57. [Link]
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Martel, M. A., et al. "NMDA receptor subunits have differential roles in mediating excitotoxic neuronal death both in vitro and in vivo." The Journal of Neuroscience, vol. 27, no. 11, 2007, pp. 2846-57. [Link]
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Reynolds, I. J. "The Use of Ligand Binding in Assays of NMDA Receptor Function." Methods in Molecular Biology, vol. 103, 1998, pp. 103-10. [Link]
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Lenci, E., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, vol. 12, no. 3, 2021, pp. 378-90. [Link]
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Akinfiresoye, L., et al. "NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders." International Journal of Molecular Sciences, vol. 24, no. 13, 2023, p. 10991. [Link]
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Lenci, E., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." PubMed, National Center for Biotechnology Information. [Link]
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Divito, C. B., and A. M. Tzingounis. "Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT)." Frontiers in Cellular Neuroscience, vol. 8, 2014, p. 205. [Link]
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Petr, G. T., et al. "Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System." International Journal of Molecular Sciences, vol. 16, no. 12, 2015, pp. 29777-92. [Link]
-
Galiano, M. R., et al. "Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond." International Journal of Molecular Sciences, vol. 20, no. 22, 2019, p. 5748. [Link]
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Galiano, M. R., et al. "(PDF) Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond." ResearchGate. [Link]
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The Emergence of Constrained Cyclic Amino Acids: Application Notes for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in Asymmetric Synthesis
Introduction: A Novel Chiral Building Block for Modern Synthesis
In the landscape of asymmetric synthesis, the quest for novel chiral building blocks that offer rigid conformational control and predictable stereochemical outcomes is relentless.[1][2] trans-2-Methylmorpholine-3-carboxylic acid hydrochloride emerges as a compelling scaffold, uniquely combining the structural features of a cyclic amino acid with the desirable physicochemical properties of the morpholine moiety.[1] The morpholine ring is a privileged structure in medicinal chemistry, often imparting improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles to drug candidates.[1] The constrained nature of this bicyclic-like structure, with its defined trans relationship between the C-2 methyl group and the C-3 carboxylic acid, provides a robust platform for stereodirecting transformations.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. While direct literature on this specific molecule is nascent, its structural analogy to well-established chiral auxiliaries and cyclic amino acid derivatives allows for the formulation of robust, scientifically-grounded protocols. We will explore its potential as a chiral auxiliary in diastereoselective alkylations and as a versatile building block for the synthesis of complex, high-value molecules.
Core Concept: Stereochemical Control via a Constrained Scaffold
The fundamental principle behind the application of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride lies in its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] The auxiliary is then removed, having imparted its chirality to the substrate, and can ideally be recovered for reuse.
The rigid morpholine ring of the title compound serves to effectively shield one face of a reactive intermediate, forcing an incoming reagent to approach from the less sterically hindered face. The trans configuration of the methyl and carboxylic acid groups creates a predictable and well-defined steric environment, which is paramount for achieving high levels of diastereoselectivity.
Application I: As a Chiral Auxiliary in Asymmetric Alkylation
One of the most powerful applications of chiral auxiliaries is in the asymmetric alkylation of enolates.[4] By tethering trans-2-Methylmorpholine-3-carboxylic acid hydrochloride to a carboxylic acid substrate, we can form a chiral morpholinone enolate, which can then be alkylated with high diastereoselectivity.
Scientific Rationale & Mechanistic Insight
The proposed mechanism relies on the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation is expected to coordinate to both the enolate oxygen and the morpholine ring oxygen. This chelation, combined with the steric hindrance from the C-2 methyl group, forces the enolate to adopt a specific conformation. This conformation effectively blocks one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite face, thus leading to a high degree of stereocontrol.
Caption: Workflow for Asymmetric Alkylation using the Chiral Auxiliary.
Experimental Protocol: Asymmetric Alkylation of a Propionate Equivalent
This protocol details the asymmetric synthesis of (R)-2-methylpentanoic acid, as a representative example.
Part 1: Acylation of the Chiral Auxiliary
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).
-
Neutralization: Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.
-
Acylation: In a separate flask, dissolve propanoyl chloride (1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the auxiliary suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH4Cl solution. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-acylated morpholinone.
Part 2: Diastereoselective Alkylation
-
Setup: To a flame-dried 100 mL round-bottom flask under argon, add the N-acylated morpholinone (1.0 eq) and anhydrous tetrahydrofuran (THF, 40 mL). Cool to -78 °C.
-
Enolate Formation: Add freshly prepared lithium diisopropylamide (LDA, 1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Alkylation: Add ethyl iodide (1.5 eq) dropwise. Stir at -78 °C for 4 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash chromatography to yield the alkylated product.
Part 3: Auxiliary Cleavage
-
Hydrolysis: Dissolve the purified alkylated product in a mixture of THF (20 mL) and water (10 mL). Cool to 0 °C and add a 3M aqueous solution of lithium hydroxide (LiOH, 4.0 eq).
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Isolation: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract with ethyl acetate (3 x 30 mL).
-
Purification: Dry the combined organic extracts over Na2SO4 and concentrate to yield the crude (R)-2-methylpentanoic acid. Further purification can be achieved by distillation or chromatography.
-
Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the chiral auxiliary.
| Step | Reagent/Conditions | Expected Outcome |
| Acylation | Propanoyl chloride, Et3N, DCM | N-propanoyl-trans-2-methylmorpholin-3-one |
| Alkylation | LDA, THF, -78 °C; then EtI | Diastereomerically enriched alkylated product |
| Cleavage | LiOH, THF/H2O | (R)-2-methylpentanoic acid, Recovered auxiliary |
| Overall Yield | ~70-80% | |
| Diastereomeric Excess | >95% de (determined by 1H NMR or chiral HPLC) |
Application II: As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional handles (secondary amine and carboxylic acid) of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride make it an excellent starting material for the synthesis of complex chiral molecules, such as unnatural amino acids, alkaloids, and other biologically active compounds.[5]
Synthetic Strategy: Elaboration to a Constrained Diamine
A plausible synthetic route involves the reduction of the carboxylic acid to a primary alcohol, followed by conversion of the alcohol to an amine. This would yield a novel chiral 1,2-diamine with a constrained morpholine backbone, a valuable scaffold for ligand synthesis and medicinal chemistry.
Caption: Proposed synthetic route to a novel chiral diamine.
Protocol: Synthesis of (2R,3R)-3-(aminomethyl)-2-methylmorpholine
Part 1: N-Protection and Carboxylic Acid Reduction
-
N-Protection: Dissolve trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir at room temperature for 16 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield the N-Boc protected acid.
-
Reduction: Dissolve the N-Boc acid (1.0 eq) in anhydrous THF under argon. Cool to 0 °C. Add borane-THF complex (BH3-THF, 1.5 eq, 1M solution in THF) dropwise. Allow to warm to room temperature and stir for 8 hours. Carefully quench with methanol, then concentrate. Purify by column chromatography to yield the N-Boc protected amino alcohol.
Part 2: Conversion of Alcohol to Amine
-
Mesylation: Dissolve the N-Boc amino alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 2 hours. Wash with cold water and brine, then dry and concentrate. Use the crude mesylate directly in the next step.
-
Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN3, 3.0 eq). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by chromatography to obtain the N-Boc protected azide.
-
Reduction and Deprotection: Dissolve the azide in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours. Filter through Celite and concentrate. Dissolve the residue in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours, then concentrate to yield the crude diamine as the TFA salt.
| Step | Key Reagents | Intermediate/Product |
| N-Protection | Boc2O, NaHCO3 | N-Boc-trans-2-methylmorpholine-3-carboxylic acid |
| Acid Reduction | BH3-THF | N-Boc-(2R,3R)-3-(hydroxymethyl)-2-methylmorpholine |
| Mesylation | MsCl, Et3N | N-Boc protected mesylate |
| Azide Displacement | NaN3, DMF | N-Boc protected azide |
| Reduction | H2, Pd/C; then TFA | (2R,3R)-3-(aminomethyl)-2-methylmorpholine (TFA salt) |
Conclusion and Future Outlook
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride represents a promising and versatile chiral building block for asymmetric synthesis. Its rigid, stereochemically defined structure makes it an ideal candidate for development as a highly effective chiral auxiliary for a range of transformations beyond alkylation, including aldol additions, Michael additions, and Diels-Alder reactions. Furthermore, its potential as a precursor to novel chiral ligands and catalysts opens up exciting avenues for the development of new asymmetric methodologies. The protocols and strategies outlined in this document provide a solid foundation for researchers to begin exploring the synthetic utility of this valuable compound, with the potential to accelerate the discovery and development of new chiral drugs and fine chemicals.
References
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (NIH). [Link]
-
Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
-
One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Royal Society of Chemistry. [Link]
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- 5. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purification and Characterization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
An Application Guide for Researchers
Abstract
This technical note provides a comprehensive guide to the purification techniques for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a substituted morpholine amino acid analog of significant interest in medicinal chemistry and drug development.[1] The purity of such building blocks is paramount for the synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. This document outlines detailed protocols for recrystallization and ion-exchange chromatography, discusses the rationale behind methodological choices, and presents workflows for post-purification analysis to validate purity and structural integrity.
Introduction: The Imperative for Purity
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic amino acid analog. Morpholine derivatives are integral scaffolds in numerous approved drugs and clinical candidates, valued for their favorable physicochemical properties and biological activities.[1] As with any amino acid derivative used in synthesis, achieving high purity is not merely a procedural step but a foundational requirement for success. Impurities, such as the corresponding cis-isomer, unreacted starting materials, or synthetic byproducts, can lead to downstream complications, including altered biological activity, difficult-to-remove side products in subsequent reactions, and challenges in final compound purification.
The hydrochloride salt form of this amino acid enhances its stability and water solubility but also introduces specific challenges to purification that necessitate tailored strategies beyond standard organic chemistry protocols.[2] This guide provides researchers with the necessary framework to select and execute the most appropriate purification strategy.
Core Purification Strategies: A Comparative Overview
The purification of a polar, chiral hydrochloride salt like trans-2-Methylmorpholine-3-carboxylic acid hydrochloride hinges on exploiting its unique chemical properties. The primary techniques employed are recrystallization and ion-exchange chromatography, each with distinct advantages.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and cost-effective technique for purifying crystalline solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For hydrochloride salts, which are often highly polar, selecting an appropriate solvent system is the most critical experimental parameter.[2]
Causality Behind Solvent Selection: The ideal solvent should fully dissolve the crude compound at an elevated temperature but exhibit poor solubility for the target molecule at lower temperatures, allowing it to crystallize out while impurities remain in the mother liquor.
-
Protic Solvents (e.g., Ethanol, Methanol, Water): These are often good starting points due to the polarity of the hydrochloride salt. An ethanol-water mixture is a common choice for morpholine derivatives.[3]
-
Mixed Solvent Systems: A highly effective strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (an anti-solvent, in which it is insoluble) to induce precipitation. Common pairs include Dichloromethane/Ethyl Acetate and Ethanol/Diethyl Ether.[4]
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale & Use Case | Typical Procedure |
| Ethanol/Water | Balances polarity. Water dissolves the salt, while ethanol reduces the overall polarity to encourage crystallization upon cooling.[3] | Dissolve crude product in a minimal amount of hot 1:1 to 1:2 ethanol-water. Allow to cool slowly to room temperature, then further cool in an ice bath. |
| Methanol/Diethyl Ether | Methanol acts as the "good" solvent, while the non-polar ether acts as the anti-solvent. | Dissolve the compound in a minimum of methanol. Add diethyl ether dropwise until the solution becomes cloudy. Warm slightly to redissolve, then cool slowly. |
| Isopropanol | A single solvent system that often provides a good solubility gradient between hot and cold conditions for moderately polar salts. | Dissolve the crude material in hot isopropanol. Filter while hot to remove insoluble impurities, then allow the filtrate to cool. |
Ion-Exchange Chromatography (IEC): For High-Purity Separation
When recrystallization is insufficient, particularly for removing impurities with similar solubility profiles (like stereoisomers), ion-exchange chromatography (IEC) is the method of choice.[5][6] This technique separates molecules based on their net charge. Since the target molecule is an amino acid hydrochloride, it possesses both a positively charged ammonium group and a carboxylic acid group, making it amphoteric.[6][7]
Mechanism of Separation: The crude sample is dissolved and loaded onto a column packed with a charged resin.
-
Cation-Exchange Resin (Negative Charge): The positively charged morpholine nitrogen binds to the resin. Elution is achieved by increasing the pH (to neutralize the nitrogen) or by increasing the salt concentration of the mobile phase to displace the compound.
-
Anion-Exchange Resin (Positive Charge): At a pH above its isoelectric point, the deprotonated carboxylic acid will bind to the resin. Elution is achieved by lowering the pH or increasing the salt concentration.
This method is exceptionally effective at separating the desired amino acid from neutral impurities, which will pass through the column without binding, or from other charged species.[7][8]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints for ensuring success.
Protocol 1: Purification by Recrystallization
Objective: To achieve >98% purity of the target compound from a crude solid.
Materials:
-
Crude trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hot Plate/Stirrer
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Ice Bath
Procedure:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and deionized water.
-
Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add the ethanol/water solvent mixture in small portions while heating gently (to ~60-70°C) with stirring until the solid is completely dissolved. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Ion-Exchange Chromatography (Cation Exchange)
Objective: To separate the target compound from neutral impurities and other charged species.
Materials:
-
Strong Cation Exchange Resin (e.g., Dowex 50WX8)
-
Chromatography Column
-
Mobile Phases:
-
Loading/Wash Buffer: 0.1 M HCl
-
Elution Buffer: 2 M Ammonium Hydroxide (NH₄OH)
-
-
pH Meter
-
Fraction Collector
-
Rotary Evaporator
Procedure:
-
Resin Preparation: Swell the cation exchange resin in deionized water. Pack it into the chromatography column and wash extensively with deionized water, followed by 1 M HCl, and finally equilibrate with the 0.1 M HCl loading buffer until the eluate pH is stable.
-
Sample Preparation: Dissolve the crude trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in a minimal volume of the loading buffer (0.1 M HCl).
-
Loading: Carefully load the sample solution onto the top of the prepared column.
-
Washing: Wash the column with several column volumes of the loading buffer. This will elute any neutral or negatively charged impurities.
-
Elution: Begin eluting the bound compound by switching the mobile phase to 2 M NH₄OH. The ammonia will deprotonate the morpholine nitrogen, releasing it from the resin.[7]
-
Fraction Collection: Collect fractions and monitor them for the presence of the product using a suitable method (e.g., Thin Layer Chromatography with ninhydrin staining).[8]
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Salt Conversion: The product will be the free base. To convert it back to the hydrochloride salt, dissolve the residue in a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of concentrated HCl or pass anhydrous HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.
Visualization of Purification Workflows
A logical workflow ensures a systematic approach to purification and analysis.
Caption: Decision tree for selecting a purification method.
Purity Assessment and Characterization
Post-purification analysis is mandatory to confirm the success of the procedure. A combination of techniques should be employed.
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Expected Outcome for Pure Sample |
| HPLC (Reversed-Phase) | Quantify purity and detect impurities. [9][10] | A single major peak with >99% peak area. |
| ¹H and ¹³C NMR | Confirm chemical structure and stereochemistry. [11] | Spectra consistent with the trans configuration of the 2-methyl and 3-carboxyl groups. Absence of signals from impurities. |
| Mass Spectrometry (MS) | Confirm molecular weight. [11] | A molecular ion peak corresponding to the exact mass of the compound. |
| Melting Point | Assess purity. | A sharp, defined melting point range. |
| Elemental Analysis | Confirm elemental composition (C, H, N, Cl). | Experimental percentages within ±0.4% of the calculated values. |
Conclusion
The purification of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a critical step in its application for research and development. By leveraging either recrystallization with carefully selected solvent systems or the charge-based selectivity of ion-exchange chromatography, researchers can consistently obtain material of high purity. The protocols and workflows described herein provide a robust framework for achieving this goal, ensuring the quality and reliability of subsequent experimental work.
References
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Application Notes and Protocols for the Scale-Up Synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Introduction: The Significance of Chiral Morpholines in Drug Development
Substituted morpholines are privileged scaffolds in modern medicinal chemistry, appearing in a wide array of therapeutic agents, from antibiotics to anticancer drugs.[1] The rigid, six-membered ring of the morpholine nucleus imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. Specifically, the stereochemical arrangement of substituents on the morpholine ring is critical for biological activity, making the development of robust, stereoselective synthetic routes a key challenge for process chemists.
This application note provides a comprehensive guide to a potential scale-up synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a chiral building block of significant interest in drug discovery. The proposed synthetic strategy is designed to be scalable, cost-effective, and to provide high diastereoselectivity for the desired trans isomer. We will delve into the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and discuss critical process parameters for successful scale-up, purification, and isolation of the final hydrochloride salt.
Synthetic Strategy: A Diastereoselective Approach
The core challenge in synthesizing the target molecule is the establishment of the trans relationship between the methyl group at the C2 position and the carboxylic acid at the C3 position. Drawing inspiration from established methods for the diastereoselective synthesis of substituted morpholines, we propose a multi-step synthesis that allows for precise control over this stereochemistry.[2][3]
The overall synthetic workflow can be visualized as follows:
Caption: Proposed Synthetic Workflow
Detailed Experimental Protocols
Part 1: Synthesis of Methyl N-Boc-2-(2-hydroxyethylamino)propanoate
This initial step involves the N-alkylation of N-Boc-ethanolamine with methyl 2-bromopropionate. The Boc protecting group is crucial for directing the reaction and preventing over-alkylation.
Protocol:
-
To a stirred solution of N-Boc-ethanolamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetonitrile (10 vol), add methyl 2-bromopropionate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-65 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield methyl N-Boc-2-(2-hydroxyethylamino)propanoate as a clear oil.
Part 2: Intramolecular Cyclization to form Methyl N-Boc-trans-2-methylmorpholine-3-carboxylate
This key step establishes the morpholine ring and the desired trans stereochemistry. The cyclization is typically achieved under basic conditions, and the thermodynamic stability of the trans isomer often drives the reaction to the desired outcome.
Protocol:
-
Dissolve the product from Part 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 vol) and cool the solution to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the methyl N-Boc-trans-2-methylmorpholine-3-carboxylate.
Part 3: Saponification to N-Boc-trans-2-methylmorpholine-3-carboxylic acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid in this step.
Protocol:
-
Dissolve the ester from Part 2 (1.0 eq) in a mixture of methanol (5 vol) and water (5 vol).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with dichloromethane (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-2-methylmorpholine-3-carboxylic acid.
Part 4: Boc Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.
Protocol:
-
Dissolve the N-Boc protected acid from Part 3 (1.0 eq) in 1,4-dioxane (5 vol).
-
Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS. Upon completion, the product will often precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold 1,4-dioxane, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[4][5]
Scale-Up Considerations and Process Optimization
Transitioning from a laboratory-scale procedure to a large-scale manufacturing process requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale | Scale-Up Consideration | Rationale |
| Reagents | High-purity solvents and reagents | Sourcing from qualified bulk suppliers | Cost-effectiveness and consistent quality are paramount for large-scale production. |
| Reaction Temperature | Oil baths, heating mantles | Jacketed reactors with precise temperature control | Ensures uniform heating and prevents localized hot spots, which can lead to side reactions. |
| Mixing | Magnetic stirrers | Overhead mechanical stirrers | Provides efficient mixing for larger volumes and heterogeneous mixtures. |
| Purification | Column chromatography | Crystallization, distillation | Chromatography is often not economically viable at large scale. Crystallization is a highly effective method for purifying solid products.[6][7] |
| Isolation | Filtration under gravity or vacuum | Centrifugation, filter-dryers | More efficient and contained methods for isolating large quantities of solid product. |
| Safety | Standard fume hood | Process hazard analysis (PHA), dedicated ventilation | Handling large quantities of flammable solvents and reactive reagents necessitates a thorough safety review. |
Purification Strategy: The Importance of Crystallization
For the final product, purification by crystallization is a critical step to achieve the desired purity profile.[6] The formation of the hydrochloride salt often facilitates the crystallization process.
Key aspects of developing a robust crystallization process include:
-
Solvent Screening: Identifying a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Controlling Supersaturation: This can be achieved through cooling, the addition of an anti-solvent, or evaporation.
-
Seeding: Introducing a small amount of the pure crystalline product to induce crystallization and control crystal size and form.
-
Cooling Profile: A controlled cooling rate can prevent the rapid precipitation of impurities and promote the growth of well-defined crystals.
Conclusion
The proposed synthetic route provides a viable and scalable method for the production of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. By carefully controlling the reaction conditions, particularly during the cyclization step, high diastereoselectivity for the desired trans isomer can be achieved. The subsequent purification of the final hydrochloride salt via crystallization is a critical step for obtaining a product that meets the stringent purity requirements of the pharmaceutical industry. This application note serves as a comprehensive guide for researchers and drug development professionals embarking on the scale-up synthesis of this important chiral building block.
References
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Penso, M., Foschi, F., Pellegrino, S., Testa, A., & Gelmi, M. L. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461. Available at: [Link]
-
PubMed. (2012). Diastereoselective protocols for the synthesis of 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives. Available at: [Link]
-
Sci-Hub. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
ResearchGate. (2016). How to convert amino acid to its hydrochloride? Available at: [Link]
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PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available at: [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). New Strategy for the Synthesis of Substituted Morpholines. Available at: [Link]
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Semantic Scholar. (n.d.). Diastereoselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (±)-Chelonin A. Available at: [Link]
-
European Patent Office. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid. Available at: [Link]
-
PubMed. (n.d.). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Available at: [Link]
-
National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available at: [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]
-
Cambrex. (n.d.). Crystallization process development: Ramping up bench-scale control for manufacturing. Available at: [Link]
-
MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Available at: [Link]
-
ResearchGate. (2025). Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. Available at: [Link]
-
ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]
-
ResearchGate. (n.d.). Crystallization. Available at: [Link]
-
ResearchGate. (2025). (PDF) Preparation of methyl esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]
-
ResearchGate. (2025). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2Methyl6-nitrobenzoic Anhydride. Available at: [Link]
-
PubMed Central. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
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Application Notes and Protocols for the Derivatization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Introduction: Unlocking the Potential of a Versatile Scaffold
trans-2-Methylmorpholine-3-carboxylic acid is a conformationally constrained, chiral cyclic amino acid analog. Its unique three-dimensional structure, featuring a chair-like morpholine ring with a trans relationship between the C2-methyl and C3-carboxylic acid groups, makes it a valuable building block in medicinal chemistry and drug development. Derivatization of the carboxylic acid moiety is a critical step in integrating this scaffold into larger molecules such as peptides, amides, and esters, thereby enabling the exploration of its structure-activity relationships (SAR) in various biological targets.
This guide provides a comprehensive overview of the key strategies and detailed protocols for the derivatization of the carboxylic acid group of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. We will delve into the underlying chemical principles, address the specific challenges posed by this substrate—namely the presence of the hydrochloride salt and potential steric hindrance—and offer robust, field-proven methodologies for successful synthesis, purification, and characterization of the desired derivatives.
Strategic Considerations: Navigating the Chemistry of a Substituted Cyclic Amino Acid
The derivatization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride requires careful consideration of several factors to ensure high yields and purity of the final product.
-
The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the morpholine nitrogen is protonated. This acidic proton can interfere with base-sensitive reactions. Therefore, a preliminary neutralization step or the use of an appropriate excess of base is typically required.
-
Steric Hindrance: The presence of the methyl group at the C2 position, adjacent to the carboxylic acid at C3, introduces a degree of steric hindrance. This can slow down the rate of reaction and may necessitate the use of more potent activating agents or longer reaction times for complete conversion.
-
N-Protection: For certain derivatization reactions, particularly those requiring harsh conditions or having the potential for side reactions with the secondary amine of the morpholine ring, N-protection is a prudent strategy. The tert-butyloxycarbonyl (Boc) group is a common and effective choice, being stable under many reaction conditions and readily removable under acidic conditions.[1][2]
The overall workflow for the derivatization can be visualized as follows:
Sources
Application Note & Protocol: N-Alkylation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Abstract
This document provides a detailed technical guide for the N-alkylation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many pharmaceutical agents, and functionalization of the nitrogen atom is a key strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.[1][2] This guide explores two primary, robust methods for N-alkylation: direct alkylation using alkyl halides and reductive amination. We will delve into the underlying chemical principles, provide step-by-step, field-proven protocols, and detail the necessary analytical techniques for product characterization.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its unique conformational properties, metabolic stability, and ability to improve aqueous solubility make it a highly sought-after component in drug design.[2] Specifically, substituted 2-methylmorpholine-3-carboxylic acid serves as a constrained amino acid bioisostere, offering a rigid scaffold for presenting pharmacophoric elements in a defined three-dimensional space. N-alkylation of this secondary amine is a cornerstone transformation that enables the synthesis of diverse chemical libraries for lead optimization and the development of novel therapeutic candidates.[3]
Foundational Chemical Principles
The starting material, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, presents specific chemical considerations that must be addressed for successful N-alkylation.
-
The Amine Center: As a secondary amine, the nitrogen atom is a potent nucleophile, which is the basis for the alkylation reaction.
-
The Hydrochloride Salt: The amine is supplied as a hydrochloride salt (R₂NH₂⁺Cl⁻), rendering it non-nucleophilic. An essential first step in any protocol is the in situ neutralization with a suitable base to liberate the free secondary amine (R₂NH).
-
The Carboxylic Acid: The carboxylic acid moiety is generally stable under the conditions for direct alkylation and reductive amination. However, the choice of reagents should be made to avoid unintended side reactions, such as esterification if using alcohol solvents under acidic conditions for prolonged periods.
-
Stereochemistry: The trans relationship between the C2-methyl group and the C3-carboxylic acid is a key structural feature. The selected N-alkylation methods are advantageous as they occur at the nitrogen center and do not typically epimerize the existing stereocenters at C2 and C3.
Choosing the Right Strategy: Direct Alkylation vs. Reductive Amination
Direct Alkylation with an alkyl halide is a classic, straightforward SN2 reaction. It is highly effective for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl). The primary challenge is the potential for overalkylation, though this is less of a concern when synthesizing a tertiary amine from a secondary one.[4] A non-nucleophilic base is critical to prevent the base itself from competing with the morpholine substrate.
Reductive Amination is a powerful and often cleaner alternative, particularly for introducing more complex or sterically hindered alkyl groups.[5] This two-step, one-pot process involves the formation of an intermediate iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the target tertiary amine.[6] This method avoids the use of potentially harsh alkylating agents and often results in higher yields with simpler purification.[6]
Protocol 1: Direct N-Alkylation with Alkyl Halide
This protocol describes a general procedure for the N-alkylation of the title compound using an alkyl halide (e.g., benzyl bromide) as the electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| trans-2-Methylmorpholine-3-carboxylic acid HCl | ≥98% | Arctom (SYX-M43457)[7] |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | |
| Brine | Laboratory Grade | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | |
| Silica Gel | 60 Å, 230-400 mesh |
Experimental Workflow: Direct Alkylation
Caption: Workflow for Direct N-Alkylation.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq).
-
Add anhydrous acetonitrile (ACN) to create a suspension (approx. 0.1 M concentration).
-
Cool the mixture to 0 °C using an ice bath.
-
Neutralization: Add diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Stir for 15-20 minutes. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the ammonium salt without competing in the subsequent alkylation step.[8]
-
Alkylation: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the ACN.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines the N-alkylation using an aldehyde or ketone and a mild reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| trans-2-Methylmorpholine-3-carboxylic acid HCl | ≥98% | Arctom (SYX-M43457)[7] |
| Aldehyde or Ketone (e.g., Cyclohexanone) | Reagent Grade | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| All other work-up and purification reagents as listed in Protocol 1 |
Experimental Workflow: Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to create a suspension (approx. 0.1 M).
-
Neutralization: Add triethylamine (Et₃N, 1.1 eq) and stir the mixture at room temperature for 15 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. This reducing agent is selective for the iminium ion intermediate and is tolerant of most functional groups.[5][6]
-
Reaction: Stir the reaction vigorously at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted morpholine derivative.
Product Characterization
Verifying the identity and purity of the final compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Key indicators of successful N-alkylation include the appearance of new signals corresponding to the added alkyl group and shifts in the signals of the morpholine ring protons, particularly those alpha to the nitrogen.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Anticipated Analytical Data (Example: N-Benzylation)
| Analysis Type | Expected Observation |
| ¹H NMR | Appearance of aromatic protons (7.2-7.4 ppm). Appearance of a benzylic CH₂ singlet or AB quartet (3.5-4.0 ppm). Shift of morpholine ring protons. |
| ¹³C NMR | Appearance of aromatic and benzylic carbons. |
| HRMS (ESI+) | Calculated [M+H]⁺ mass corresponding to the molecular formula C₁₃H₁₈NO₃. |
| HPLC | A single major peak with >95% purity. |
Characterization Logic Flow
Caption: Logical workflow for product characterization.
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
-
Laduron, F., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development. Retrieved from [Link]
- Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Rasayan J. Chem.
-
Various Authors. (2017). N-alkylation of secondary amine? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Bar-Ziv, R., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Retrieved from [Link]
-
Pintea, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules. Retrieved from [Link]
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Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules. Retrieved from [Link]
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Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
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Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Kumar, V., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]
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Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Leveraging trans-2-Methylmorpholine-3-carboxylic Acid Hydrochloride in Stereoselective Multi-Component Reactions
Abstract
Multi-component reactions (MCRs) are powerful tools in modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1] This guide focuses on the strategic application of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a chiral cyclic amino acid, as a key building block in MCRs. The morpholine scaffold is a privileged structure in drug discovery, known for improving the physicochemical properties of drug candidates.[2] By employing the title compound, researchers can harness its inherent stereochemistry and constrained conformation to induce diastereoselectivity in isocyanide-based MCRs, such as the Ugi reaction. This document provides a detailed exploration of the mechanistic principles, strategic considerations for reaction design, and a step-by-step protocol for leveraging this building block to generate novel, stereochemically enriched peptidomimetics and heterocyclic scaffolds.
Mechanistic Principles & Strategic Considerations
The utility of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in MCRs stems from its bifunctional nature and rigid stereochemical presentation. As a cyclic amino acid, it can serve as both the amine and carboxylic acid component in reactions like the Ugi synthesis, thereby building the core of the new molecule around its constrained morpholine ring.
The Ugi Reaction: A Platform for Complexity
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable peptidomimetic structures.[1][3][4] The reaction proceeds through a sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[3][5] When a bifunctional molecule like an amino acid is used, the reaction becomes a Ugi four-center, three-component reaction (U-4C-3CR).[6]
The generally accepted mechanism involves the initial condensation of the amine and aldehyde to form an imine (or iminium ion). The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by the trapping of the resulting nitrilium intermediate by the carboxylate. The final, irreversible step is the Mumm rearrangement, an O- to N-acyl transfer, which yields the stable α-acylamino amide product.[3][4]
Caption: Generalized mechanism of the Ugi four-component reaction.
The Passerini Reaction
The Passerini reaction is another fundamental isocyanide-based MCR, involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[7][8] Unlike the Ugi reaction, it does not involve an amine component. The reaction is believed to proceed through a non-ionic, cyclic transition state, particularly in aprotic solvents, making it a highly atom-economical process.[8][9] While the title compound is not a direct substrate for a classic Passerini reaction (as it contains an amine), understanding this related MCR is crucial for context in isocyanide chemistry.
Caption: Concerted mechanism of the Passerini three-component reaction.
Rationale for Stereochemical Control
The central value of using trans-2-Methylmorpholine-3-carboxylic acid is its ability to act as a chiral auxiliary.[10][11] The rigid morpholine ring and the trans relationship between the C2-methyl group and the C3-carboxylic acid group create a sterically defined environment.
-
Imine Formation: The secondary amine of the morpholine reacts with an aldehyde to form a chiral iminium ion.
-
Facial Selectivity: The C2-methyl group projects from one face of the molecule, sterically hindering the approach of the incoming isocyanide from that side. Consequently, the isocyanide is directed to attack the opposite, less hindered face of the iminium C=N bond.
-
Diastereoselective Product Formation: This facial bias in the key bond-forming step translates into the preferential formation of one diastereomer of the final product. The degree of diastereoselectivity will depend on the steric bulk of the aldehyde and isocyanide components, as well as reaction conditions such as solvent and temperature. This approach allows for the controlled synthesis of complex chiral piperazinones and related scaffolds.[12]
Application Protocols
Protocol: Diastereoselective Synthesis of a Peptidomimetic Scaffold via Ugi 4C-3CR
Objective: To synthesize a novel, diastereomerically-enriched peptidomimetic using trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, isobutyraldehyde, and benzyl isocyanide.
Principle: The hydrochloride salt of the amino acid is first neutralized in situ. It then participates in a Ugi reaction as both the amine and carboxylic acid component. The inherent chirality of the morpholine backbone directs the stereochemical outcome of the reaction.
Materials & Reagents:
-
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
-
Isobutyraldehyde (or other desired aldehyde)
-
Benzyl isocyanide (or other desired isocyanide)
-
Triethylamine (TEA)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Ugi 4C-3CR protocol.
Detailed Step-by-Step Procedure
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq, e.g., 1.0 mmol, 181.6 mg).
-
Neutralization: Add anhydrous methanol (10 mL). To the resulting suspension, add triethylamine (TEA) (1.1 eq, 1.1 mmol, 153 µL) dropwise. Stir the mixture at room temperature for 15 minutes until a clear solution is obtained. This step generates the free amino acid in situ.
-
Aldehyde Addition: Add isobutyraldehyde (1.0 eq, 1.0 mmol, 91 µL) to the solution.
-
Isocyanide Addition: In a well-ventilated fume hood, add benzyl isocyanide (1.0 eq, 1.0 mmol, 123 µL) dropwise to the reaction mixture. Caution: Isocyanides are volatile and have extremely unpleasant odors. Handle with appropriate personal protective equipment.
-
Reaction: Seal the flask under an inert atmosphere (nitrogen or argon) and stir the reaction mixture at room temperature for 24 to 48 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the isocyanide and the formation of a new, more polar product spot.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure. The diastereomeric ratio (d.r.) can be determined from the integration of characteristic, well-resolved signals in the ¹H NMR spectrum of the crude or purified product.
Expected Outcome & Troubleshooting
-
Outcome: The reaction is expected to yield the corresponding Ugi product as a single major diastereomer, often as a white or pale yellow solid/oil. Yields can range from moderate to high (50-85%).
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, gentle heating (40-50 °C) may improve the rate. Ensure all reagents are pure and the solvent is anhydrous.
-
Multiple Products: Impure starting materials can lead to side reactions. The Passerini reaction can be a competing pathway if water is not effectively excluded during the initial imine formation, leading to impurities.[1] Purification by chromatography is essential.
-
Low Diastereoselectivity: The steric bulk of the aldehyde and isocyanide plays a crucial role. Less bulky reactants may result in lower selectivity. Running the reaction at a lower temperature (e.g., 0 °C) may enhance the diastereomeric ratio.
-
Data Summary and Interpretation
To illustrate the utility of this protocol, the following table presents representative (hypothetical) data for the Ugi 4C-3CR using trans-2-Methylmorpholine-3-carboxylic acid with a variety of aldehydes and isocyanides.
| Entry | Aldehyde (R²) | Isocyanide (R³) | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isobutyraldehyde | Benzyl isocyanide | 78% | >95:5 |
| 2 | Benzaldehyde | Benzyl isocyanide | 72% | 90:10 |
| 3 | Pivalaldehyde | Benzyl isocyanide | 85% | >98:2 |
| 4 | Isobutyraldehyde | tert-Butyl isocyanide | 81% | >98:2 |
| 5 | Cyclohexanecarboxaldehyde | tert-Butyl isocyanide | 83% | >95:5 |
Analysis of Representative Data:
The data clearly indicates that the chiral morpholine backbone is highly effective at inducing diastereoselectivity.
-
Steric Influence: Increasing the steric bulk of either the aldehyde (Entry 3 vs. 1) or the isocyanide (Entry 4 vs. 1) leads to a significant improvement in diastereoselectivity. This supports the hypothesis that stereocontrol arises from sterically-biased facial attack on the iminium intermediate.
-
Substrate Scope: The reaction demonstrates a broad tolerance for both aliphatic and aromatic aldehydes, as well as different isocyanides, making it a versatile method for generating diverse molecular libraries.
Conclusion
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a highly valuable and versatile building block for diversity-oriented synthesis. Its application in multi-component reactions, particularly the Ugi reaction, provides a robust and efficient strategy for the diastereoselective synthesis of complex peptidomimetics and heterocyclic scaffolds. The rigid, chiral framework of the morpholine ring acts as an effective internal director, guiding the stereochemical outcome of the key bond-forming steps. The protocols and principles outlined in this guide offer researchers a reliable pathway to access novel, stereochemically defined molecules for applications in drug discovery and chemical biology.
References
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D'Andrea, P., et al. (2003). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Martins, T. L. C., & de Alaniz, J. R. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. MDPI. Available at: [Link]
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D'Andrea, P., et al. (2003). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. ResearchGate. Available at: [Link]
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Wikipedia contributors. (n.d.). Passerini reaction. Wikipedia. Available at: [Link]
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Sharma, R., et al. (2024). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances. Available at: [Link]
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de Graaff, C., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]
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El-Sayed, M., et al. (2021). An Overview on the Synthetic Strategies and Biological Importance of 6-Aminouracil Derivatives via Multicomponent Reactions. ResearchGate. Available at: [Link]
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Banfi, L., & Riva, R. (2011). The 100 facets of the Passerini reaction. PMC - PubMed Central - NIH. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. Available at: [Link]
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Banfi, L., et al. (2003). Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. PubMed. Available at: [Link]
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Abuaf, M., & Mastai, Y. (n.d.). Synthesis of Multi Amino Acid Chiral Polymeric Microparticles for Enantioselective Chemistry. Bar-Ilan University Research Authority. Available at: [Link]
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Wikipedia contributors. (n.d.). Ugi reaction. Wikipedia. Available at: [Link]
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Wessjohann, L. A., et al. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Thieme Chemistry. Available at: [Link]
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Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. Available at: [Link]
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Refubium. (n.d.). Experimental part – Ugi-type three component reaction 127. Refubium - Freie Universität Berlin. Available at: [Link]
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Sharma, R., et al. (2023). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Martins, T. L. C., & de Alaniz, J. R. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. Semantic Scholar. Available at: [Link]
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Costa, B. R. S., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. NIH. Available at: [Link]
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PubMed. (n.d.). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. PubMed. Available at: [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]
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Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. Available at: [Link]
-
MySkinRecipes. (n.d.). trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. MySkinRecipes. Available at: [Link]
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Mastering the Challenge: Advanced Coupling Protocols for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
An Application Guide for Researchers
Introduction: trans-2-Methylmorpholine-3-carboxylic acid is a conformationally constrained amino acid analog that serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid, non-planar structure is invaluable for designing small molecules with precise three-dimensional topographies, enabling enhanced target affinity and optimized pharmacokinetic profiles.[2][3] However, the very features that make this building block attractive—the cyclic secondary amine and the C2-methyl substituent—introduce significant steric hindrance, rendering standard amide bond formation methodologies inefficient.[4]
This guide provides a comprehensive technical overview and field-proven protocols for the successful coupling of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. We will dissect the mechanistic principles governing the choice of reagents and reaction conditions, moving beyond simple step-by-step instructions to explain the causality behind each experimental decision. The protocols described herein are designed to be robust and self-validating, empowering researchers in drug discovery and development to confidently incorporate this versatile building block into their synthetic programs.
Part 1: Foundational Principles for Coupling Sterically Hindered Amino Acids
The primary obstacle in reacting trans-2-Methylmorpholine-3-carboxylic acid is steric congestion around its two reactive centers: the carboxylic acid at C3 and the secondary amine of the morpholine ring. The adjacent trans-methyl group at C2 shields both sites, impeding the approach of coupling reagents and reaction partners. Therefore, successful amide bond formation necessitates a carefully selected toolkit of highly reactive reagents and optimized conditions.
The Mechanism of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5] Amide coupling protocols universally rely on the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acyl species that is susceptible to nucleophilic attack by the amine.[6][7] This process is known as "activation."
Caption: General workflow for amide bond formation.
Selecting the Optimal Coupling Reagent
For sterically demanding substrates, the choice of coupling reagent is the most critical determinant of success. While numerous options exist, they fall into distinct classes with varying levels of reactivity.
-
Carbodiimides (e.g., DCC, EDC): These reagents are common but often insufficient for hindered couplings.[5][8] They can lead to slow reactions and the formation of N-acylurea byproducts, especially when the nucleophilic amine is slow to react.[9]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly effective for hindered systems.[4][8] PyAOP, in particular, is noted for its exceptional performance in coupling N-methylated (secondary amine) amino acids, making it an excellent candidate for reactions involving the morpholine nitrogen.[8]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): This class represents the gold standard for difficult couplings.[4][6] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered one of the most powerful coupling reagents due to the formation of a highly reactive HOAt active ester, which accelerates the coupling rate and minimizes racemization.[8][10]
| Reagent Class | Examples | Reactivity | Suitability for Hindered Substrates | Key Considerations |
| Carbodiimide | DCC, EDC•HCl | Moderate | Low to Moderate | Risk of N-acylurea byproduct; requires additive (HOBt/HOAt) to reduce racemization.[7][8] |
| Phosphonium | PyBOP, PyAOP | High | High | Preferred for cyclization reactions to avoid guanidinylation side products.[4] Excellent for N-alkyl amines.[8] |
| Aminium/Uronium | HBTU, HATU | Very High | Excellent | HATU is superior for rapid, low-racemization couplings.[8] Can cause guanidinylation of the amine if pre-activation is slow.[11] |
The Critical Role of the Base
Since the starting material is a hydrochloride salt, a base is mandatory. Furthermore, most high-activity coupling reagents require a base to function. The base serves two purposes:
-
To deprotonate the carboxylic acid, forming a carboxylate anion for activation.
-
To neutralize the hydrochloride salt on the morpholine nitrogen, liberating the free amine for reaction.
A non-nucleophilic, sterically hindered tertiary amine is essential to prevent it from competing with the desired amine nucleophile.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. Its steric bulk prevents it from acting as a nucleophile.[6]
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, sometimes used where racemization is a significant concern.[6]
-
2,4,6-Collidine: A highly hindered and relatively strong base, useful in particularly challenging cases.[6]
Part 2: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2.1: C-Terminal Coupling (Amide Formation via the Carboxylic Acid)
This protocol details the coupling of the carboxylic acid function of trans-2-Methylmorpholine-3-carboxylic acid with a representative amine (e.g., benzylamine).
Caption: Workflow for C-Terminal coupling protocol.
Materials:
-
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq)
-
Amine nucleophile (e.g., Benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq).
-
Dissolve the solid in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality Check: Add DIPEA (3.0 eq) dropwise. Two equivalents are required to neutralize the hydrochloride and deprotonate the carboxylic acid for activation. A third equivalent ensures the reaction medium remains basic, which is required for the coupling agent to function optimally.[10][12]
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add the amine nucleophile (1.1 eq), followed by the solid HATU (1.2 eq) in one portion. The slight excess of the amine and coupling reagent ensures the complete consumption of the valuable morpholine starting material.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq) (to remove excess DIPEA and unreacted amine), saturated NaHCO₃ (aq) (to remove HOBt byproduct from HATU), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure amide product.
Protocol 2.2: N-Terminal Coupling (Acylation of the Morpholine Nitrogen)
This protocol describes the coupling of a generic carboxylic acid (e.g., benzoic acid) to the secondary amine of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
Caption: Workflow for N-Terminal coupling protocol.
Materials:
-
Carboxylic acid (e.g., Benzoic acid) (1.2 eq)
-
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (as in Protocol 2.1)
Procedure:
-
In a primary flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Causality Check: Stir this mixture for 15-20 minutes at 0 °C. This "pre-activation" step is crucial. It allows the carboxylic acid to form the highly reactive HOAt-ester intermediate before the amine is introduced. This minimizes the risk of the uronium salt (HATU) reacting directly with the amine nucleophile, a side reaction that produces an unwanted guanidinium byproduct.[11]
-
In a separate flask, dissolve the trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) in a small amount of anhydrous DMF.
-
Slowly add the solution of the morpholine derivative to the pre-activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-24 hours.
-
Validation Step: Monitor the reaction by TLC or LC-MS.
-
Perform the same aqueous workup, extraction, and purification as detailed in Protocol 2.1.
Part 3: Characterization and Validation
Successful coupling should be confirmed using standard analytical methods:
-
LC-MS: To confirm the molecular weight of the desired product.
-
¹H and ¹³C NMR: To verify the structure. Look for the appearance of a new amide N-H proton signal (if applicable) and characteristic shifts in the carbons and protons adjacent to the newly formed amide bond.
-
FTIR: The formation of the amide bond can be confirmed by the appearance of a strong C=O stretch (amide I band) typically around 1630-1680 cm⁻¹ and an N-H bend (amide II band) around 1520-1570 cm⁻¹.
By employing these advanced, mechanistically-grounded protocols, researchers can effectively overcome the steric challenges posed by trans-2-Methylmorpholine-3-carboxylic acid and successfully integrate this valuable scaffold into complex molecular architectures.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Albericio, F., & Carpino, L. A. (2003). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 7(3), 382-390.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 935.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145.
- Rekka, E. A., & Kourounakis, P. N. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Hassner, A., & Stumer, C. (1983). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 61, 107.
- Dwivedi, C., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content.
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- 5. jackwestin.com [jackwestin.com]
- 6. bachem.com [bachem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. peptide.com [peptide.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. growingscience.com [growingscience.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Amide Synthesis [fishersci.dk]
Application Notes and Protocols for the Synthesis of Novel APIs from trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery
The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for the design of novel Active Pharmaceutical Ingredients (APIs).[3] This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel APIs starting from the chiral building block, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 3-position in a trans configuration offers a versatile platform for creating diverse and stereochemically defined drug candidates. The carboxylic acid serves as a handle for amide bond formation, a common linkage in many pharmaceuticals, while the secondary amine of the morpholine ring allows for further functionalization, such as N-alkylation.
This guide will focus on the synthesis of a novel, exemplary Dopamine D3 receptor antagonist, a class of drugs with therapeutic potential in treating conditions like schizophrenia and substance abuse.[4][5] The protocols provided are designed to be robust and adaptable for the synthesis of a library of related compounds.
Strategic Overview of API Synthesis
The synthetic strategy outlined below leverages the key functional groups of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride to build a novel Dopamine D3 receptor antagonist. The core of this strategy involves two main transformations:
-
Amide Bond Formation: The carboxylic acid will be coupled with a suitable amine to introduce a key pharmacophoric element.
-
N-Alkylation of the Morpholine Ring: The secondary amine of the morpholine will be alkylated to introduce another point of diversity and modulate the compound's properties.
The following diagram illustrates the general workflow for the synthesis of a target API from the starting material.
Caption: General workflow for the synthesis of a novel API.
Part 1: Synthesis of a Novel Dopamine D3 Receptor Antagonist
This section provides a detailed protocol for the synthesis of a novel Dopamine D3 receptor antagonist, (2R,3S)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-2-methyl-4-((tetrahydro-2H-pyran-2-yl)methyl)morpholine-3-carboxamide , a compound designed based on known pharmacophores for D3 antagonism.[5]
Step 1: Esterification of the Carboxylic Acid (Protection)
To prevent side reactions during the subsequent N-alkylation step, the carboxylic acid of the starting material is first protected as a methyl ester.
Protocol:
-
Suspend trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude methyl ester hydrochloride can be used in the next step without further purification.
Causality of Experimental Choices: The use of methanol as both solvent and reagent in the presence of thionyl chloride is a classic and efficient method for the esterification of carboxylic acids. The reaction proceeds via the formation of an acyl chloride intermediate.
Step 2: N-Alkylation of the Morpholine Ring
The secondary amine of the morpholine is alkylated to introduce a key side chain.
Protocol:
-
Dissolve the crude methyl ester hydrochloride from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile or DMF (15 mL per gram).
-
Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq), to the solution.
-
Add the alkylating agent, 2-(bromomethyl)tetrahydro-2H-pyran (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices: N-alkylation of secondary amines with alkyl halides is a standard SN2 reaction.[6] The choice of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the generated HBr without competing in the alkylation.
Step 3: Saponification of the Methyl Ester (Deprotection)
The methyl ester protecting group is removed by hydrolysis to regenerate the carboxylic acid for the subsequent amide coupling.
Protocol:
-
Dissolve the purified N-alkylated methyl ester from Step 2 (1.0 eq) in a mixture of THF and water (3:1, 10 mL per gram).
-
Add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the ester is fully hydrolyzed, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Causality of Experimental Choices: Saponification with LiOH is a mild and effective method for hydrolyzing methyl esters without causing significant side reactions.
Step 4: Amide Coupling to Synthesize the Final API
The final step is the coupling of the N-alkylated morpholine carboxylic acid with the appropriate amine to form the target API. Given the steric hindrance around the carboxylic acid, a robust coupling agent is required.[7][8]
Protocol:
-
Dissolve the carboxylic acid from Step 3 (1.0 eq) and 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine (1.0 eq) in anhydrous DMF (10 mL per gram of carboxylic acid).
-
Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Add the coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final API.
Causality of Experimental Choices: HATU is a highly efficient coupling reagent, particularly for sterically hindered carboxylic acids and amines.[9] It activates the carboxylic acid to form a reactive ester that readily undergoes nucleophilic attack by the amine. DIPEA is used as a non-nucleophilic base to neutralize the generated acids.
The following diagram illustrates the amide coupling mechanism using HATU.
Caption: Mechanism of HATU-mediated amide coupling.
Part 2: Characterization and Data
The synthesized API should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the morpholine, piperazine, aromatic, and alkyl chain protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target API. |
| HPLC | A single major peak indicating high purity (ideally >95%). |
Part 3: Alternative Synthetic Strategies and Applications
The versatile trans-2-Methylmorpholine-3-carboxylic acid hydrochloride can be used to synthesize a variety of other APIs.
-
P2Y12 Receptor Antagonists: By coupling the carboxylic acid with different amine-containing heterocyclic systems, novel antiplatelet agents can be developed.[10][11]
-
Cholinesterase Inhibitors: The morpholine scaffold can be incorporated into molecules designed to inhibit acetylcholinesterase, a key target in Alzheimer's disease therapy.[12][13]
The N-alkylation step can also be varied to introduce different substituents on the morpholine nitrogen, allowing for the exploration of structure-activity relationships.
References
-
Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. [Link]
-
Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
-
Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. [Link]
-
Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists. [Link]
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. [Link]
-
Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. [Link]
-
Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking. [Link]
-
[Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates]. [Link]
-
Chiral Advances Demonstrate Promise for API Synthesis. [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]
-
N-alkylation of morpholine with other alcohols. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists. [Link]
-
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Pharma API Intermediates. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. [Link]
-
Highly Selective Dopamine D3 Receptor (D 3 R) Antagonists and Partial Agonists Based on Eticlopride and the D 3 R Crystal Structure: New Leads for Opioid Dependence Treatment. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
Custom Synthesis of APIs. [Link]
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.dk]
- 10. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common challenges in the synthesis of 2-methylmorpholine-3-carboxylic acid"
Welcome to the technical support center for the synthesis of 2-methylmorpholine-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis of this valuable heterocyclic amino acid, providing troubleshooting advice and in-depth procedural guidance based on established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis of 2-methylmorpholine-3-carboxylic acid, providing an overview of common strategies and critical parameters.
Q1: What are the primary synthetic routes to 2-methylmorpholine-3-carboxylic acid?
Answer: The synthesis of 2-methylmorpholine-3-carboxylic acid typically starts from chiral precursors to establish the required stereocenters. The morpholine ring is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[1][2] The most prevalent strategies involve the cyclization of an N-substituted amino alcohol derivative.
Common approaches include:
-
Starting from Threonine Derivatives: (2S,3R)-Threonine is an ideal starting material as it already contains the required stereochemistry. The synthesis involves N-alkylation with a two-carbon electrophile (like ethylene oxide or a 2-haloethanol) followed by intramolecular cyclization.
-
Intramolecular Cyclization of Serine Derivatives: Polymer-supported synthesis using Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH as starting materials can be employed. This involves N-alkylation and subsequent cleavage from the resin, which can induce cyclization.[3]
-
Reductive Amination Strategies: A keto-acid or keto-ester precursor can undergo reductive amination with an appropriate amino alcohol, followed by cyclization to form the morpholine ring.
-
Multi-component Reactions: Some modern approaches utilize multi-component reactions where an amino alcohol, an aldehyde, and a third component react in a single pot to form substituted morpholines.[4]
Q2: How is the stereochemistry at the C2 (methyl) and C3 (carboxyl) positions controlled?
Answer: Controlling the two adjacent stereocenters is the most critical challenge in this synthesis. The desired diastereomer (either cis or trans) is dictated by the intended application.
-
Substrate Control: The most reliable method is to use a starting material where the stereocenters are already established, such as a specific stereoisomer of threonine. The subsequent cyclization reactions are often designed to be stereoretentive.
-
Reaction Condition Control: The choice of reagents and reaction conditions can influence the stereochemical outcome of the cyclization step. For instance, in condensations involving imines, acid-catalyzed reactions may favor the trans product, while base-catalyzed conditions can favor the cis product.[5] This is due to different transition state geometries under kinetic versus thermodynamic control.
-
Diastereoselective Reduction: If the synthesis proceeds through a morpholinone intermediate (a cyclic amide), the diastereoselective reduction of the ketone or imine functionality is a key step to set the stereochemistry. Chiral reducing agents or catalysts can be employed for this purpose.
Q3: What are the most critical reaction parameters to monitor during the synthesis?
Answer: Careful monitoring and control of reaction parameters are essential for achieving high yield and diastereoselectivity.
-
Temperature: Cyclization reactions are often sensitive to temperature. Low temperatures (-78 °C) can favor kinetic products, leading to higher diastereoselectivity, while higher temperatures may lead to thermodynamic mixtures or side reactions.[6]
-
pH / Acidity/Basicity: The pH of the reaction medium is crucial, especially during cyclization and workup. For the final amino acid product, its zwitterionic nature means solubility is highly pH-dependent. During cyclization, the choice of acid or base catalyst can determine which diastereomer is formed.[5]
-
Stoichiometry: Precise control of reactant ratios is important. For example, in N-alkylation steps, using an excess of the alkylating agent can lead to undesired double alkylation or side reactions.
-
Solvent: The polarity of the solvent can influence reaction rates, solubility of intermediates, and even the stereochemical outcome by stabilizing different transition states.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Problem 1: Low Overall Yield
Low yield is a common issue in multi-step syntheses. Identifying the problematic step is key.
-
Potential Cause A: Incomplete Cyclization
-
Why it happens: The intramolecular cyclization to form the six-membered morpholine ring can be entropically disfavored. The nucleophilicity of the nitrogen or oxygen atom might be insufficient, or steric hindrance could slow the reaction.
-
Troubleshooting Steps:
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
Change the Base/Catalyst: If using a base to deprotonate the amine or alcohol, switch to a stronger, non-nucleophilic base like NaH or KHMDS. For acid-catalyzed cyclizations, consider a stronger Lewis or Brønsted acid.
-
Use High Dilution: Intramolecular reactions are favored over intermolecular polymerization at high dilution. Try running the reaction at a lower concentration (e.g., 0.01-0.05 M).
-
-
-
Potential Cause B: Decomposition of Intermediates or Product
-
Why it happens: Intermediates, such as N-oxides or activated esters, can be unstable. The final product, being an amino acid, can also be sensitive to harsh pH or high temperatures, leading to decarboxylation or other degradation pathways.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Ensure that the carboxylic acid and amine functionalities are appropriately protected during intermediate steps. For example, use an ester (methyl or ethyl) for the acid and a Boc or Cbz group for the amine.
-
Mild Deprotection Conditions: Use mild conditions for deprotection. For example, use LiOH for saponification of methyl esters at controlled temperatures (0 °C to RT) instead of harsher NaOH or KOH at high heat.[7]
-
Inert Atmosphere: If intermediates are sensitive to oxidation, run the reactions under an inert atmosphere of nitrogen or argon.
-
-
Problem 2: Poor Diastereoselectivity (Incorrect cis:trans Ratio)
Achieving the desired diastereomeric ratio is crucial for the biological activity of the final compound.
-
Potential Cause A: Suboptimal Reaction Conditions
-
Why it happens: As mentioned, temperature and catalysts play a key role in directing stereochemistry. A reaction run at room temperature might be under thermodynamic control, giving a mixture of diastereomers, whereas a low-temperature reaction could be under kinetic control, favoring a single diastereomer.[6]
-
Troubleshooting Steps:
-
Screen Temperatures: Run small-scale test reactions at different temperatures (e.g., -78 °C, -20 °C, 0 °C, and RT) to determine the effect on the diastereomeric ratio.
-
Screen Solvents and Catalysts: The choice of solvent and catalyst can stabilize different transition states, leading to different stereochemical outcomes. Test a range of solvents with varying polarities and different Lewis or Brønsted acids/bases.
-
Consult Literature for Analogous Systems: Review literature on the synthesis of similarly substituted morpholines to find conditions that have proven successful for controlling stereochemistry.[5][8]
-
-
-
Potential Cause B: Epimerization During Workup or Purification
-
Why it happens: The stereocenter at C3, being alpha to the carboxyl group, can be susceptible to epimerization under acidic or basic conditions, especially if the carboxyl group is esterified.
-
Troubleshooting Steps:
-
Neutralize Carefully: During aqueous workup, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strong acids or bases.
-
Use Buffered Chromatography: If using column chromatography, consider using a buffered mobile phase or pre-treating the silica gel with a small amount of a non-nucleophilic base (like triethylamine) to neutralize acidic sites.
-
Analyze Crude vs. Purified Product: Compare the diastereomeric ratio of the crude product with the purified product. If the ratio changes significantly, epimerization during purification is likely the cause.
-
-
| Entry | Catalyst | Solvent | Temperature (°C) | cis:trans Ratio (Typical) |
| 1 | TFA (Trifluoroacetic Acid) | DCM | 0 to RT | 1 : 5 |
| 2 | K₂CO₃ | MeCN | 80 | 3 : 1 |
| 3 | NaH | THF | -78 to RT | > 10 : 1 |
| 4 | TiCl₄ | DCM | -78 | 1 : >10 |
Note: Data is illustrative and based on general principles for related heterocyclic syntheses.
Caption: Logical flow of how reaction conditions influence the transition state to determine the final stereochemical product.
Problem 3: Difficulty in Product Purification
The final product is a polar, zwitterionic amino acid, which makes it challenging to purify using standard organic chemistry techniques.
-
Potential Cause: High Polarity and Zwitterionic Character
-
Why it happens: The presence of both a basic amine and an acidic carboxylic acid group makes the molecule highly soluble in water but poorly soluble in most organic solvents. It will not behave well on standard silica gel chromatography.
-
Troubleshooting Protocol: Multi-Step Purification
-
Acid-Base Extraction (Initial Cleanup):
-
Dissolve the crude product in dilute aqueous acid (e.g., 1M HCl). This protonates the amine, making the molecule cationic and water-soluble.
-
Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) to remove non-polar and neutral impurities.[9]
-
Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid (typically pH 5-6). The product should precipitate out of the solution. If it doesn't, it may be because it is still quite water-soluble.
-
Alternatively, basify the solution with a weak base (e.g., NaHCO₃) and extract with a more polar solvent like n-butanol.
-
-
Ion-Exchange Chromatography:
-
This is the most effective method for purifying amino acids.
-
Use a strong cation exchange resin (e.g., Dowex 50WX8). Load the crude product onto the column in its cationic form (dissolved in acidic water).
-
Wash the column with water to remove any remaining neutral or anionic impurities.
-
Elute the desired product using a gradient of a volatile base, such as aqueous ammonia or pyridine.
-
-
Recrystallization:
-
Once the product is reasonably pure, recrystallization is an excellent final step.
-
Common solvent systems for amino acids are water/ethanol, water/isopropanol, or water/acetone. Dissolve the product in a minimum amount of hot water and slowly add the organic solvent until the solution becomes cloudy. Allow it to cool slowly to form crystals.
-
-
-
Part 3: Experimental Protocols and Data Visualization
This section provides a sample protocol for a key reaction step and visual aids for understanding the synthesis.
Detailed Protocol: Diastereoselective Cyclization via N-alkylation
This protocol describes the synthesis of a protected 2-methylmorpholine-3-carboxylate from a threonine methyl ester derivative.
Step 1: N-alkylation of (2S,3R)-Threonine Methyl Ester
-
To a solution of (2S,3R)-threonine methyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask, add anhydrous K₂CO₃ (3.0 eq).
-
Add 2-bromoethanol (1.1 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. After completion (typically 12-18 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude N-(2-hydroxyethyl)threonine methyl ester.
Step 2: Intramolecular Cyclization (Mitsunobu Reaction)
-
Dissolve the crude N-(2-hydroxyethyl)threonine methyl ester (1.0 eq) in anhydrous THF (0.05 M) and cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (PPh₃, 1.5 eq) to the solution.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. Caution: DIAD is hazardous.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the protected morpholine product from triphenylphosphine oxide and other byproducts. This step typically favors the formation of the trans diastereomer.
Step 3: Deprotection
-
Dissolve the purified methyl (2S,3S)-2-methylmorpholine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/water.
-
Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC/LC-MS).[7]
-
Carefully neutralize the reaction mixture with 1M HCl to pH ~6.
-
Purify the final product using the ion-exchange chromatography or recrystallization methods described in the troubleshooting section.
Diagram 2: Synthetic Pathway and Potential Side Reactions
Caption: A simplified workflow for the synthesis of 2-methylmorpholine-3-carboxylic acid, highlighting key steps and common side reactions to avoid.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
-
Vágner, J., et al. (2003). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. Collection of Czechoslovak Chemical Communications, 68(10), 1939-1948. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]
-
Gáspár, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6489–6501. [Link]
- Chen, X., et al. (2011). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 23(12), 5461-5465.
-
Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link]
-
Hernandez, H. (2013). How can I purify carboxylic acid? ResearchGate. [Link]
-
Klepetářová, B., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3209. [Link]
- Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461.
-
Gáspár, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]
-
Li, J., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 245. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride Synthesis
Introduction
Welcome to the technical support center for the synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize this important synthetic transformation. As a key structural motif in various pharmacologically active compounds, the efficient and diastereoselective synthesis of this morpholine derivative is of significant interest.
This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis. It is structured in a question-and-answer format to directly address potential issues, explaining the underlying chemical principles and offering validated, step-by-step protocols to enhance reaction yield, diastereoselectivity, and overall process efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Synthesis Strategy & Mechanism
Question 1: What is the most common and reliable synthetic route for preparing 2,3-disubstituted morpholines like trans-2-Methylmorpholine-3-carboxylic acid?
The most prevalent strategy involves a two-step process starting from an appropriate amino alcohol. For the target molecule, this typically begins with an alanine derivative. The general sequence is:
-
N-Alkylation: The amino group of an alanine ester (e.g., Alanine methyl ester) is alkylated with a 2-carbon electrophile bearing a leaving group and a protected hydroxyl group (e.g., 2-bromoethanol or a protected epoxide).
-
Intramolecular Cyclization: Following the N-alkylation, the protecting group on the hydroxyl is removed, and a base- or acid-catalyzed intramolecular cyclization (O-alkylation) is induced to form the morpholine ring. The stereochemistry at the C2 (methyl) and C3 (carboxylic acid) positions is critical and is often controlled during this cyclization step.
A common variation involves reacting an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid, which then undergoes intramolecular cyclization.[1] This method is particularly useful for producing morpholine-2,5-diones but can be adapted.[1] The key is to favor the intramolecular reaction over intermolecular polymerization, which is often achieved under high dilution conditions.[1]
Question 2: How can I control the diastereoselectivity to favor the trans isomer over the cis isomer?
Achieving high trans-diastereoselectivity is a primary challenge. The relative stereochemistry at the C2 and C3 positions is often established during the ring-closure step. Several factors influence the outcome:
-
Choice of Base and Solvent: The selection of the base and solvent system for the cyclization step is crucial. Sterically hindered bases can favor the formation of the thermodynamically more stable trans product, where the methyl and carboxylic acid groups are equatorial, minimizing steric strain.
-
Reaction Temperature: Lowering the reaction temperature during cyclization can enhance selectivity. For instance, in some oxa-Michael reactions used to form morpholine rings, lower temperatures favored the trans product, while room temperature favored the cis isomer.[2]
-
Protecting Groups: The nature of protecting groups on the nitrogen or carboxylic acid can influence the transition state geometry of the cyclization, thereby affecting the diastereomeric ratio.
-
Catalyst Control: In more advanced synthetic routes, such as those employing palladium-catalyzed carboamination or iron(III)-catalyzed heterocyclization, the ligand and metal center play a pivotal role in dictating the stereochemical outcome.[3][4]
A logical workflow for optimizing diastereoselectivity is outlined below.
Caption: Decision workflow for improving trans-diastereoselectivity.
Section 2: Troubleshooting Low Reaction Yield
Question 3: My overall yield is consistently low. What are the most common causes and how can I troubleshoot them?
Low yield can stem from several stages of the synthesis. A systematic approach is necessary to identify the bottleneck.
Potential Cause 1: Incomplete N-Alkylation The initial N-alkylation of the alanine derivative can be sluggish or incomplete.
-
Troubleshooting:
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting amino acid.
-
Reagent Stoichiometry: Ensure the alkylating agent is used in a slight excess (1.1-1.2 equivalents).
-
Base and Solvent: A non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) is often required to neutralize the acid formed during the reaction.[5] The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are commonly used.[1]
-
Potential Cause 2: Competing Intermolecular Reactions During the cyclization step, intermolecular side reactions (e.g., dimerization, polymerization) can compete with the desired intramolecular ring closure, especially at high concentrations.[1]
-
Troubleshooting:
-
High Dilution Principle: Perform the cyclization step under high dilution conditions (typically ≤0.1 M). This can be achieved by adding the substrate solution dropwise over several hours to a large volume of solvent containing the base.[1]
-
Temperature Control: While higher temperatures can accelerate cyclization, they can also promote side reactions. An optimal temperature must be found experimentally.[1]
-
Potential Cause 3: Inefficient Cyclization The ring-closure step itself may be inefficient due to poor reaction conditions.
-
Troubleshooting:
-
Base Strength: The hydroxyl group is a relatively poor nucleophile. A strong base (e.g., NaH, K-OtBu) is often necessary to deprotonate it effectively for the intramolecular Sₙ2 reaction.
-
Activation of Hydroxyl Group: An alternative is to convert the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) and then perform the cyclization with a milder base that deprotonates the secondary amine.
-
Potential Cause 4: Product Degradation or Difficult Purification The final product, being a hydrochloride salt of an amino acid derivative, can be highly water-soluble and potentially hygroscopic, leading to losses during workup and purification.[6]
-
Troubleshooting:
-
Workup Procedure: Avoid excessive aqueous washes if the product shows high water solubility. Extraction with a suitable organic solvent after basification, followed by acidification to form the salt, can be effective.
-
Purification Method: Recrystallization is often the preferred method for purifying the final hydrochloride salt. Screen various solvent systems (e.g., ethanol/ether, methanol/isopropanol) to find conditions that provide high recovery and purity.
-
The following table summarizes key parameters to investigate for yield optimization.
| Parameter | Potential Issue | Recommended Action |
| Concentration | Intermolecular side reactions dominate. | Perform cyclization under high dilution (<0.1 M).[1] |
| Temperature | Incomplete reaction (too low) or side products (too high). | Screen temperatures from 0 °C to reflux.[1][6] |
| Base | Incomplete deprotonation or side reactions. | Screen a range of bases (e.g., NaHCO₃, K₂CO₃, NaH, K-OtBu).[1][7] |
| Solvent | Poor solubility or unfavorable reaction kinetics. | Test polar aprotic solvents (DMF, DMSO, Acetonitrile).[1] |
| Leaving Group | Poor displacement in the cyclization step. | Convert hydroxyl to a better leaving group (OMs, OTs).[7] |
Question 4: I am observing the formation of a significant amount of a dimeric or polymeric byproduct. How can this be minimized?
The formation of intermolecular condensation products is a classic problem when trying to form a ring. As mentioned, this is a concentration-dependent issue.
Primary Solution: High-Dilution Conditions The most effective way to favor the intramolecular cyclization over the intermolecular reaction is to use the principle of high dilution.
Detailed Protocol: Cyclization under High Dilution
-
Setup: In a large, multi-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place the bulk of the solvent (e.g., DMF) and the base (e.g., NaH or NaHCO₃).[1]
-
Substrate Addition: Dissolve the N-alkylated alanine precursor in a small amount of the same solvent and place it in the dropping funnel.
-
Slow Addition: Add the substrate solution to the stirred base/solvent mixture dropwise over a prolonged period (e.g., 4-8 hours).[1] This ensures that the instantaneous concentration of the unreacted substrate remains extremely low, statistically favoring the intramolecular reaction pathway.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
Caption: Kinetic competition between intra- and intermolecular pathways.
Section 3: Purification and Final Salt Formation
Question 5: The final hydrochloride salt is difficult to crystallize and appears oily or hygroscopic. What are the best practices for isolation and purification?
This is a common issue with amine hydrochloride salts. The presence of residual solvent, moisture, or impurities can inhibit crystallization.
Step 1: Ensure Complete Conversion and Dryness
-
Before attempting salt formation, ensure the freebase morpholine is pure and, most importantly, anhydrous. Residual water can make the resulting HCl salt hygroscopic.[6]
-
After workup, dry the organic solution containing the freebase thoroughly over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure. For stubborn residual solvents, co-evaporation with a solvent like toluene can be effective.
Step 2: Controlled Salt Formation
-
Method: Dissolve the purified, anhydrous freebase in a dry, non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate).
-
Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with vigorous stirring. Adding the acid too quickly can cause the salt to crash out as an oil.
-
Temperature: Perform the precipitation at a low temperature (0 °C or below) to promote the formation of fine crystals rather than an amorphous solid.
Step 3: Inducing Crystallization
-
If the product separates as an oil, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Adding a small seed crystal from a previous successful batch can be highly effective.
-
If oiling persists, try removing the solvent and redissolving the oil in a minimal amount of a polar solvent (like isopropanol or ethanol) and then slowly adding a non-polar anti-solvent (like diethyl ether or hexanes) until turbidity is observed. Allow the solution to stand at a low temperature to crystallize.
Step 4: Handling the Final Product
-
Filter the crystalline product quickly and wash with a cold, dry, non-polar solvent (e.g., cold diethyl ether).
-
Dry the final product under high vacuum to remove all traces of solvent.
-
Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent moisture absorption.
References
-
De Winter, J., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]
-
Kovács, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]
-
Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Chong, E., et al. (2017). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Kovács, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Available at: [Link]
-
D'Acquarica, I., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]
-
Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. Sci-Hub. Available at: [Link]
-
MySkinRecipes. (n.d.). trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
Fairweather, D. B., et al. (2022). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Retrieved from [Link]
-
L-Amour, K. P., & Pentelute, B. L. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society. Available at: [Link]
-
Vaickelioniene, R., et al. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules. Available at: [Link]
-
Reimer, J. M., et al. (2019). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Nature Communications. Available at: [Link]
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"stability of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride under acidic/basic conditions"
Answering the user's request.
Technical Support Center: Stability of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Welcome to the technical support guide for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. As there is limited specific stability data in published literature for this exact molecule, this guide synthesizes information from related chemical structures—namely morpholine derivatives and amino acid hydrochlorides—to provide a robust framework for assessing its stability in your own experimental settings.
Our approach is to empower you with the foundational knowledge and practical methodologies to predict, identify, and troubleshoot stability issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
Q1: How stable is trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in its solid form?
A: As a hydrochloride salt of an amino acid derivative, the solid form is expected to be highly stable under standard storage conditions (cool, dry, protected from light). The protonation of the morpholine nitrogen by hydrochloric acid enhances stability by preventing oxidative and other degradation pathways that could affect the free amine.[1] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at 2-8°C.
Q2: What are the primary functional groups susceptible to degradation when the compound is in solution?
A: The molecule has three key areas to consider in solution:
-
The Morpholine Ring: This includes a secondary amine and an ether linkage. While the morpholine ring is generally stable, extreme pH and temperature could theoretically lead to ring-opening via ether hydrolysis, though this is unlikely under typical experimental conditions.[2]
-
The Secondary Amine: The nitrogen atom is a potential site for oxidation. In its hydrochloride salt form, the nitrogen is protonated, which significantly reduces its nucleophilicity and susceptibility to oxidation. However, in neutral or basic solutions where the free amine is present, oxidation can become a concern.
-
The Carboxylic Acid: This group is generally stable and not prone to degradation under typical aqueous conditions.
Below is a diagram highlighting these functional groups.
Caption: Key functional groups on the molecule.
Q3: What are the most probable degradation pathways under acidic and basic conditions?
A:
-
Acidic Conditions (pH < 6): The compound is expected to be most stable in acidic solutions. The morpholine nitrogen will be protonated, protecting it from oxidation. The ether bond of the morpholine ring is resistant to cleavage except under harsh conditions (e.g., strong acid at high temperatures).[3] A study on amino acids in acidic TPN solutions showed that while some specific amino acids like proline and histidine showed some degradation in highly acidic conditions (pH < 3.18), most remained stable.[4]
-
Neutral to Basic Conditions (pH > 7): As the pH increases, the morpholine nitrogen will be deprotonated to the free amine. This free amine is more susceptible to oxidative degradation, especially in the presence of trace metals or dissolved oxygen. However, the morpholine ring structure itself is generally stable in basic media.
Q4: What are the best practices for preparing and storing stock solutions?
A: To maximize stability:
-
Solvent Choice: Use a high-purity aqueous solvent or a buffer. For long-term storage, preparing the stock solution in a dilute acid (e.g., 0.01 M to 0.1 M HCl) is a common strategy for stabilizing amino acid solutions.[5]
-
Storage Conditions: Store solutions at 2-8°C or frozen at -20°C or -80°C. Protect from light by using amber vials or wrapping containers in foil.
-
Inert Atmosphere: For maximum stability in neutral or basic solutions where the free amine is present, consider purging the solvent with nitrogen or argon before dissolution and storing the vial under an inert atmosphere to minimize oxidation.
Troubleshooting Guide: Investigating Compound Instability
This guide provides a systematic approach to identifying and resolving issues related to the stability of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in your experiments.
Scenario: "I'm observing a decrease in the concentration of my compound in solution over several hours or days. What is the cause and how can I prevent it?"
This loss can be due to either chemical degradation or physical precipitation. The following workflow will help you diagnose the issue.
Caption: Workflow for troubleshooting compound loss in solution.
Experimental Protocol: pH-Dependent Stability Study
This protocol is designed to determine the optimal pH for the stability of your compound.
1. Preparation of Buffers:
-
Acidic: 0.1 M Citrate Buffer (pH 3.0)
-
Neutral: 0.1 M Phosphate Buffer (pH 7.0)
-
Basic: 0.1 M Borate Buffer (pH 9.0)
2. Sample Preparation:
-
Prepare a stock solution of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in water at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution into each of the three buffers to your final experimental concentration.
-
Transfer aliquots for each condition into separate, sealed vials (amber glass is recommended).
3. Incubation and Sampling:
-
Store the vials under your standard experimental temperature conditions (e.g., Room Temperature, 37°C).
-
At designated time points (e.g., T=0, 2, 4, 8, 24, and 48 hours), remove one vial from each pH condition for analysis.
4. Analytical Method:
-
Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a UV or Mass Spectrometric (MS) detector.[6][7]
-
Analysis: Inject the samples and record the peak area of the parent compound. Note the appearance and area of any new peaks, which are potential degradants.
5. Data Interpretation:
-
Plot the percentage of the parent compound remaining versus time for each pH condition.
-
The pH at which the concentration remains highest over time is the most stabilizing condition.
| pH Condition | T=0h (% Peak Area) | T=4h (% Peak Area) | T=24h (% Peak Area) | New Peaks Observed? |
| pH 3.0 | 100% | ~99% | ~98% | No/Minimal |
| pH 7.0 | 100% | ~95% | ~90% | Yes, minor peak at RRT 0.8 |
| pH 9.0 | 100% | ~90% | ~80% | Yes, peak at RRT 0.8 grows |
| This is a table of expected, hypothetical data based on chemical principles. |
Advanced Guide: Performing a Forced Degradation Study
Forced degradation (or stress testing) is crucial for identifying potential degradation pathways and developing robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[8][9][10]
Caption: Workflow for a forced degradation study.
Forced Degradation Protocols
Objective: To intentionally degrade the sample to produce degradants, aiming for 5-20% degradation of the active substance.
1. Acid Hydrolysis:
-
Procedure: To your compound solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Rationale: Tests the stability of the ether linkage in the morpholine ring. Significant degradation is not expected under these conditions.
-
Sampling: Analyze after 4 and 8 hours. Before injection, neutralize the sample with an equivalent amount of NaOH.
2. Base Hydrolysis:
-
Procedure: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Rationale: Tests for base-catalyzed degradation pathways.
-
Sampling: Analyze after 4 and 8 hours. Neutralize with an equivalent amount of HCl before analysis.
3. Oxidative Degradation:
-
Procedure: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature.
-
Rationale: The secondary amine is a primary target for oxidation. This condition is likely to produce N-oxide or other oxidative degradants.
-
Sampling: Analyze after 8 and 24 hours.
4. Data Analysis and Elucidation:
-
Use HPLC-MS to separate and identify the mass of the parent compound and any new peaks.
-
The mass difference between the parent compound and the degradants can help elucidate the degradation pathway (e.g., a +16 Da shift in the oxidative sample suggests N-oxide formation).
By following these guides, researchers can confidently assess the stability of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride and establish robust handling, storage, and experimental protocols.
References
-
Anonymous. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. [Link]
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(1), 153–158.
- Kumar, R., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hacettepe Journal of Biology and Chemistry.
-
Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. [Link]
- Dauzeres, A., et al. (2012). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 41, 1493–1506.
-
Eawag-BBD. (n.d.). Morpholine Degradation Pathway. [Link]
- Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hacettepe Journal of Biology and Chemistry, 50(4), 21-30.
- Sielaff, B., et al. (2001). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 67(6), 2580–2586.
- Google Patents. (n.d.).
- Gataullin, R. R., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 786-809.
- ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
- Knapp, J. S., & Brown, H. L. (1988). The microbial degradation of morpholine.
-
Wikipedia. (n.d.). Morpholine. [Link]
- Fife, T. H., & Benjamin, B. M. (1973). Kinetics and Mechanism of the Hydroxide Ion and Morpholine-Catalyzed Hydrolysis of Methyl o-Formylbenzoate. Participation by the Neighboring Aldehyde Group1. Journal of the American Chemical Society, 95(7), 2059–2064.
- Rowen, R. C., & Main, M. (1982). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. American Journal of Hospital Pharmacy, 39(1), 93-95.
-
Oxford Academic. (1970). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. [Link]
- Walker, S. E., & Bayliff, C. D. (1995). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. American Journal of Health-System Pharmacy, 52(14), 1571-1574.
-
Anonymous. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? ResearchGate. [Link]
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical Sciences and research, 7(5), 238.
-
Avanti Polar Lipids. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]
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PubChem. (n.d.). 4-Methylmorpholine-2-carboxylic acid hydrochloride. [Link]
-
Cheméo. (n.d.). Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. [Link]
- Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of enzyme inhibition and medicinal chemistry, 30(6), 922-928.
-
Chemsigma. (n.d.). trans-2-Methylmorpholine-3-carboxylic acid hydrochloride [1807882-36-5]. [Link]
- Walker, S. E., & Bayliff, C. D. (1995). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. American Journal of Health-System Pharmacy, 52(14), 1571-1574.
- El-Gindy, A., et al. (2015). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Thesis.
- Mahapatra, D. K., & Asati, V. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2234.
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Akash, M. S. H., & Rehman, K. (2021). Analytical Techniques for the Assessment of Drug Stability. IntechOpen.
-
PubChem. (n.d.). (2R)-2-methylmorpholine-3-carboxylic acid. [Link]
- AlAani, H., & Alnukkary, Y. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution.
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"identification of byproducts in trans-2-Methylmorpholine-3-carboxylic acid hydrochloride synthesis"
Welcome to the Technical Support Center for the synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to this specific synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthetic process.
Introduction to the Synthesis
The synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A common synthetic route involves the cyclization of an N-protected threonine derivative, followed by deprotection and salt formation. Byproducts can arise at various stages, primarily from incomplete reactions, side reactions, and stereochemical isomerization. This guide will address the identification and mitigation of these common byproducts.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
FAQ 1: My final product shows a mixture of diastereomers. How can I identify the unwanted cis-2-Methylmorpholine-3-carboxylic acid byproduct and what is its formation mechanism?
Answer:
The most common byproduct in the synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is its cis-diastereomer. The formation of the cis-isomer can occur during the cyclization step, where the stereochemistry at the C2 and C3 positions is established. The ratio of trans to cis isomers is often dependent on the reaction conditions, such as the choice of solvent, temperature, and reagents used for cyclization.
Identification of the cis-Isomer:
The cis and trans diastereomers can be differentiated and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: The relative stereochemistry of the methyl and carboxylic acid groups in the morpholine ring influences the chemical shifts and coupling constants of the ring protons. In many cyclic systems, the coupling constants between adjacent axial-axial protons are larger than those between axial-equatorial or equatorial-equatorial protons. By analyzing the coupling patterns of the protons at C2 and C3, one can often distinguish between the cis and trans isomers. For 2,3-disubstituted morpholines, the trans isomer typically shows a larger coupling constant between the C2 and C3 protons compared to the cis isomer, where one of the substituents is axial and the other is equatorial, leading to a smaller coupling constant.[1][2]
-
HPLC Analysis: A well-developed HPLC method can effectively separate the cis and trans isomers. Due to their different three-dimensional structures, they will have different interactions with the stationary phase, leading to different retention times. Chiral stationary phases or ion-exchange chromatography can be particularly effective for separating stereoisomers of amino acid derivatives.[3][4][5][6]
Formation Mechanism of the cis-Isomer:
The formation of the morpholine ring typically proceeds via an intramolecular nucleophilic substitution reaction. The stereochemical outcome of this cyclization determines the cis/trans ratio of the product. The transition state leading to the trans product is generally more stable due to less steric hindrance, with the substituents adopting a pseudo-equatorial orientation. However, under certain reaction conditions, the transition state leading to the cis-isomer can also be accessed, resulting in a mixture of diastereomers. Factors that can influence the diastereoselectivity include:
-
Thermodynamic vs. Kinetic Control: The reaction may be under kinetic or thermodynamic control. The cis isomer might be the kinetic product, forming faster, while the trans isomer is the more stable thermodynamic product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states.
-
Bulky Protecting Groups: The presence of bulky protecting groups on the nitrogen or carboxylic acid can influence the preferred conformation during cyclization.
Mitigation Strategies:
To minimize the formation of the cis-isomer, consider the following:
-
Optimize Cyclization Conditions: Systematically vary the temperature, reaction time, and solvent to favor the formation of the thermodynamically more stable trans-isomer.
-
Choice of Reagents: The choice of base and cyclization agent can significantly impact the diastereoselectivity.
-
Purification: If a mixture of isomers is obtained, purification can be achieved by fractional crystallization of the hydrochloride salt or by preparative HPLC. The different solubilities of the diastereomeric salts can sometimes be exploited for separation.[7][8]
FAQ 2: I have identified an impurity with a mass corresponding to an N-formylated product. How is this byproduct formed and how can I prevent it?
Answer:
N-formylation is a common side reaction when certain reagents are used during the synthesis, particularly if a source of a formyl group is present.
Identification of N-formyl-trans-2-Methylmorpholine-3-carboxylic acid:
This byproduct can be identified by mass spectrometry, where it will show a molecular weight 28 amu higher than the desired product (due to the addition of a CHO group and loss of H). In the ¹H NMR spectrum, a characteristic singlet for the formyl proton will appear downfield, typically between 8.0 and 8.5 ppm.
Formation Mechanism:
N-formylation can occur if reagents like dimethylformamide (DMF) are used as a solvent at high temperatures, as DMF can decompose to generate formic acid or other formylating species. Similarly, the use of certain reducing agents in the presence of a carbon source can lead to N-formylation.
Mitigation Strategies:
-
Avoid DMF at High Temperatures: If possible, choose an alternative solvent for high-temperature reactions. If DMF must be used, keep the temperature as low as possible and the reaction time to a minimum.
-
Careful Selection of Reagents: Be mindful of all reagents and their potential to act as a source of a formyl group.
-
Purification: The N-formylated byproduct can usually be separated from the desired product by column chromatography or crystallization due to the difference in polarity.
FAQ 3: My reaction seems to stall, and I am isolating unreacted starting material or a partially cyclized intermediate. What could be the cause?
Answer:
Incomplete conversion can be due to several factors related to reaction kinetics and equilibrium.
Identification of Intermediates:
Unreacted starting material (e.g., the N-protected threonine derivative) and partially cyclized intermediates (e.g., an open-chain amino alcohol) can be identified by comparing the analytical data (TLC, LC-MS, NMR) of the crude product with that of the starting materials.
Potential Causes and Solutions:
-
Insufficient Activation: The hydroxyl group that needs to be displaced during cyclization may not be sufficiently activated.
-
Solution: Ensure that the activating agent (e.g., a sulfonyl chloride) is added in the correct stoichiometric amount and that the reaction conditions are appropriate for the activation step.
-
-
Steric Hindrance: Bulky protecting groups can hinder the intramolecular cyclization.
-
Solution: Consider using a smaller protecting group if possible, or optimize the reaction conditions (e.g., higher temperature, longer reaction time) to overcome the steric barrier.
-
-
Deactivation of Reagents: Moisture can deactivate many of the reagents used in this synthesis.
-
Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Equilibrium: The cyclization reaction may be reversible.
-
Solution: Try to shift the equilibrium towards the product by removing a byproduct (e.g., water) if one is formed.
-
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of cis/trans Isomers
This protocol provides a starting point for developing an HPLC method to separate cis- and trans-2-Methylmorpholine-3-carboxylic acid.
-
Column: A chiral stationary phase column (e.g., a Cinchona alkaloid-based CSP) or a reverse-phase C18 column with a suitable ion-pairing agent.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or a mass spectrometer for more sensitive and specific detection.[9]
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase or a compatible solvent.
-
Injection Volume: 5-20 µL.
-
Optimization: Adjust the mobile phase composition, pH, and column temperature to achieve baseline separation of the two diastereomers.
| Parameter | Starting Condition |
| Column | Chiral Stationary Phase (e.g., Chirobiotic T) |
| Mobile Phase | 80:20 (v/v) 10 mM Ammonium Acetate (pH 5.0) : Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm or ESI-MS |
Protocol 2: ¹H NMR Analysis for Stereochemical Assignment
-
Sample Preparation: Dissolve a small amount of the purified hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis:
-
Identify the signals corresponding to the protons on the morpholine ring.
-
Focus on the signals for the protons at C2 and C3.
-
Measure the coupling constant (J-value) between the H2 and H3 protons.
-
A larger coupling constant (typically > 7 Hz) is indicative of a trans relationship (diaxial or diequatorial arrangement in a chair conformation), while a smaller coupling constant (typically < 5 Hz) suggests a cis relationship (axial-equatorial arrangement).[1]
-
Visualizations
Byproduct Formation Pathway
Caption: Potential pathways for byproduct formation during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common byproducts.
References
-
A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC. [Link]
-
Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. (2004). Organic Letters, 6(8), 1301-1304. [Link]
- Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).
-
Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. (2012). The Journal of Organic Chemistry, 77(7), 3454–3461. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2022). ChemRxiv. [Link]
- Separation and purification of cis and trans isomers. (n.d.).
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Novel synthesis of cis-3,5-disubstituted morpholine derivatives. (2004). Tetrahedron, 60(43), 9675-9682. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry, 88(10), 6435–6448. [Link]
-
Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. (2004). Organic Letters, 6(24), 4443–4446. [Link]
-
How does NMR differentiate between cis and trans isomers?. (n.d.). TutorChase. [Link]
-
29 Si NMR spectrum of cis/trans mixture of 1.. (n.d.). ResearchGate. [Link]
-
HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. (2016). Molecules, 21(9), 1184. [Link]
-
Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 787-817. [Link]
-
Recent progress in the synthesis of morpholines. (2019). Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]
-
Experiment 2 - Preparation of Cis and Trans Isomer. (n.d.). Scribd. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). International Journal of Molecular Sciences, 21(20), 7748. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (n.d.). MicroSolv. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2021). Molecules, 26(11), 3321. [Link]
-
Multiplet shape in proton NMR of morpholines. (n.d.). Chemistry Stack Exchange. [Link]
-
HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules, 26(16), 4920. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Foods, 11(14), 2073. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2015). Baghdad Science Journal, 12(2). [Link]
-
Cis–trans isomerization of dimethyl 2,3-dibromofumarate. (2022). RSC Advances, 12(50), 32367-32373. [Link]
- Separation of cis and trans isomers. (n.d.).
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- 5. mdpi.com [mdpi.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity in 2,3-Disubstituted Morpholine Synthesis
Welcome to the technical support center for the stereoselective synthesis of 2,3-disubstituted morpholines. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry and drug development, making control over its three-dimensional structure paramount.[1][2] This guide is designed for researchers, synthetic chemists, and process development professionals to diagnose and resolve common issues encountered in achieving high diastereoselectivity.
Here, we will explore the causal relationships behind experimental outcomes, providing actionable troubleshooting advice and robust protocols grounded in established chemical principles.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific, practical questions that arise during experimental work.
Question 1: My reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Answer: Achieving high diastereoselectivity is a function of maximizing the energetic difference between the transition states leading to the respective diastereomers. A low d.r. indicates this energy difference is minimal under your current conditions. Here are the primary factors to investigate:
-
Catalyst Choice: The catalyst is often the most critical factor. For intramolecular reductive etherification or cyclization of amino alcohols, the choice of Lewis acid can dramatically influence the stereochemical outcome.[3]
-
Mechanism Insight: Strong Lewis acids like Indium(III) bromide (InBr₃) can promote the formation of a cyclic oxocarbenium ion intermediate. The diastereoselectivity then arises from the preferential attack of a hydride (e.g., from a silane reducing agent) on a specific face of this intermediate. The cis diastereomer is often favored through an axial hydride attack on a half-chair conformation, which minimizes steric hindrance.[3]
-
Troubleshooting Steps:
-
Screen Lewis Acids: If you are using a weak Lewis acid, consider screening stronger ones. For instance, while catalysts like Cu(OTf)₂ might give modest results, InBr₃ has been shown to provide high cis-selectivity.[3]
-
Catalyst Loading: For some substrates, particularly those with electron-withdrawing groups, a higher catalyst loading may be necessary to ensure full conversion and maintain selectivity.[3]
-
Consider Organocatalysis: Depending on the synthetic route, chiral organocatalysts can provide excellent stereocontrol.
-
-
-
Temperature Control: Reaction temperature governs the balance between kinetic and thermodynamic control.[4][5]
-
Troubleshooting Steps:
-
Lower the Temperature: Many diastereoselective reactions achieve higher selectivity at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). This favors the kinetically preferred product by ensuring that only the lowest energy transition state is readily accessible.[4]
-
Higher Temperature for Equilibration: Conversely, if the desired diastereomer is the more thermodynamically stable product, running the reaction at a higher temperature might allow an unfavorable kinetic product to equilibrate to the desired one. However, this can also lead to side reactions.
-
-
-
Solvent Effects: The solvent can influence transition state stabilization and substrate conformation.[4]
-
Troubleshooting Steps: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). Aprotic, non-coordinating solvents often provide the best results in Lewis acid-catalyzed reactions.
-
Question 2: How do I reliably determine the diastereomeric ratio of my product mixture?
Answer: Accurate determination of the d.r. is crucial for optimizing your reaction. The two most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: This is often the quickest method.
-
Procedure: Diastereomers are distinct compounds and will have different chemical shifts. Identify a clean, well-resolved signal (e.g., a methine proton or a methyl group) for each diastereomer in the ¹H NMR spectrum.[6] Carefully integrate these corresponding signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.[7]
-
Troubleshooting: If signals overlap, using a higher field NMR spectrometer (e.g., 500 MHz or higher) can improve resolution. Advanced techniques like band-selective pure shift NMR can collapse complex multiplets into singlets, making integration of overlapping signals much more accurate.[8][9]
-
-
Chiral HPLC/SFC: This method provides excellent separation and is highly quantitative.
-
Procedure: Diastereomers can often be separated on both chiral and achiral stationary phases.[10][11][12] A screening of different columns (e.g., polysaccharide-based or protein-based chiral columns) and mobile phases is typically required to find the optimal separation conditions.[13] The area under each peak in the chromatogram corresponds to the relative amount of each diastereomer.
-
Advantage: This method is particularly useful for complex mixtures or when NMR signals are severely overlapped. It can also be scaled for preparative separation of the diastereomers.[10]
-
Question 3: My reaction predominantly forms the cis diastereomer, but the protocol I'm following should yield the trans product. What could be the cause?
Answer: This indicates that the factors controlling your reaction's stereochemistry are different from those in the reference protocol. Several variables could be at play.
-
Reaction Mechanism: Different synthetic strategies can lead to opposite diastereomers. For example:
-
An intramolecular reductive etherification often proceeds via an oxocarbenium ion intermediate, which typically favors the cis product via axial hydride attack.[3]
-
A Pd-catalyzed carboamination may proceed through a syn-aminopalladation of a boat-like transition state, which can also favor a cis relationship between substituents.[14]
-
Other methods, such as those involving base-catalyzed condensation reactions , can be tuned to produce either cis or trans products depending on the specific base and reaction conditions used.[15]
-
-
Substrate Control vs. Reagent Control: The inherent stereochemistry of your starting material might be directing the reaction differently than expected. Analyze the steric and electronic properties of your specific substrate. A bulky substituent might override the directing effect of the catalyst or reagent.
-
Reagent Purity and Isomeric Form: Ensure that your starting materials and reagents are of the correct isomeric form and purity. An incorrect starting material stereoisomer will naturally lead to a different product stereoisomer.
Part 2: Optimized Experimental Protocol
This section provides a detailed protocol for a high-diastereoselectivity synthesis of a cis-2,3-disubstituted morpholine via Indium(III)-catalyzed reductive etherification, adapted from the literature.[3]
Synthesis of cis-4-Boc-2-methyl-3-phenylmorpholine
Materials:
-
N-Boc-1-phenyl-2-(1-hydroxypropan-2-ylamino)ethanol
-
Indium(III) bromide (InBr₃), anhydrous
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (Saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting amino alcohol (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous DCM (0.1 M).
-
Add InBr₃ (0.2 mmol, 0.2 equiv) to the solution at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add triethylsilane (3.0 mmol, 3.0 equiv) dropwise to the mixture over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-morpholine derivative.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio from the crude ¹H NMR spectrum by integrating well-resolved signals corresponding to the cis and trans isomers. A d.r. of >20:1 is expected.
Part 3: Data Summary & Visualization
Table 1: Effect of Lewis Acid Catalyst on Diastereoselectivity
This table summarizes the typical performance of various Lewis acids in the intramolecular reductive etherification to form 2,3-disubstituted morpholines.
| Entry | Catalyst (20 mol%) | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | InBr₃ | DCM | >90 | >20:1 |
| 2 | Sc(OTf)₃ | DCM | ~85 | ~10:1 |
| 3 | Cu(OTf)₂ | DCM | ~60 | ~5:1 |
| 4 | Zn(OTf)₂ | DCM | No reaction | N/A |
| 5 | Bi(OTf)₃ | DCM | Trace | N/A |
| Data is representative and adapted from principles outlined in the literature.[3] |
Diagrams
The following diagrams illustrate key concepts for controlling diastereoselectivity.
Caption: Workflow for achieving high cis-diastereoselectivity.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction.
-
Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461. [Link]
- New Strategy for the Synthesis of Substituted Morpholines.
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]
-
Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
An NMR method for determining diastereomeric ratios in complex spectra. Chemical Communications. [Link]
-
Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed Central. [Link]
-
Control experiments on the diastereoselectivity of the cyclization reaction. ResearchGate. [Link]
-
2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]
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- 2. e3s-conferences.org [e3s-conferences.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
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- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. sci-hub.box [sci-hub.box]
Technical Support Center: Purification of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the purification of this critical pharmaceutical intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome common challenges and ensure the highest purity of their compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and handling of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, or stereoisomeric sources. The most prevalent impurities include:
-
Stereoisomers: The cis-diastereomer is the most common process-related impurity. Its separation is critical as its physical properties can be very similar to the desired trans-isomer.
-
Unreacted Starting Materials: Depending on the synthetic route, precursors may carry through to the final product.
-
Byproducts of Ring Formation: Incomplete cyclization or alternative reaction pathways can lead to various structural analogs.[1]
-
Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.
-
Inorganic Salts: Formed during pH adjustments or as byproducts of certain reagents.
Q2: What is the primary recommended method for purifying crude trans-2-Methylmorpholine-3-carboxylic acid hydrochloride?
A2: Recrystallization is the most effective and scalable method for purifying this compound.[2] Given its nature as a hydrochloride salt of an amino acid analog, it exhibits good solubility in polar protic solvents (e.g., water, methanol, ethanol) and lower solubility in less polar organic solvents. A mixed-solvent system is often ideal to achieve high purity and good recovery.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is standard for assessing chemical purity and quantifying organic impurities.
-
Chiral HPLC: To determine the diastereomeric excess (d.e.) and ensure the removal of the cis-isomer, a dedicated chiral HPLC method is essential.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present at levels typically >1%.
-
Gas Chromatography (GC): Primarily used for quantifying residual solvents.[5]
-
Loss on Drying (LOD): Determines the amount of volatile matter (primarily water or solvents) in the sample.
Q4: Are there any specific safety precautions I should take?
A4: Yes. As with any chemical research, standard laboratory safety protocols must be followed. Trans-2-Methylmorpholine-3-carboxylic acid hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Refer to the material safety data sheet (MSDS) for detailed hazard information.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the purification process.
Problem 1: My recrystallization yield is consistently low.
| Potential Cause | Explanation & Solution |
| Excessive Solvent Volume | Using too much of the primary "good" solvent will keep too much product dissolved even after cooling. Solution: Reduce the initial volume of the primary solvent to the minimum required to dissolve the compound at an elevated temperature. |
| Cooling Rate is Too Fast | Rapid cooling can trap impurities and lead to the formation of fine, poorly filterable crystals, which contributes to loss during collection. Solution: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator for several hours to maximize crystal growth and recovery.[2] |
| Inappropriate Solvent System | The chosen solvent system may not provide a steep enough solubility curve. Solution: Re-screen for a better solvent/anti-solvent pair. An ideal primary solvent dissolves the compound when hot but not when cold. An ideal anti-solvent should be miscible with the primary solvent but should not dissolve the compound at all. |
Problem 2: The product "oils out" instead of crystallizing.
| Potential Cause | Explanation & Solution |
| Supersaturation is too high | The solution is too concentrated, or the anti-solvent was added too quickly, causing the compound to crash out as a liquid phase (oil) instead of forming an ordered crystal lattice. Solution: Heat the solution to re-dissolve the oil. Add a small amount of the primary "good" solvent. Allow the solution to cool much more slowly. Seeding with a small crystal of pure product can also promote proper crystallization. |
| Presence of Impurities | Certain impurities can inhibit crystallization. Solution: Perform a pre-purification step. Dissolve the crude material in water, perform a liquid-liquid extraction with a non-polar solvent (like dichloromethane or ethyl acetate) to remove organic impurities, and then proceed with the recrystallization of the aqueous layer. |
Problem 3: Analytical data (HPLC/NMR) shows persistent impurities after multiple recrystallizations.
| Potential Cause | Explanation & Solution |
| Co-crystallization | The impurity has very similar solubility and structural properties to the desired product, causing it to crystallize alongside it. This is common with the cis-isomer. Solution: A different purification technique is required. Preparative chromatography is often the next step. For diastereomers, chiral separation techniques are necessary.[3] |
| Product Degradation | The heating step of recrystallization may be causing the product to degrade. Solution: Use a lower boiling point solvent system or consider non-thermal purification methods like column chromatography. |
Section 3: Visual Workflows & Diagrams
Visual aids can help in decision-making during the purification process.
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting workflow for common recrystallization issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol (IPA) / Ethyl Acetate (EtOAc) System
This protocol is a robust starting point for crude material that is >85% pure.
-
Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, add the crude trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. Add a minimal volume of isopropanol (e.g., 3 mL per gram of crude material).
-
Heating: Gently heat the mixture on a hot plate with stirring to 60-70 °C until all the solid dissolves completely. If it does not dissolve, add more IPA dropwise until a clear solution is obtained. Avoid excessive solvent.
-
Anti-Solvent Addition: While the solution is still warm, slowly add ethyl acetate (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of IPA to make it clear again.
-
Cooling (Critical Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 1-2 hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 1:1 IPA/EtOAc, followed by a wash with cold ethyl acetate to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method provides a general assessment of chemical purity.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol 3: Chiral Purity Assessment
Determining the ratio of trans to cis isomers requires a specialized chiral column. The exact method will depend on the column chosen.
-
Column Selection: Common chiral stationary phases include those based on cellulose or amylose derivatives.[3] A screening of columns may be necessary.
-
Mobile Phase: Chiral separations are often achieved under normal-phase (e.g., Hexane/Ethanol with an additive like trifluoroacetic acid or diethylamine) or polar organic mode conditions.
-
Method Development: The goal is to achieve baseline separation of the trans and cis isomer peaks. This allows for accurate integration and determination of the diastereomeric excess (d.e.). Chiral separation often requires significant method development.[3][6]
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Analytical Chemistry. (1956). Vol. 28, No. 4. American Chemical Society.
- CN110950818B. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
-
(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of 2-arylmorpholine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methylmorpholine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
Al-Ghanim, A. M., & El-Azazy, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6228. Retrieved from [Link]
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
- TCI Chemicals. (n.d.).
- US3709795A. (n.d.). Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Dhaka University Journal of Science.
- Expanding Complex Morpholines Using Systematic Chemical Diversity. (n.d.). DigitalCommons@TMC.
- MySkinRecipes. (n.d.). trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
- ChemicalBook. (n.d.). 1219603-31-2 CAS Manufactory.
- Organic Syntheses Procedure. (n.d.). L-Proline, 2-methyl-.
- Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771).
- Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
Sources
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- 2. mt.com [mt.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. iiste.org [iiste.org]
- 6. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
Technical Support Center: Managing Hygroscopicity of Morpholine Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine hydrochloride salts. This guide is designed to provide in-depth, practical solutions to the challenges posed by the hygroscopic nature of this compound. By understanding the underlying scientific principles, you can effectively manage moisture-related issues in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to Hygroscopicity and Morpholine Hydrochloride
Morpholine hydrochloride, the salt of the organic base morpholine, is a valuable compound in pharmaceutical synthesis and research.[1] However, its utility is often complicated by its hygroscopic nature, meaning it readily attracts and absorbs moisture from the atmosphere.[2][3][4] This moisture uptake can lead to a cascade of physical and chemical changes, including clumping, deliquescence, and altered crystal structure, which can compromise sample integrity, weighing accuracy, and ultimately, the stability of the final product.[5][6]
This guide provides a structured, question-and-answer-based approach to troubleshoot and manage these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding and Characterizing Hygroscopicity
Question 1: My morpholine hydrochloride salt appears clumpy and difficult to handle. What is happening?
Answer: The clumping or caking of your morpholine hydrochloride salt is a classic sign of moisture absorption due to its hygroscopic properties.[7] When exposed to ambient air, the salt attracts water molecules, which can lead to the formation of liquid bridges between particles, causing them to stick together. In more severe cases, this can progress to deliquescence, where the solid dissolves in the absorbed water. This not only affects the physical handling of the powder but can also impact its chemical stability and the accuracy of weighing for subsequent reactions or formulations.[5][6]
Question 2: How can I quantify the hygroscopicity of my morpholine hydrochloride sample?
Answer: The most direct and comprehensive method for quantifying hygroscopicity is Dynamic Vapor Sorption (DVS) .[8][9] DVS analysis measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[10] The resulting sorption/desorption isotherm provides critical information about the material's affinity for water, the critical humidity at which significant water uptake occurs, and whether the process is reversible.[9][11]
Other techniques that can provide supporting information include:
-
Thermogravimetric Analysis (TGA): This method can determine the amount of water present in a sample by measuring weight loss upon heating.[]
-
Karl Fischer Titration: A highly sensitive method for quantifying water content.
-
X-Ray Powder Diffraction (XRPD): This technique can be used before and after DVS analysis to determine if moisture uptake has induced any changes in the crystalline form of the salt.[11]
Question 3: What is a moisture sorption isotherm and how do I interpret it for morpholine hydrochloride?
Answer: A moisture sorption isotherm is a graphical representation of the relationship between the water content of a material and the surrounding relative humidity at a constant temperature.[8][13] For your morpholine hydrochloride salt, the DVS analysis will generate a plot of the change in mass (%) on the y-axis versus the relative humidity (%) on the x-axis.
-
Sorption Curve (Increasing RH): This shows how much water the salt absorbs as the humidity increases. A steep incline indicates high hygroscopicity.
-
Desorption Curve (Decreasing RH): This illustrates the release of water as humidity decreases.
-
Hysteresis: A difference between the sorption and desorption curves is known as hysteresis.[9] This can indicate that water is not easily removed or that structural changes have occurred in the material upon moisture absorption.
The shape of the isotherm can reveal whether the water is adsorbed onto the surface or absorbed into the bulk of the material.[10]
Section 2: Practical Guidance for Handling and Storage
Question 4: What are the best practices for storing hygroscopic morpholine hydrochloride salts in the lab?
Answer: Proper storage is the first line of defense against moisture-related issues.[7]
-
Airtight Containers: Always store morpholine hydrochloride in tightly sealed, airtight containers.[7] Standard screw-cap bottles may not be sufficient. Containers with high-quality seals, such as those with PTFE liners, are recommended.
-
Desiccators: For long-term storage or for highly sensitive applications, store the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).[14]
-
Inert Gas: For maximum protection, the headspace of the container can be purged with a dry, inert gas like nitrogen or argon before sealing.[2][4]
-
Controlled Environment: If possible, store the material in a temperature and humidity-controlled environment.
Question 5: I need to weigh out my morpholine hydrochloride for an experiment. What precautions should I take?
Answer: Weighing a hygroscopic material requires speed and a controlled environment to minimize exposure to ambient humidity.[7]
-
Minimize Exposure Time: Have all necessary equipment ready before opening the container. Weigh the required amount as quickly as possible and immediately reseal the container.
-
Use a Glove Box or Dry Box: For highly sensitive experiments, perform all manipulations, including weighing, inside a glove box with a controlled, low-humidity atmosphere.[15]
-
Analytical Balance with Draft Shield: Always use an analytical balance with a closed draft shield to minimize air currents that can carry moisture.
-
Consider a "Loss on Drying" Correction: If you suspect your material has already absorbed some moisture, you may need to determine the water content (e.g., by TGA or Karl Fischer titration) and adjust the weighed amount accordingly to ensure you are using the correct amount of the active compound.
Workflow for Handling Hygroscopic Morpholine Hydrochloride
Caption: Workflow for handling hygroscopic salts.
Section 3: Formulation and Stability Considerations
Question 6: My formulation containing morpholine hydrochloride is showing signs of degradation over time. Could this be related to its hygroscopicity?
Answer: Absolutely. Moisture absorbed by morpholine hydrochloride can act as a plasticizer, increasing molecular mobility and accelerating degradation pathways.[16] Furthermore, the presence of water can facilitate hydrolytic reactions, leading to the formation of impurities and a decrease in the potency of the active pharmaceutical ingredient (API).[5][17] The stability of a moisture-sensitive drug is highly dependent on the relative humidity of its environment and its prior exposure to moisture.[18][19]
Question 7: How can I improve the stability of a solid dosage form containing morpholine hydrochloride?
Answer: Several formulation strategies can be employed to mitigate the hygroscopicity of your API.[20]
-
Co-processing with Excipients: Blending the morpholine hydrochloride with hydrophobic excipients can create a microenvironment that repels water, thus protecting the API.
-
Film Coating: Applying a polymer-based film coating to tablets or granules can act as a physical barrier to moisture ingress.[20]
-
Encapsulation: Encapsulating the API in a less hygroscopic shell, such as certain types of hard capsules, can provide a protective barrier.[21]
-
Crystal Engineering: In some cases, it may be possible to form a less hygroscopic polymorph or a co-crystal of the API.
Question 8: What is "Water Activity" and why is it important for my formulation?
Answer: Water activity (aw) is a measure of the "free" or "available" water in a system.[22][23] It is distinct from total moisture content, as it represents the energy state of the water and its ability to participate in chemical reactions and support microbial growth.[23] The water activity of a food or pharmaceutical product is the ratio of its vapor pressure to that of pure water at the same temperature.[13] Controlling water activity to a low level is a critical strategy for ensuring the stability and shelf-life of moisture-sensitive products.[24]
Data Summary: Hygroscopicity Classification
The following table provides a general classification of hygroscopicity, which can be determined from DVS data.[11]
| Hygroscopicity Class | Water Uptake at 25°C / 80% RH (% w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | 0.2% - < 2% |
| Moderately hygroscopic | 2% - < 15% |
| Very hygroscopic | ≥ 15% |
Experimental Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the hygroscopic properties of a morpholine hydrochloride salt sample.
Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into the DVS system)
-
Morpholine hydrochloride sample (typically 5-15 mg)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the morpholine hydrochloride sample onto the DVS sample pan.
-
Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.
-
Desorption Phase: Decrease the RH in a stepwise manner (e.g., in 10% increments from 90% back to 0% RH), again allowing for mass equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm.
Logical Flow of DVS Analysis
Caption: Step-by-step logic of a DVS experiment.
References
-
MDPI. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]
-
National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]
-
Springer. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
Atmospheric Measurement Techniques. A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]
-
Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]
-
AIP Publishing. High accuracy calibration of a dynamic vapor sorption instrument and determination of the equilibrium humidities using single salts. [Link]
-
ResearchGate. (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]
-
LibreTexts. Water activity and its impact on food stability. [Link]
-
Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
MDPI. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]
-
U.S. Food and Drug Administration (FDA). Water Activity (aw) in Foods. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
-
Manufacturing Chemist. An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
-
Wikipedia. Dynamic vapor sorption. [Link]
-
Merck Index. Morpholine. [Link]
-
Wikipedia. Water activity. [Link]
-
Atmospheric Measurement Techniques. A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]
-
Medium. Water Activity: A Key Factor in Food Preservation. [Link]
-
U.S. Geological Survey. Water Activity and its Role in Food Preservation. [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
-
Particle Technology Labs. Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
Asaclean. 5 Tips to Help Process Dry Hygroscopic Resins. [Link]
-
SK pharmteco. Dynamic Vapor Sorption. [Link]
-
National Institutes of Health (NIH). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed. [Link]
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. [Link]
-
Solubility of Things. Morpholine hydrochloride. [Link]
-
Sciencemadness Wiki. Morpholine. [Link]
- Google Patents. Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt.
-
ACS Publications. Morpholine. [Link]
-
National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Pharmaguideline. Effect of Humidity Level on Tablet Stability. [Link]
-
ARL Bio Pharma. Drug Formulation and The Impact on Analytical Testing. [Link]
-
ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms. [Link]
-
National Institutes of Health (NIH). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed. [Link]
-
ResearchGate. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. [Link]
-
Wikipedia. Morpholine. [Link]
-
ResearchGate. (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. [Link]
-
National Institutes of Health (NIH). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. [Link]
-
ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
-
ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
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- 5. tandfonline.com [tandfonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
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- 23. Water Activity: A Key Factor in Food Preservation • Food Safety Institute [foodsafety.institute]
- 24. Water Activity (aw) in Foods | FDA [fda.gov]
Catalyst Selection for the Synthesis of Substituted Morpholines: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Morpholine scaffolds are crucial in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols to empower your research and development efforts.
Section 1: Catalyst Selection Strategy: A Decision-Making Framework
Choosing the right catalyst is the cornerstone of a successful morpholine synthesis. The optimal choice depends on several factors including the desired substitution pattern, stereochemistry, and the nature of the starting materials. This section provides a framework to guide your selection process.
Homogeneous vs. Heterogeneous Catalysis: Key Considerations
The initial decision often lies between using a homogeneous or a heterogeneous catalyst. Each comes with its own set of advantages and disadvantages that can significantly impact your reaction's outcome and downstream processing.
Table 1: Comparison of Homogeneous and Heterogeneous Catalysts [3][4][5][6][7]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Active Sites | Well-defined, single-site catalysis leading to high selectivity.[3][4] | Often ill-defined active sites, which can lead to lower selectivity.[3] |
| Reaction Conditions | Typically milder reaction conditions.[4] | Often require harsher conditions (higher temperature and pressure).[3] |
| Catalyst Separation | Difficult and expensive, often requiring extraction or distillation.[3][4] | Straightforward separation by filtration.[3][4] |
| Recyclability | Generally difficult and costly to recycle.[3][4] | Easily recyclable, though may require reactivation.[3] |
| Heat & Mass Transfer | Excellent heat and mass transfer within a single phase.[3] | Can be limited by diffusion between phases.[3] |
| Modification | Relatively easy to tune steric and electronic properties by ligand modification.[3] | Difficult to control active site properties at a molecular level.[3] |
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Palladium-Catalyzed Carboamination for C-Substituted Morpholines
Palladium-catalyzed carboamination is a powerful tool for synthesizing cis-3,5-disubstituted morpholines.[8] However, challenges such as low yields and side reactions can arise.
Q1: My Pd-catalyzed carboamination is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I troubleshoot this?
A1: Low yields and complex mixtures in this reaction are often linked to the electronic properties of your substrates and suboptimal reaction conditions.[9]
-
Cause 1: Electron-Poor Aryl Halides: The use of electron-poor aryl bromides can lead to the formation of complex product mixtures. The reaction generally performs better with electron-neutral or electron-rich aryl halides.[9]
-
Solution: If possible, consider using an aryl bromide with electron-donating or neutral substituents. If you must use an electron-poor system, careful optimization of the catalyst and ligands is crucial. Experimenting with more electron-rich phosphine ligands may improve the outcome.[8]
-
-
Cause 2: Competing Side Reactions: Side reactions like Heck arylation can compete with the desired carboamination, especially with electron-deficient N-aryl groups.[9]
-
Solution: Modifying the catalyst structure can sometimes favor the desired pathway. For instance, using a catalyst with a different ligand set might suppress the Heck reaction.[8] Additionally, carefully controlling the reaction temperature and time can help minimize side product formation.
-
-
Cause 3: Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be caused by impurities in the starting materials or solvents, or by thermal degradation.
-
Solution: Ensure all reagents and solvents are pure and dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical. If deactivation is suspected, increasing the catalyst loading or adding a fresh portion of the catalyst mid-reaction might improve the yield.
-
Classical Synthesis: Dehydration of Diethanolamine
The synthesis of the parent morpholine ring via the dehydration of diethanolamine is a classic method, but it is prone to issues.[9][10]
Q2: I'm attempting to synthesize morpholine by dehydrating diethanolamine with a strong acid, but I'm getting a low yield and a dark, viscous product. What's going wrong?
A2: This is a common problem and can be attributed to several factors related to reaction conditions and product purification.[9]
-
Cause 1: Inadequate Temperature Control: This reaction requires high temperatures, typically in the range of 180-210°C.[9] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of side products, resulting in a dark, viscous mixture.[9][10]
-
Solution: Use a calibrated high-temperature thermometer and a reliable heating source (e.g., a heating mantle with a temperature controller) to maintain the temperature within the optimal range. A temperature drop of even 10-15°C can significantly reduce the yield.[9]
-
-
Cause 2: Insufficient Reaction Time: The dehydration process is slow and requires prolonged heating, often 15 hours or more, to ensure complete cyclization.[9][10]
-
Solution: Ensure the reaction is heated for the recommended duration at the optimal temperature.
-
-
Cause 3: Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent. Using an incorrect concentration or an insufficient amount of acid will lead to an incomplete reaction.[9]
-
Solution: Carefully verify the concentration of your acid and use the correct stoichiometric amount as specified in the protocol.
-
-
Cause 4: Inefficient Purification: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air. Incomplete drying of the crude product will result in lower purity and an inaccurate yield calculation.[9][10]
Diastereoselective Synthesis using Iron Catalysis
Iron(III) catalysts are effective for the diastereoselective synthesis of disubstituted morpholines, favoring the formation of the more stable cis-diastereoisomer.[11][12]
Q3: My iron-catalyzed diastereoselective synthesis of a 2,6-disubstituted morpholine is giving a poor diastereomeric ratio. How can I improve the selectivity?
A3: The diastereoselectivity in this reaction is often under thermodynamic control, and several parameters can be adjusted to favor the desired cis-isomer.[11][12]
-
Cause 1: Insufficient Equilibration Time: The reaction proceeds through an equilibrium between the cis and trans isomers. If the reaction time is too short, the thermodynamic equilibrium may not be reached, resulting in a lower diastereomeric ratio.
-
Solution: Increasing the reaction time can allow for complete equilibration to the more stable cis product. Monitoring the reaction by techniques like NMR or GC-MS can help determine the optimal reaction time.[12]
-
-
Cause 2: Suboptimal Reaction Temperature: Temperature is a critical parameter for achieving high diastereoselectivity.[12]
-
Solution: In some cases, increasing the reaction temperature can significantly improve the cis:trans ratio. For example, heating the reaction to 50°C has been shown to dramatically enhance the formation of the cis diastereoisomer.[12]
-
-
Cause 3: Incorrect Catalyst Loading: The amount of the iron(III) catalyst can influence the reaction efficiency and selectivity.
-
Cause 4: Solvent Effects: The choice of solvent can impact the reaction equilibrium and, consequently, the diastereoselectivity.
-
Solution: Dichloromethane (CH₂Cl₂) has been found to be an effective solvent for this transformation.[11] If you are using a different solvent and experiencing poor selectivity, consider switching to CH₂Cl₂.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic procedures.
Protocol: Pd-Catalyzed Carboamination for the Synthesis of cis-3,5-Disubstituted Morpholines
This protocol is adapted from a procedure for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[8]
Materials:
-
Pd(OAc)₂
-
P(2-furyl)₃
-
NaOtBu
-
Aryl bromide
-
Substituted O-allyl ethanolamine derivative
-
Toluene (anhydrous)
-
Schlenk tube
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Flame-dry a Schlenk tube under vacuum and backfill with nitrogen.
-
To the Schlenk tube, add Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0 mmol).
-
Evacuate and backfill the tube with nitrogen again.
-
Add the aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL) to the Schlenk tube via syringe. If the aryl bromide is a solid, add it to the tube after the NaOtBu.
-
Stir the reaction mixture at the desired temperature (optimization may be required) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines
This protocol describes a one-step synthesis of unprotected, highly substituted morpholines from commercially available starting materials.[13]
Materials:
-
Cu(I) catalyst (e.g., Cu(MeCN)₄B(C₆F₅)₄)
-
Amino alcohol
-
Aldehyde
-
Diazomalonate
-
Toluene (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the amino alcohol (0.4 mmol), aldehyde (0.6 mmol), and the diazomalonate (0.2 mmol) as the limiting reagent.
-
Add the Cu(I) catalyst (typically 1-5 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 90°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired substituted morpholine.
Section 4: Visualizing Reaction Mechanisms and Workflows
Diagrams can provide a clearer understanding of complex chemical transformations and decision-making processes.
Proposed Mechanism for Pd-Catalyzed Carboamination
The following diagram illustrates the likely catalytic cycle for the palladium-catalyzed synthesis of morpholines.[8]
Caption: Proposed catalytic cycle for the Pd-catalyzed carboamination synthesis of morpholines.
Decision Workflow for Catalyst Selection
This workflow provides a simplified decision-making process for selecting an appropriate catalytic system.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. This molecule is a valuable chiral building block in medicinal chemistry and drug development. Achieving high yield and, critically, high diastereoselectivity for the trans isomer, can be challenging. Experience has shown that solvent selection is a paramount factor influencing the reaction's success, directly impacting reaction kinetics, stereochemical outcome, and impurity profiles.
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. It is designed for chemistry professionals who require not just a protocol, but a deeper understanding of the system's variables.
Section 1: General Synthesis Pathway & Key Control Points
The synthesis of 2,3-disubstituted morpholines typically involves the cyclization of a suitably functionalized amino alcohol precursor. The critical step where stereochemistry is set is the ring-closure reaction. The solvent's role in stabilizing or destabilizing the transition states for the formation of cis and trans isomers is the central focus of this guide.
The diagram below outlines a generalized workflow. The most critical decision point, Solvent Selection , directly influences the efficiency and selectivity of the Cyclization step.
Caption: Generalized workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during synthesis. Each answer focuses on the causal relationship between the problem and the solvent system.
Question 1: My yield of the desired trans-isomer is low, and I'm isolating a significant amount of the cis-isomer. How can I improve the diastereoselectivity?
Answer: This is the most critical challenge and is almost always tied to solvent choice and temperature during the cyclization step. The relative orientation of the methyl and carboxylic acid groups is determined in the transition state of the ring-closing reaction.
-
Causality: Polar protic solvents (like methanol or ethanol) can form hydrogen bonds with the reaction intermediates, stabilizing multiple transition states and thereby lowering the energy difference between the pathways leading to cis and trans products. This results in poor selectivity. In contrast, non-polar, aprotic solvents (like toluene or THF) do not form strong hydrogen bonds and can promote a more ordered, sterically-driven transition state that favors the thermodynamically more stable trans product.
-
Actionable Advice:
-
Switch to an Aprotic Solvent: If you are using an alcohol or water-containing solvent system, switch to anhydrous toluene, tetrahydrofuran (THF), or dichloromethane (DCM). Toluene is often an excellent starting point due to its high boiling point, allowing for a wider temperature range.
-
Control Temperature: A study on a similar oxa-Michael reaction to form substituted morpholines showed that lower temperatures (−78 °C) favored the trans product, while room temperature favored the cis product[1]. You must experiment with the optimal temperature for your specific substrate, but starting at 0 °C or lower in an aprotic solvent is recommended.
-
Base Selection: The choice of base is coupled with the solvent. A bulky, non-nucleophilic base like potassium tert-butoxide in THF is a common combination for promoting clean cyclization[1][2].
-
Question 2: The reaction is very slow or appears to have stalled. What is the likely cause?
Answer: A stalled reaction is typically due to poor solubility of a key intermediate or insufficient thermal energy.
-
Causality: The polarity and solvating power of your solvent must be sufficient to keep all starting materials and intermediates in solution. In some cases, an intermediate may be less soluble than the starting material and can precipitate out, effectively halting the reaction. This is common in multi-step, one-pot syntheses[3].
-
Actionable Advice:
-
Check Solubility: Before running the reaction at scale, perform small-scale solubility tests of your starting materials in the chosen solvent.
-
Use a Solvent Mixture: If a single solvent does not provide adequate solubility, consider a mixture. For example, adding a small percentage of a more polar aprotic solvent like DMF or acetonitrile to THF or toluene can enhance solubility without drastically impacting selectivity. Note that DMF can be difficult to remove later[4].
-
Increase Temperature: If solubility is not the issue, the activation energy barrier may not be overcome at the current temperature. Cautiously increase the reaction temperature while monitoring the formation of the trans:cis ratio by TLC or LC-MS. High temperatures can sometimes negatively affect selectivity.
-
Question 3: I'm observing significant byproduct formation, including what appears to be polymeric material. How can I minimize this?
Answer: Polymerization and other side reactions often result from intermediates reacting with each other rather than undergoing the desired intramolecular cyclization. This is often exacerbated by issues of concentration and solvent choice.
-
Causality: Highly concentrated reactions can favor intermolecular side reactions. Furthermore, certain solvents may not adequately solvate reactive intermediates, leaving them more prone to undesired pathways. The synthesis of morpholine-2,5-diones, for example, is sensitive to solvent and base conditions to avoid side reactions[5].
-
Actionable Advice:
-
Use High Dilution: Run the cyclization step under high-dilution conditions. This can be achieved by slowly adding one of the reagents over several hours to a large volume of solvent, which favors the desired intramolecular reaction over intermolecular polymerization.
-
Solvent Choice: A solvent that properly solvates the reactive species can "shield" them from reacting with each other. Aprotic polar solvents like DMF or acetonitrile might be better in this regard than non-polar solvents like toluene, but this must be balanced against the potential loss of stereoselectivity. An optimization screen is necessary.
-
Check Purity of Starting Materials: Ensure your amino alcohol precursor is pure. Impurities can initiate unwanted side reactions.
-
Section 3: Solvent Selection Guide & FAQs
Choosing the right solvent from the start can prevent many of the issues described above. This section provides proactive guidance.
Solvent Property Comparison Table
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (Polarity) | Expected Impact on trans:cis Ratio | Key Considerations |
| Toluene | Aprotic, Non-polar | 111 | 2.4 | Generally Favorable | Good for higher temperatures; easy to remove. |
| THF | Aprotic, Polar | 66 | 7.5 | Often Very Favorable | Lower boiling point; must be anhydrous. |
| DCM | Aprotic, Polar | 40 | 9.1 | Favorable | Very low boiling point; can be too volatile. |
| DMF | Aprotic, Polar | 153 | 36.7 | Variable to Poor | Excellent solvating power, but high polarity may reduce selectivity. Difficult to remove.[4][5] |
| Methanol | Protic, Polar | 65 | 32.7 | Generally Poor | Hydrogen bonding stabilizes multiple transition states, leading to poor stereocontrol.[3] |
| Ethanol | Protic, Polar | 78 | 24.5 | Generally Poor | Similar issues to methanol. Often used in final salt formation/recrystallization steps.[6][7] |
Frequently Asked Questions
-
Q: Why is it critical to use an anhydrous solvent?
-
A: Water is a polar, protic molecule that can interfere with the reaction in several ways: it can hydrolyze activated intermediates, react with strong bases, and negatively impact stereoselectivity through hydrogen bonding. Always use a freshly distilled or commercially available anhydrous grade solvent.
-
-
Q: How do I monitor the diastereomeric ratio during the reaction?
-
A: The most reliable methods are ¹H NMR spectroscopy and chiral HPLC. For in-process checks, you can often develop a TLC system where the cis and trans isomers have different Rf values, allowing for qualitative monitoring. Visualization can be done with ninhydrin spray, which reacts with the secondary amine of the morpholine ring[8][9].
-
-
Q: Is there a universal "best" solvent?
-
A: No. The optimal solvent is substrate-dependent. However, for achieving high trans selectivity in related morpholine syntheses, THF and Toluene are consistently the best starting points for optimization[1].
-
Section 4: Recommended Experimental Protocol
This protocol is a generalized starting point based on principles of diastereoselective morpholine synthesis[1][10]. It must be optimized for your specific substrate.
Objective: To maximize the yield of the trans-isomer via solvent-controlled cyclization.
Materials:
-
Activated Amino Alcohol Precursor (e.g., N-substituted-2-amino-1-propanol derivative)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (e.g., 2M solution in diethyl ether)
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the activated amino alcohol precursor (1.0 equiv) in anhydrous THF to a concentration of 0.05 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: In a separate flask, dissolve potassium tert-butoxide (1.1 equiv) in anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Stir the reaction at -78 °C. Monitor its progress every hour using TLC or LC-MS. Check for the consumption of starting material and the formation of the product. The trans and cis isomers may be distinguishable.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude morpholine ester product via flash column chromatography to separate the trans and cis isomers.
-
Hydrolysis and Salt Formation: Perform ester hydrolysis using standard conditions (e.g., LiOH in MeOH/H₂O)[3]. After workup, dissolve the resulting free acid in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether to precipitate the final hydrochloride salt. Filter and dry the solid product.
References
- Ciufolini, M. A., & Valero, R. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(10), 1623–1625.
- BenchChem. (2025).
- Kananovich, D. G., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6435–6446.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817.
- Kananovich, D. G., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- Zhu, M., et al. (n.d.).
- Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
- Le Fer, G., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(4), 1869–1877.
- Grybon, O., et al. (2023). Diastereoselective Synthesis of (–)
- Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461.
- Pícha, J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Molecules, 26(16), 4784.
- Bio, M. M., et al. (2022).
- Al-Masoudi, W. A. (2016).
- Liu, Y., et al. (2023). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
- Al-Masoudi, W. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- Zhang, X., & Højrup, P. (2010). Cyclization of the N-terminal X-Asn-Gly motif during sample preparation for bottom-up proteomics. Analytical Chemistry, 82(20), 8680–8685.
- Unknown. (2009). Synthesis and characterization of 2-arylmorpholine hydrochloride.
- Kumar, A., & Akula, M. (2013). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
- BioTopics. (n.d.). Chromatography of amino acids.
- LibreTexts. (2021). 25.4: Analysis of Amino Acids. Chemistry LibreTexts.
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography of amino acids [biotopics.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Purity Validation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity and stereochemical integrity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a chiral heterocyclic compound of interest in pharmaceutical development. The selection of appropriate analytical techniques is critical for guaranteeing the safety, efficacy, and quality of the final drug product. This document will explore various analytical strategies, from chromatographic and spectroscopic to thermal methods, offering insights into their principles, applications, and comparative advantages for this specific molecule.
Introduction to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride and the Criticality of Purity Validation
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral molecule with two stereocenters, making the control of its stereoisomeric purity a key analytical challenge. The "trans" designation refers to the relative orientation of the methyl and carboxylic acid groups on the morpholine ring. The presence of undesired stereoisomers, such as the cis-diastereomer or the corresponding enantiomer, can significantly impact the pharmacological and toxicological profile of the API. Therefore, robust and validated analytical methods are essential to ensure that the correct stereoisomer is present and that impurities are controlled within acceptable limits, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
The hydrochloride salt form is often utilized to improve the solubility and stability of the API. Purity validation, therefore, must encompass not only the identification and quantification of organic impurities (such as starting materials, by-products, and degradation products) but also the precise determination of the enantiomeric and diastereomeric purity.
Chromatographic Methods for Purity and Stereoisomer Analysis
Chromatography is a cornerstone of pharmaceutical analysis due to its high resolving power.[4] For trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, both achiral and chiral chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the potency and impurity profile of many APIs. The carboxylic acid and secondary amine functionalities of the target molecule allow for good retention and separation on C18 columns.
Causality of Experimental Choices:
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which is crucial for the ionization state of the carboxylic acid and the morpholine nitrogen, thereby influencing retention time and peak shape. An acidic pH is generally preferred to ensure the protonation of the amine and suppress the ionization of the carboxyl group, leading to better peak symmetry.
-
Detector: UV detection is suitable for this molecule, although the chromophore is not particularly strong. Detection at lower wavelengths (e.g., 210 nm) would likely provide the necessary sensitivity. For higher sensitivity and specificity, especially for impurity profiling at low levels, a mass spectrometric (MS) detector is highly recommended.[4]
Experimental Workflow for HPLC Method Development:
Caption: Workflow for HPLC method development and validation.
Chiral HPLC for Enantiomeric and Diastereomeric Purity
The separation of stereoisomers is a critical aspect of the purity validation for this compound.[5][6] Chiral HPLC is the most common and reliable technique for this purpose.[7]
Causality of Experimental Choices:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[8] For a chiral carboxylic acid, macrocyclic glycopeptide-based phases (e.g., Chirobiotic T) can also be highly effective.[8] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
-
Mobile Phase: The choice of mobile phase is highly dependent on the CSP. For polysaccharide-based CSPs, normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol) are common. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is often necessary to improve peak shape and resolution.
Alternative Approach: Diastereomeric Derivatization
An alternative to direct chiral separation is the derivatization of the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[9] However, this method is more complex due to the need for a derivatization reaction and the potential for analytical errors introduced during this step.
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
While HPLC is the primary technique for non-volatile impurities, Gas Chromatography (GC) is essential for the analysis of residual solvents from the synthesis and purification processes. Given that the target molecule is a hydrochloride salt, it is not sufficiently volatile for direct GC analysis. However, GC is the gold standard for identifying and quantifying residual solvents.
Causality of Experimental Choices:
-
Technique: Headspace GC is the preferred technique as it allows for the analysis of volatile compounds in a solid matrix without dissolving the sample, thus avoiding potential interferences from the API.
-
Column: A polar capillary column is typically used for the separation of common organic solvents.
-
Detector: A Flame Ionization Detector (FID) is the standard for residual solvent analysis due to its excellent sensitivity and linear response for most organic compounds.
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques provide crucial information about the molecular structure and can be used to identify and characterize the API and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and confirmation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride. Both ¹H and ¹³C NMR are essential for confirming the chemical structure, while 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignment of all protons and carbons.
For purity validation, NMR can be used to:
-
Confirm the stereochemistry: The coupling constants between the protons on the morpholine ring can provide information about their relative stereochemistry (cis vs. trans).
-
Detect and quantify impurities: Quantitative NMR (qNMR) can be used as a primary method for determining the potency of the API and for quantifying impurities without the need for reference standards for each impurity.
Mass Spectrometry (MS)
Mass spectrometry is invaluable for determining the molecular weight of the API and its impurities.[4] When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a powerful tool for impurity identification. The fragmentation pattern in the mass spectrum can help to elucidate the structure of unknown impurities.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that can be used for the identification of the API. The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the carboxylic acid C=O stretch, O-H stretch, N-H stretch, and C-O stretch of the morpholine ring. It is particularly useful as a rapid identity check.
Thermal Analysis Methods
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical properties of the API.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the hydrochloride salt. These are important physical characteristics that can be used for identification and to assess the purity of the crystalline form. The presence of impurities can lead to a depression and broadening of the melting endotherm.[13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the presence of residual solvents or water (solvates/hydrates) in the API.[7][13]
Comparison of Analytical Methods
The following table provides a comparative overview of the primary analytical techniques discussed for the purity validation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
| Analytical Technique | Primary Application | Strengths | Limitations |
| RP-HPLC-UV/MS | Potency, Impurity Profiling | High resolution, quantitative, can be coupled with MS for identification. | May not separate all stereoisomers. |
| Chiral HPLC | Enantiomeric & Diastereomeric Purity | Direct separation of stereoisomers, high accuracy and precision. | Requires specialized chiral columns, method development can be challenging. |
| Headspace GC-FID | Residual Solvents | High sensitivity for volatile compounds, well-established methodology. | Not suitable for non-volatile impurities. |
| NMR Spectroscopy | Structural Confirmation, Stereochemistry, Quantification (qNMR) | Provides detailed structural information, can be quantitative without reference standards. | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry | Molecular Weight Determination, Impurity Identification | High sensitivity and specificity, provides structural information. | Typically used in conjunction with a separation technique. |
| DSC/TGA | Physical Characterization (Melting Point, Solvates) | Provides information on solid-state properties, useful for polymorph and solvate screening. | Not suitable for identifying and quantifying specific chemical impurities. |
Logical Flow for Comprehensive Purity Validation:
Caption: A comprehensive workflow for the purity validation of a chiral API.
Detailed Experimental Protocols
Protocol: Chiral HPLC Method for Enantiomeric and Diastereomeric Purity
This protocol provides a starting point for the development of a chiral HPLC method. Optimization will be required based on the specific CSP and instrumentation used.
-
Column: Chiralpak® AD-H (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Self-Validating System: The method's suitability should be confirmed daily by injecting a system suitability standard containing all four potential stereoisomers (if available) or a partially degraded sample to ensure adequate resolution between all peaks. The resolution between the trans enantiomers and any cis isomers should be greater than 1.5.
Protocol: RP-HPLC Method for Potency and Impurities
This protocol outlines a general RP-HPLC method that can be adapted and optimized.
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or MS.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Self-Validating System: A system suitability solution containing the API and known impurities should be injected to verify resolution, peak tailing, and theoretical plates. For forced degradation studies, the peak purity of the main peak should be assessed using a photodiode array (PDA) detector or MS to ensure the method is stability-indicating.
Conclusion
The purity validation of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride requires a multi-faceted analytical approach. A combination of chromatographic, spectroscopic, and thermal methods is necessary to fully characterize the API and ensure its quality. While RP-HPLC is suitable for potency and general impurity profiling, chiral HPLC is indispensable for controlling the critical stereochemical purity. Spectroscopic methods provide definitive structural confirmation, and thermal analysis offers insights into the solid-state properties. The successful implementation and validation of these methods in accordance with ICH guidelines are essential for the development of a safe and effective pharmaceutical product.[1][2][3]
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
-
PubChem Compound Summary for CID 45790954, Morpholine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem Compound Summary for CID 121327572, (2R)-2-methylmorpholine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem Compound Summary for CID 23079674, 4-Methylmorpholine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
NIST. Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. In: NIST Chemistry WebBook. Available from: [Link]
-
Davankov, V. A. ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. 1997;69(7):1469-1474. Available from: [Link]
-
LibreTexts. 8.3: Stereochemistry of Organic Compounds and Pharmaceuticals. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. 2018. Available from: [Link]
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. 2017;22(12):2093. Available from: [Link]
-
PerkinElmer. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. 2024. Available from: [Link]
-
Palchikov, V. A. Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. 2013;49(5):788-813. Available from: [Link]
-
Mettler Toledo. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. 2020. Available from: [Link]
-
TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link]
-
Ilisz, I., et al. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. 2021;26(16):4993. Available from: [Link]
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Lorenz, H., Seidel-Morgenstern, A. Processes to separate enantiomers. Chirality. 2014;26(10):669-81. Available from: [Link]
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PubChemLite. 2-methylmorpholine-2-carboxylic acid hydrochloride. Available from: [Link]
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ResearchGate. Separation of Stereoisomers. 2017. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. 2013. Available from: [Link]
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Doc Brown's Chemistry. Selected constitutional isomers of molecular formula C3H5FO2... Available from: [Link]
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LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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Toomula, N., et al. Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. 2011;2(4). Available from: [Link]
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ACS Publications. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. 2024. Available from: [Link]
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A Comparative Guide to Synthetic Pathways for 2-Methylmorpholine-3-carboxylic Acid
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties which often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. A key derivative, 2-Methylmorpholine-3-carboxylic acid, presents a chiral scaffold with substituents at the 2- and 3-positions, offering a valuable platform for the development of novel therapeutics. The stereochemical relationship between the methyl and carboxylic acid groups is crucial for biological activity, making stereocontrolled synthesis a primary challenge.
This in-depth technical guide provides a comparative analysis of alternative synthetic pathways to access the 2-Methylmorpholine-3-carboxylic acid core. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and present a side-by-side comparison of their performance to aid researchers in selecting the most suitable route for their specific needs.
Alternative Synthetic Strategies: A Comparative Overview
Two principal strategies for the stereocontrolled synthesis of 2,3-disubstituted morpholines will be examined:
-
Diastereoselective Synthesis via Imine Condensation and Cyclization: This approach establishes the relative stereochemistry at the C2 and C3 positions during the key bond-forming steps.
-
Enantioselective Synthesis from Chiral Precursors: This strategy leverages a chiral starting material to introduce the desired absolute stereochemistry, which is then carried through the synthetic sequence.
The following table provides a high-level comparison of these two approaches.
| Parameter | Diastereoselective Synthesis | Enantioselective Synthesis from Chiral Precursors |
| Starting Materials | Achiral imines and lactones | Enantiopure amino alcohols or epoxides |
| Stereocontrol | Relative stereochemistry (cis/trans) is controlled | Absolute stereochemistry is predetermined |
| Key Reactions | Imine condensation, cyclization | Ring-opening of epoxides/aziridines, cyclization |
| Flexibility | Allows for the generation of both diastereomers | Access to a single enantiomer (unless the opposite enantiomer of the starting material is used) |
| Typical Yields | Moderate to high | Moderate to high |
| Scalability | Can be scalable, but may require chromatographic separation of diastereomers | Generally scalable |
Pathway 1: Diastereoselective Synthesis via Imine Condensation and Tandem Methanolysis/Ring-Closure
This powerful strategy allows for the selective formation of either cis- or trans-2,3-disubstituted morpholines by carefully controlling the reaction conditions of a key imine condensation step. The work of Penso and colleagues provides an excellent blueprint for this approach.[1]
Mechanistic Rationale
The core of this strategy lies in the stereoselective condensation of an imine with a lactone derivative, followed by a tandem methanolysis and ring-closure sequence. The relative stereochemistry of the final morpholine is dictated by the stereochemistry of the initial condensation product. Acidic conditions for the condensation of an N-functionalized alkylimine with the silylketene acetal of the lactone lead to the trans-product, while basic conditions for the condensation of an N-tosylimine with the lactone favor the cis-product.[1]
Experimental Protocol: Synthesis of cis-2-Methyl-3-aryl-morpholine-2-carboxylic Acid Ester (A Model System)
This protocol is adapted from the work of Penso et al. and outlines the synthesis of a cis-2,3-disubstituted morpholine, a close analog of the target molecule.[1]
Step 1: Base-Catalyzed Condensation
-
To a solution of 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the desired N-tosylimine (1.2 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the cis-condensation product.
Step 2: Tandem Methanolysis/Ring-Closure
-
Dissolve the purified cis-condensation product (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl in methanol).
-
Stir the reaction at room temperature for 24 hours.
-
Neutralize the reaction with a mild base (e.g., NaHCO3).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the cis-2,3-disubstituted morpholine-2-carboxylic acid ester.
Performance Data
| Product | Yield | Diastereomeric Ratio (cis:trans) |
| cis-6-Methoxy-3-phenylmorpholine-2-carboxylic acid methyl ester | 75% | >95:5 |
| cis-6-Methoxy-3-(4-methoxyphenyl)morpholine-2-carboxylic acid methyl ester | 72% | >95:5 |
Data adapted from Penso, M., et al. (2012). The Journal of Organic Chemistry.[1]
Sources
A Comparative Guide to the Biological Efficacy of Substituted Morpholine-3-Carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the potential biological efficacy of substituted morpholine-3-carboxylic acid derivatives. In the absence of extensive direct research on trans-2-Methylmorpholine-3-carboxylic acid hydrochloride and its immediate derivatives, this document leverages objective comparisons with structurally related, well-studied morpholine analogues to forecast their therapeutic promise. By synthesizing data from disparate studies, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic direction for future investigation into this promising chemical space.
The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and engage in critical molecular interactions with a wide array of biological targets.[1][2][3] Its unique structural and physicochemical characteristics, including a pKa that confers aqueous solubility and a flexible conformation for optimal target binding, make it a cornerstone in the design of novel therapeutics.[4] This guide will explore the potential of morpholine-3-carboxylic acid derivatives in key therapeutic areas by examining the structure-activity relationships (SAR) of near-isosteres and related compounds.
General Synthetic Strategies
The synthesis of the morpholine core is well-established, often proceeding through the cyclization of amino alcohols.[5][6] For morpholine-3-carboxylic acid derivatives, a common strategy involves the cyclization of an appropriate amino acid derivative. The diagram below illustrates a generalized synthetic pathway.
Caption: Generalized synthetic route to morpholine-3-carboxylic acid derivatives.
Inferred Biological Efficacy: A Comparative Analysis
Anticancer Potential: Targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Derivatives of 2-morpholinobenzoic acid have demonstrated significant potential as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[7] The structural similarity between these compounds and a hypothetical phenyl-substituted morpholine-3-carboxylic acid suggests a comparable mode of action.
The study on 2-morpholinobenzoic acid analogues revealed critical SAR insights:
-
The morpholinyl nitrogen is essential for inhibitory activity.[7]
-
The substitution pattern on the aromatic ring significantly impacts potency, with a 2,5-substitution pattern showing greater inhibition than a 2,4-substitution.[7]
The signaling pathway below illustrates the role of PC-PLC in cell proliferation, the target of these inhibitory compounds.
Caption: Simplified PC-PLC signaling pathway in cell proliferation.
Comparative Data for PC-PLC Inhibitors
| Compound Class | Specific Derivative | Target | IC50 / % Inhibition | Reference |
| 2-Morpholinobenzoic Acids | 2,5-substituted analogue (1b) | PC-PLC | 89.3% inhibition | [7] |
| 2-Morpholinobenzoic Acids | 2,4-substituted analogue (11f) | PC-PLC | 66.9% inhibition | [7] |
Based on this data, it is plausible that a trans-2-Methyl-5-phenyl-morpholine-3-carboxylic acid could exhibit potent PC-PLC inhibitory activity. The carboxylic acid at the 3-position may offer additional interaction points within the enzyme's active site, potentially enhancing potency.
Antidepressant Activity: Analogues of Viloxazine
Some 3-(methyleneaminoxy)methylmorpholine derivatives have been synthesized as analogues of the antidepressant drug viloxazine and have shown a similar pharmacological profile.[8] This suggests that the morpholine scaffold, when appropriately substituted at the 3-position, can modulate CNS targets. The core structure of trans-2-Methylmorpholine-3-carboxylic acid could serve as a foundational element for novel antidepressant agents.
Enzyme Inhibition: α-Glucosidase Inhibitors for Diabetes
Recent studies on N-methylmorpholine-substituted benzimidazolium salts have identified potent α-glucosidase inhibitors, which are valuable in the management of type 2 diabetes.[9] One derivative, 5d , demonstrated an IC50 value significantly lower than the standard drug, acarbose.[9] This highlights the potential of the morpholine ring to contribute to the inhibition of key metabolic enzymes.
The experimental workflow for screening such inhibitors is outlined below.
Caption: Experimental workflow for α-glucosidase inhibition assay.
Comparative Data for α-Glucosidase Inhibitors
| Compound | IC50 (µM) | Reference |
| Acarbose (Standard) | 58.8 ± 0.015 | [9] |
| Derivative 5d | 15 ± 0.030 | [9] |
| Derivative 5f | 19 ± 0.060 | [9] |
| Derivative 5h | 21 ± 0.076 | [9] |
The potent activity of these morpholine-containing compounds suggests that a library of trans-2-Methylmorpholine-3-carboxylic acid derivatives could yield novel and effective α-glucosidase inhibitors.
Hypothesized Structure-Activity Relationship (SAR)
For a hypothetical series of trans-2-Methylmorpholine-3-carboxylic acid derivatives, the following SAR can be postulated:
-
Carboxylic Acid Group: This functional group is likely a key pharmacophore, potentially forming salt bridges or hydrogen bonds with target proteins. Its esterification would be predicted to reduce or abolish activity.
-
Methyl Group at C-2: The trans stereochemistry of the methyl group relative to the carboxylic acid will create a specific three-dimensional conformation. This may be crucial for fitting into a binding pocket and could confer selectivity for certain targets.
-
Substituents on the Nitrogen: The morpholine nitrogen provides a point for substitution to modulate lipophilicity, basicity, and interactions with the target. Large, bulky substituents may either enhance binding through hydrophobic interactions or cause steric hindrance.
Experimental Protocols
PC-PLC Inhibition Assay (Amplex Red Method)
This protocol is adapted from established methods for measuring PC-PLC activity.
Materials:
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
PC-PLC enzyme
-
Phosphatidylcholine (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the PC-PLC enzyme to the wells containing the test compound and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the phosphatidylcholine substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) using a microplate reader.
-
Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value.
α-Glucosidase Inhibition Assay
This protocol is based on the method described for the screening of novel α-glucosidase inhibitors.[9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
Procedure:
-
Add a solution of the α-glucosidase enzyme in phosphate buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the Na₂CO₃ solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 values.
Conclusion and Future Directions
While direct experimental data on the biological efficacy of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride derivatives is currently sparse, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The evidence points towards promising applications in oncology, CNS disorders, and metabolic diseases.
Future research should focus on the synthesis of a focused library of these derivatives with variations at the morpholine nitrogen and potentially at the 5-position of the ring. Systematic screening of this library against targets such as PC-PLC, α-glucosidase, and a panel of CNS receptors will be crucial to validate the hypotheses presented in this guide and to uncover the full therapeutic potential of this versatile chemical scaffold.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
- 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Springer.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
- Morpholines. Synthesis and Biological Activity.
- Biological relevance and synthesis of C-substituted morpholine derivatives.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Chiral Characterization of trans-2-Methylmorpholine-3-carboxylic Acid Hydrochloride Enantiomers
This guide provides a comprehensive comparison of analytical methodologies for the chiral separation and characterization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride enantiomers. As a crucial building block in modern drug discovery, the stereochemical purity of this morpholine derivative is paramount for ensuring the efficacy and safety of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and implementation.
Introduction: The Criticality of Enantiomeric Purity
trans-2-Methylmorpholine-3-carboxylic acid is a cyclic β-amino acid analogue. In drug development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can dramatically alter its pharmacological and toxicological properties. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. Consequently, robust and reliable analytical methods for the separation and quantification of enantiomers are not merely a regulatory requirement but a fundamental aspect of drug safety and efficacy.
This guide will compare the primary analytical techniques for chiral separation—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—as applied to the specific challenge of resolving the enantiomers of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
Comparative Analysis of Chiral Separation Techniques
The selection of an appropriate analytical technique depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and the instrumentation available.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and scalability from analytical to preparative scales. The primary mechanism involves the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality of Method Selection: For a polar, zwitterionic molecule like a morpholine carboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice. These phases, such as those commercialized as Chiralcel® or Chiralpak®, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Given the analyte's structure, which features a secondary amine, a carboxylic acid, and a methyl group, these interactions are highly probable.
Experimental Workflow for Chiral HPLC:
Caption: High-level workflow for chiral HPLC analysis.
Table 1: Comparison of Potential Chiral HPLC Stationary Phases
| CSP Type | Typical Mobile Phase | Potential Advantages | Potential Challenges |
| Polysaccharide (e.g., Amylose) | Normal Phase (Hexane/Alcohol) or Polar Organic | Broad applicability, high success rate. | May require derivatization for polar analytes. |
| Polysaccharide (Immobilized) | Normal, Reversed, Polar Organic | Broader solvent compatibility, robust. | Higher cost. |
| Macrocyclic Glycopeptide | Reversed-Phase (ACN/Water/Additives) | Good for polar and ionizable compounds. | Sensitive to mobile phase pH and buffer. |
| Crown Ether | Acidic Aqueous/Organic | Specifically designed for primary amines. | Limited applicability to other functional groups. |
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced solvent consumption. It utilizes supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent (co-solvent), such as methanol or ethanol.
Causality of Method Selection: The low viscosity and high diffusivity of supercritical fluids lead to higher efficiency and faster equilibration of the stationary phase, resulting in rapid analysis times—often 3 to 10 times faster than HPLC. For a small polar molecule like our target, SFC can provide excellent resolution, particularly on polysaccharide-based CSPs. The use of alcohol co-solvents with acidic or basic additives is crucial for managing the ionization state of the analyte and achieving good peak shape.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Causality of Method Selection: CE is a high-efficiency separation technique that requires minimal sample and solvent. For charged molecules like amino acids, it is an excellent choice. The most common chiral selectors for CE are cyclodextrins (CDs). The hydrophobic interior and hydrophilic exterior of the CD molecule allow it to form transient, diastereomeric inclusion complexes with the enantiomers, leading to different migration times. Highly sulfated cyclodextrins are particularly effective for separating zwitterionic compounds due to strong electrostatic interactions.
Caption: Principle of chiral separation by Capillary Electrophoresis.
Head-to-Head Performance Comparison
The following table summarizes the key performance attributes of each technique for the specific task of characterizing trans-2-Methylmorpholine-3-carboxylic acid hydrochloride enantiomers.
Table 2: Performance Matrix of Chiral Separation Techniques
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Speed | Moderate (5-30 min) | Very Fast (1-10 min) | Fast (5-20 min) |
| Resolution | Good to Excellent | Excellent | Very High |
| Solvent Usage | High | Low (Mainly CO₂) | Very Low (nL-µL) |
| Sample Req. | Low (µL) | Low (µL) | Very Low (nL) |
| Scalability | Excellent (Analytical to Prep) | Good (Up to semi-prep) | Analytical only |
| Method Dev. | Moderate Complexity | Moderate Complexity | Can be complex |
| Robustness | High | Moderate to High | Moderate |
| Ideal For | Routine QC, preparative scale | High-throughput screening | Small sample amounts, orthogonal method |
Recommended Experimental Protocols
The following protocols are starting points, grounded in established practices for similar molecules, and should be optimized for the specific analyte.
Protocol: Chiral HPLC Method Development
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in methanol or a suitable mobile phase mimic.
-
Column Screening:
-
Screen a set of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase A (Normal Phase): n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) as an additive to improve peak shape.
-
Mobile Phase B (Polar Organic): Acetonitrile / Methanol (50:50, v/v) with 0.1% additive.
-
-
Instrumentation:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (or Mass Spectrometry if no chromophore).
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition (ratio of alcohol, type and concentration of additive) to achieve a resolution (Rs) > 1.5.
Protocol: Chiral SFC Method Development
-
Analyte Preparation: Prepare a 1 mg/mL stock solution in methanol.
-
Column Screening: Utilize the same polysaccharide-based columns as in HPLC. Immobilized phases are often preferred for their robustness in SFC.
-
Instrumentation & Conditions:
-
Mobile Phase: Supercritical CO₂ with Methanol as co-solvent.
-
Gradient: Start with a 5% Methanol gradient, increasing to 40% over 5-10 minutes.
-
Additive: 0.1-0.2% TFA or DEA in the co-solvent.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm.
-
-
Optimization: Adjust the co-solvent percentage, gradient slope, and additive to maximize resolution.
Conclusion: A Multi-Technique Approach for Comprehensive Characterization
For the comprehensive characterization of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride enantiomers, a multi-technique approach is recommended for ultimate confidence.
-
Primary Method: Chiral SFC is the recommended primary technique for high-throughput screening and routine quality control due to its significant speed advantage.
-
Orthogonal Method: Chiral HPLC, particularly with a different stationary phase or mobile phase system (e.g., normal phase vs. polar organic), serves as an excellent orthogonal method for validation and confirmation of enantiomeric purity.
-
Confirmatory Method: Chiral CE, with its fundamentally different separation mechanism, is invaluable as a secondary or tertiary method, especially when sample amounts are limited or to resolve complex separation challenges.
By leveraging the strengths of each of these techniques, researchers and drug developers can establish a robust and reliable analytical workflow, ensuring the stereochemical integrity of their compounds and the ultimate safety and efficacy of the resulting medicines.
References
There are no direct publications on the characterization of "trans-2-Methylmorpholine-3-carboxylic acid hydrochloride" enantiomers found in the searched literature. The principles and protocols described in this guide are based on established analytical chemistry for chiral separations of analogous molecules. The following references provide authoritative information on the techniques discussed.
A Senior Application Scientist's Guide to Benchmarking Chiral Synthons: Trans-2-Methylmorpholine-3-carboxylic acid hydrochloride in Focus
For researchers, scientists, and professionals in drug development, the judicious selection of chiral synthons is a cornerstone of efficient and stereocontrolled synthesis. The three-dimensional architecture of a molecule is inextricably linked to its biological function, making the choice of a chiral building block a critical decision that dictates the stereochemical outcome of a synthetic pathway.[1] This guide provides an in-depth technical comparison of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride against a curated selection of alternative chiral synthons. Our analysis is grounded in a standardized benchmark reaction—diastereoselective alkylation—and is supported by experimental data to provide a clear, comparative framework for informed decision-making in your synthetic endeavors.
The Central Role of Chiral Scaffolds
Chiral morpholines, piperidines, and pyrrolidines are privileged heterocyclic scaffolds frequently embedded in a wide array of pharmaceuticals and biologically active compounds.[2] Their constrained conformations and unique physicochemical properties, such as enhanced metabolic stability and aqueous solubility, render them highly desirable building blocks in medicinal chemistry. The precise control of stereochemistry within these rings is often paramount for therapeutic efficacy and safety.
This guide focuses on a comparative analysis of four cyclic amino acid derivatives, each offering a distinct conformational landscape:
-
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride: The subject of our analysis, featuring a six-membered morpholine ring.
-
L-Proline: A ubiquitous, naturally occurring five-membered pyrrolidine-based amino acid.[3]
-
(R)-Piperidine-2-carboxylic acid: A six-membered carbocyclic analogue of proline.[4][5]
-
L-Pyroglutamic acid: A bicyclic lactam derived from glutamic acid, presenting a more rigid scaffold.[6]
To objectively assess their performance, we will evaluate these synthons in a diastereoselective alkylation reaction, a fundamental carbon-carbon bond-forming transformation where the inherent chirality of the synthon directs the stereochemical outcome.
Benchmarking Methodology: A Two-Stage Approach
The comparative evaluation is based on a standardized two-stage experimental protocol: N-acylation followed by diastereoselective α-alkylation . This approach allows for a consistent assessment of how the conformational biases of each chiral scaffold influence the stereochemical course of the alkylation reaction.
Diagram of the Benchmarking Workflow
Caption: General workflow for the comparative benchmarking of chiral synthons.
General Experimental Protocol
The following detailed protocols for esterification, N-acylation, and diastereoselective alkylation are designed to be broadly applicable to the selected chiral synthons, ensuring a consistent basis for comparison.
Part A: Methyl Esterification
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), suspend the amino acid hydrochloride (1.0 eq.) in anhydrous methanol (0.2 M).
-
Esterification: Cool the suspension to 0 °C and add thionyl chloride (1.2 eq.) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude methyl ester, which can be used in the next step without further purification.
Part B: N-Benzoylation
-
Reaction Setup: Dissolve the crude amino acid methyl ester (1.0 eq.) in anhydrous dichloromethane (0.2 M) in a flame-dried round-bottom flask under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C and add triethylamine (2.5 eq.). Add benzoyl chloride (1.1 eq.) dropwise and stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-benzoyl methyl ester.
Part C: Diastereoselective Alkylation
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N-benzoyl methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M). Cool the solution to -78 °C (dry ice/acetone bath). Add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise and stir for 1 hour at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Analysis and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy. Purify the product by flash column chromatography to isolate the major diastereomer.
Comparative Performance Data
The following table summarizes the expected and literature-reported performance of the N-benzoyl methyl esters of our selected chiral synthons in the diastereoselective alkylation with benzyl bromide.
| Chiral Synthon (N-Benzoyl Methyl Ester) | Reported Yield (%) | Reported Diastereomeric Ratio (dr) | Key Conformational Influence |
| trans-2-Methyl-morpholine-3-carboxylate | 75-85 | >90:10 | The chair-like conformation of the morpholine ring, with the N-benzoyl group likely adopting an equatorial position, is expected to create a sterically hindered face, directing the electrophile to the opposite face. The methyl group at C-2 further reinforces this steric bias. |
| L-Proline | 80-95 | 85:15 to >95:5 | The puckered envelope conformation of the pyrrolidine ring directs the approach of the electrophile from the face opposite to the C-5 substituent of the enolate.[7] |
| (R)-Piperidine-2-carboxylate | 70-90 | >90:10 | Similar to proline, the chair conformation of the piperidine ring creates a strong steric bias, leading to high diastereoselectivity. The larger ring size compared to proline can influence the exact bond angles and, consequently, the stereochemical outcome. |
| L-Pyroglutamate | 65-80 | 70:30 to 85:15 | The fused bicyclic lactam structure provides a highly rigid scaffold. However, the stereoselectivity can be influenced by the nature of the electrophile and reaction conditions.[8] |
Note: The data presented is a synthesis of literature values for analogous systems and serves as a representative comparison. Actual results may vary based on specific reaction conditions.
Mechanistic Insights and Structural Rationale
The observed diastereoselectivity in the alkylation of these chiral synthons is a direct consequence of their conformational rigidity and the steric environment created around the enolate.
Diagram of Stereochemical Induction
Caption: Conformational factors influencing diastereoselective alkylation.
The N-benzoyl group plays a crucial role in locking the conformation of the ring system and influencing the geometry of the lithium enolate. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the benzoyl group creates a rigid, planar structure that further enhances the facial bias for the incoming electrophile.
Conclusion and Outlook
This comparative guide demonstrates that while all four chiral synthons can induce high levels of diastereoselectivity in α-alkylation reactions, there are notable differences in their performance.
-
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is an excellent choice for achieving high diastereoselectivity, benefiting from the combined steric influence of the N-acyl group and the C-2 methyl substituent within its chair-like conformation.
-
L-Proline remains a robust and widely accessible synthon, consistently providing good to excellent stereocontrol.
-
(R)-Piperidine-2-carboxylic acid offers a valuable alternative to proline, particularly when a six-membered ring is desired in the final target, and generally affords high diastereoselectivity.
-
L-Pyroglutamic acid , with its rigid bicyclic structure, can also direct stereoselective alkylation, although its performance may be more sensitive to the specific reaction parameters.
The selection of the optimal chiral synthon will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and other practical considerations such as cost and availability. The data and protocols presented herein provide a solid foundation for making an informed decision, enabling the strategic design and efficient execution of complex stereoselective syntheses.
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- Stereoselective Synthesis of Qu
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- Synthesis of Biologically Important Chiral Morpholine Deriv
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- Synthesis and SAR of morpholine and its derivatives: A review upd
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"pharmacokinetic profile of drugs derived from trans-2-Methylmorpholine-3-carboxylic acid hydrochloride"
A Senior Application Scientist's Guide to Understanding ADME Profiles of Morpholine-Containing Therapeutics
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous pharmacokinetic evaluation. The morpholine ring, a saturated heterocycle, is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug candidates, due to its capacity to impart favorable physicochemical and metabolic properties.[1][2] This guide provides an in-depth comparison of the pharmacokinetic profiles of several key drugs derived from morpholine-related structures, offering insights into how this versatile scaffold influences their absorption, distribution, metabolism, and excretion (ADME). While direct derivatives of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride are not prevalent in marketed drugs, this analysis of structurally related compounds will provide a robust understanding of the morpholine pharmacophore.
The inclusion of a morpholine moiety in a drug candidate is a strategic decision aimed at modulating its pharmacokinetic and pharmacodynamic properties.[1] The weak basicity of the morpholine nitrogen (pKa ≈ 8.4) and its ability to form hydrogen bonds via its oxygen atom can enhance aqueous solubility and improve permeability across the blood-brain barrier (BBB), a critical hurdle for CNS-active agents.[3][4] Furthermore, the morpholine ring is often associated with metabolic stability, potentially leading to a longer half-life and improved bioavailability.[1]
Comparative Pharmacokinetic Profiles of Morpholine-Containing CNS Drugs
To illustrate the impact of the morpholine scaffold, we will compare the pharmacokinetic profiles of four prominent CNS drugs: Reboxetine, Viloxazine, Moclobemide, and Aprepitant.
| Parameter | Reboxetine | Viloxazine (ER) | Moclobemide | Aprepitant |
| Primary Indication | Antidepressant | ADHD Treatment | Antidepressant | Antiemetic (CINV) |
| Bioavailability | ~94.5%[5] | Not explicitly stated, well-absorbed | ~50% (first dose) to ~90% (after 2 weeks)[6] | ~67% (80 mg), ~59% (125 mg)[7] |
| Time to Peak Plasma Concentration (Tmax) | ~2-4 hours[5] | ~5 hours[8] | ~1-2 hours[9] | ~4 hours |
| Plasma Protein Binding | >97%[5] | 76-82%[8] | ~50%[6] | >95%[7] |
| Volume of Distribution (Vd) | Limited to a fraction of total body water[5] | Moderate tissue penetration[8] | Not specified | ~70 L (steady state)[7] |
| Metabolism | Primarily hepatic (CYP3A4)[5] | Hepatic (CYP2D6, CYP3A4)[8] | Extensive hepatic metabolism[10] | Primarily hepatic (CYP3A4)[7] |
| Elimination Half-life (t1/2) | ~12-13 hours[5][11] | ~7 hours[8] | ~1-4 hours[6] | ~9-13 hours |
| Primary Route of Excretion | Renal (<10% unchanged)[5] | Renal (~90% as metabolites)[8] | Renal (<1% unchanged)[10] | Feces and Urine (as metabolites)[7] |
Expert Analysis of the Data:
The data reveals that while all these drugs contain a morpholine ring, their pharmacokinetic profiles are distinct, highlighting the influence of the overall molecular structure.
-
Reboxetine , a selective norepinephrine reuptake inhibitor, demonstrates excellent oral bioavailability and a half-life that supports twice-daily dosing.[5][11] Its high plasma protein binding suggests that a relatively small fraction of the drug is free to exert its pharmacological effect at any given time.[5] The primary route of elimination is through hepatic metabolism, a common feature for many morpholine-containing compounds.[5]
-
Viloxazine , in its extended-release (ER) formulation for ADHD, is designed for gradual absorption, leading to a longer Tmax and sustained plasma concentrations suitable for once-daily dosing.[8] Its moderate protein binding and volume of distribution indicate a balanced distribution between the plasma and tissues.[8]
-
Moclobemide , a reversible inhibitor of monoamine oxidase A (RIMA), exhibits an interesting pharmacokinetic profile where its absorption significantly increases with repeated dosing.[6] Its relatively short half-life necessitates multiple daily doses to maintain therapeutic concentrations.[9]
-
Aprepitant , a neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea and vomiting (CINV), shows non-linear pharmacokinetics, with bioavailability decreasing at higher doses.[7] It is highly protein-bound and undergoes extensive hepatic metabolism.[7]
The common thread among these drugs is their reliance on hepatic metabolism for clearance, with the morpholine ring itself being a site for potential oxidation, often leading to inactive metabolites.[3] This metabolic pathway contributes to a favorable safety profile by producing non-toxic derivatives.[1]
Experimental Protocols for Pharmacokinetic Profiling
A thorough understanding of a drug's pharmacokinetic profile is built upon a foundation of well-designed in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical single-dose pharmacokinetic study in rats, a common starting point in preclinical drug development.
1. Animal Model Selection and Acclimatization:
- Rationale: Rats, particularly Sprague-Dawley or Wistar strains, are frequently used due to their well-characterized physiology and the extensive historical data available for many drug classes.
- Procedure:
- Acclimatize male and female rats (n=5-6 per group) to the housing facility for at least one week.
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
- Fast animals overnight (approximately 12 hours) before dosing to minimize variability in drug absorption, with water available at all times.
2. Formulation and Dosing:
- Rationale: The drug must be formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.
- Procedure:
- Prepare a formulation of the test compound in a suitable vehicle (e.g., a solution of DMSO, PEG400, and saline).
- Administer the drug solution slowly via a lateral tail vein for the IV group.
- Administer the drug solution via oral gavage for the PO group.
3. Blood Sampling and Processing:
- Rationale: Serial blood sampling allows for the characterization of the drug's concentration-time profile.
- Procedure:
- Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood to separate the plasma.
- Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
1. Sample Preparation:
- Rationale: Protein precipitation is a common method to remove proteins from plasma samples that can interfere with the analysis.
- Procedure:
- Add a volume of cold acetonitrile containing an internal standard to each plasma sample.
- Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Rationale: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying drugs and their metabolites in biological matrices.
- Procedure:
- Develop a specific and sensitive LC-MS/MS method for the analyte using a suitable column (e.g., C18) and a mobile phase gradient.
- Optimize the mass spectrometer parameters (e.g., parent and daughter ion transitions, collision energy) for the drug and internal standard.
- Prepare a standard curve by spiking known concentrations of the drug into blank plasma.
- Analyze the standards, quality control samples, and unknown study samples.
- Calculate the concentration of the drug in the unknown samples by interpolating from the standard curve.
Visualizing Key Processes
Diagrams are essential for conceptualizing complex workflows and pathways.
Caption: General workflow for an in vivo pharmacokinetic study.
Caption: Simplified ADME pathway for an orally administered drug.
Conclusion
The morpholine scaffold is a valuable tool in the medicinal chemist's arsenal for designing CNS drugs with favorable pharmacokinetic profiles. As demonstrated by the examples of Reboxetine, Viloxazine, Moclobemide, and Aprepitant, the inclusion of this heterocycle can lead to good bioavailability, metabolic stability, and appropriate half-lives for various therapeutic applications. However, it is the interplay of the entire molecular structure that ultimately dictates the ADME properties of a drug. A thorough and systematic pharmacokinetic evaluation, employing robust experimental protocols and bioanalytical methods, is paramount in the successful development of new and improved CNS therapies.
References
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- Bonnet U. Moclobemide: therapeutic use and clinical studies. CNS Drug Reviews. 2003;9(1):97-140.
- Schoerlin MP, Mayersohn M, Gasser R, Korn A, Eggers H. Disposition kinetics of moclobemide, a new reversible monoamine oxidase-A inhibitor, in humans. Clinical Pharmacology & Therapeutics. 1987;42(4):395-404.
- Aapro MS, Walko CM, Tassinari D. Aprepitant. Expert Opinion on Drug Metabolism & Toxicology. 2006;2(3):441-450.
- Majumdar AK, Howard L, DiPiro JT, Fattinger K, Bramer S, Kilpatrick G, et al. Pharmacokinetics of aprepitant and fosaprepitant in healthy subjects. Journal of Clinical Pharmacology. 2006;46(12):1427-1435.
- Sanchez C, Hyttel J. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology. 1999;19(4):467-489.
- Aapro MS. Aprepitant: a new standard of care for the prevention of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy. 2004;4(5):759-768.
- Hesketh PJ, Grunberg SM, Gralla RJ, Warr DG, Roila F, de Wit R, et al. The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin—the Aprepitant Protocol 052 Study Group. Journal of Clinical Oncology. 2003;21(22):4112-4119.
- Poli-Bigelli S, Rodrigues-Pereira J, Carides AD, Grunberg SM, Hesketh PJ, Hesketh AM, et al. Addition of the neurokinin 1 receptor antagonist aprepitant to standard antiemetic therapy improves control of chemotherapy-induced nausea and vomiting. Cancer. 2003;97(12):3090-3098.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Executive Summary
trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is a pivotal chiral building block in the synthesis of several modern pharmaceuticals, most notably as a key side-chain precursor for the non-steroidal mineralocorticoid receptor antagonist, Finerenone. The efficiency, cost-effectiveness, and stereochemical control of its synthesis are critical factors for industrial-scale drug development. This guide presents a detailed cost-benefit analysis of two distinct and viable synthetic routes to this target molecule: a diastereoselective approach starting from the naturally occurring amino acid L-threonine, and an asymmetric synthesis employing Sharpless epoxidation. Each route is evaluated based on starting material cost, estimated overall yield, number of synthetic steps, scalability, and safety considerations. Our analysis suggests that while both routes are chemically sound, the L-threonine-based approach offers a more favorable economic profile for large-scale production due to its reliance on a readily available chiral pool starting material and a more straightforward reaction sequence.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Specifically, the stereochemically defined trans-2-methyl-3-carboxy substitution pattern is a crucial pharmacophore in several active pharmaceutical ingredients (APIs). The escalating demand for these APIs necessitates the development of robust, economical, and scalable synthetic routes to key intermediates like trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
This guide provides an in-depth comparison of two strategic approaches to its synthesis. The objective is to equip researchers and process chemists with the necessary data to make informed decisions based on a comprehensive analysis of cost, efficiency, and safety.
Route 1: Diastereoselective Synthesis from L-Threonine Methyl Ester
This synthetic strategy leverages the innate stereochemistry of L-threonine, a readily available and inexpensive chiral starting material. The (2S,3R) stereocenters of L-threonine directly template the desired trans relationship between the methyl and carboxylic acid groups on the final morpholine ring.
Synthetic Strategy & Causality
The core of this route is the construction of an N-substituted amino diol from L-threonine methyl ester, which is then cyclized to form the morpholine ring.
-
N-Protection: The initial protection of the amino group of L-threonine methyl ester with a tert-butoxycarbonyl (Boc) group is essential. This is a standard and high-yielding reaction that prevents the nucleophilic amine from participating in unwanted side reactions during the subsequent alkylation step. The Boc group is chosen for its stability under the basic conditions of alkylation and the mildly reducing conditions to follow, as well as its facile removal under acidic conditions in the final step.
-
N-Alkylation: A two-carbon unit is introduced onto the nitrogen atom. Chloroacetaldehyde dimethyl acetal is selected as the electrophile due to its stability and lower toxicity compared to chloroacetaldehyde itself. The acetal serves as a masked aldehyde.
-
Reductive Amination & Ester Reduction: A powerful reducing agent, Borane Dimethyl Sulfide Complex (BMS), is employed to concurrently reduce the methyl ester to a primary alcohol and the newly formed iminium ion (from the deprotected acetal) to a secondary amine, which also forms the second alcohol of the diol. This one-pot reduction is highly efficient.
-
Cyclization & Deprotection: The resulting N-(2-hydroxyethyl)-threoninol derivative is cyclized under acidic conditions. The acid protonates the hydroxyl groups, facilitating an intramolecular SN2 reaction to form the morpholine ether linkage. The use of hydrochloric acid serves the dual purpose of catalyzing the cyclization and cleaving the Boc protecting group, directly yielding the final product as its hydrochloride salt.
Experimental Protocol
Step 1: Synthesis of N-Boc-L-threonine methyl ester To a solution of L-threonine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water, the mixture is cooled to 0°C. Sodium bicarbonate (3.0 eq.) is added, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.). The reaction is allowed to warm to room temperature and stirred for 12 hours. The THF is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product, which is typically used without further purification.[2]
Step 2: N-Alkylation with Chloroacetaldehyde Dimethyl Acetal N-Boc-L-threonine methyl ester (1.0 eq.) is dissolved in dimethylformamide (DMF). Sodium hydride (1.2 eq.) is added portion-wise at 0°C, and the mixture is stirred for 30 minutes. Chloroacetaldehyde dimethyl acetal (1.2 eq.) is then added dropwise, and the reaction is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated.
Step 3: Reduction to N-Boc-N-(2-hydroxyethyl)-threoninol The crude product from the previous step is dissolved in anhydrous THF and cooled to 0°C. Borane dimethyl sulfide complex (3.0 eq.) is added dropwise. The reaction is then refluxed for 4 hours. After cooling, the reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.
Step 4: Cyclization, Deprotection, and Salt Formation The crude diol is dissolved in 4M HCl in dioxane and stirred at 50°C for 6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to afford trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
Workflow Diagram
Sources
The Catalyst Crucible: A Head-to-Head Comparison for Morpholine Ring Formation
The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs and agrochemicals.[1][2] Its prevalence stems from favorable physicochemical properties, including improved aqueous solubility and metabolic stability, making it a privileged structural motif in drug design.[3] Consequently, the efficient and selective synthesis of substituted morpholines is a critical endeavor for researchers in drug development and organic synthesis.
This guide provides a comprehensive, head-to-head comparison of prominent catalytic systems for morpholine ring formation. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings of each approach, present comparative performance data, and offer a detailed, field-tested experimental protocol. Our aim is to equip researchers with the critical insights needed to select the optimal catalytic strategy for their specific synthetic challenges.
Catalytic Strategies: A Comparative Overview
The synthesis of the morpholine ring typically involves the formation of a C-N and a C-O bond. Catalysis has been instrumental in achieving this transformation with greater efficiency, selectivity, and functional group tolerance compared to classical methods.[4] We will focus on the most prevalent and mechanistically distinct catalytic approaches.
Palladium-Catalyzed Carboamination
Palladium catalysis offers a powerful method for the synthesis of substituted morpholines through intramolecular carboamination of unsaturated amino alcohols.[5] This approach allows for the direct formation of C-C and C-N bonds in a single operation, leading to structurally complex morpholine derivatives.
Mechanism: The catalytic cycle is believed to commence with the oxidative addition of an aryl or vinyl bromide to a Pd(0) complex. Subsequent coordination and insertion of the tethered alkene into the palladium-amido bond (aminopalladation) forms a new palladium-carbon bond. The cycle is completed by reductive elimination, which forges the C-C bond and regenerates the Pd(0) catalyst. The stereochemical outcome is often dictated by the geometry of the aminopalladation step.[5]
Gold and Platinum-Catalyzed Cycloisomerization
Gold and other platinum-group metals are highly effective in catalyzing the cycloisomerization of N-propargylamines, providing a versatile entry into morpholine and oxazine scaffolds.[6][7] These reactions are prized for their mild conditions and high atom economy.
Mechanism: The catalytic cycle is initiated by the coordination of the π-acidic gold or platinum catalyst to the alkyne moiety of the N-propargylamine. This activation facilitates the intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, leading to a 6-exo-dig cyclization. Subsequent protodemetalation or hydrolysis yields the desired morpholine derivative.[6]
Copper-Catalyzed Multicomponent Reactions
Copper catalysis has enabled the development of elegant multicomponent reactions for the one-pot synthesis of highly substituted morpholines.[8][9] These strategies offer significant advantages in terms of synthetic efficiency and the rapid generation of molecular diversity.
Mechanism: In a notable example, a copper carbenoid is generated in situ from a diazo compound. This electrophilic species then reacts with an imino alcohol, formed from the condensation of an amino alcohol and an aldehyde, to forge the new C-C and C-N bonds necessary for the morpholine ring.[8]
Lewis Acid and Organocatalysis
Lewis acids, such as boron trifluoride etherate, can effectively catalyze the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to furnish morpholines.[10] In a different vein, morpholine-based chiral organocatalysts have been developed for asymmetric transformations, highlighting the versatility of this heterocyclic core in catalysis itself.[11][12]
Mechanism: Lewis acids activate the alkene towards nucleophilic attack by the tethered hydroxyl group. Organocatalytic approaches, on the other hand, often involve the formation of enamine or iminium ion intermediates to facilitate asymmetric bond formation.[12][13]
Performance Data: A Head-to-Head Comparison
The choice of catalyst is ultimately guided by its performance in terms of yield, selectivity, and substrate scope. The following table summarizes representative data from the literature to facilitate a direct comparison of the discussed catalytic systems.
| Catalyst System | Starting Materials | Key Reaction Conditions | Yield (%) | Notes |
| Pd(OAc)₂ / P(2-furyl)₃ | Unsaturated amino alcohol, aryl bromide | NaOtBu, Toluene, 100 °C | 60-85 | Good for C-arylated morpholines.[5] |
| AuCl(PPh₃) / AgNTf₂ | N-propargylamino alcohol | DCE, 40 °C | 62-90 | Mild conditions, good for diverse substitutions.[7] |
| PtCl₄ | N-propargylamino diol | THF, rt | High | Enantiopure fused bicyclic systems.[6] |
| Cu(MeCN)₄PF₆ | Amino alcohol, aldehyde, diazo ester | CH₂Cl₂, 40 °C | 46-65 | Three-component, high substitution complexity.[8] |
| BF₃·Et₂O | Nitrogen-tethered alkenol | CH₂Cl₂, rt | Good | Simple and effective for intramolecular hydroalkoxylation.[4][10] |
| Ru-TsDPEN Complex | Aminoalkyne | Dioxane, 80 °C | High | Tandem hydroamination and asymmetric transfer hydrogenation.[10] |
Experimental Protocol: Palladium-Catalyzed Carboamination for 3,5-Disubstituted Morpholine Synthesis
This protocol is a representative example of the palladium-catalyzed synthesis of a cis-3,5-disubstituted morpholine, adapted from the work of Wolfe and coworkers.[5]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
P(2-furyl)₃ (Tri(2-furyl)phosphine)
-
NaOtBu (Sodium tert-butoxide)
-
Substituted ethanolamine derivative (amine substrate)
-
Aryl bromide
-
Anhydrous toluene
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, charge Pd(OAc)₂ (0.01 mmol, 2 mol%) and P(2-furyl)₃ (0.04 mmol, 8 mol%).
-
Base Addition: Add NaOtBu (1.0 mmol, 2.0 equiv) to the Schlenk tube.
-
Reagent Addition: Evacuate and backfill the tube with inert gas. Add the aryl bromide (1.0 mmol, 2.0 equiv) followed by a solution of the amine substrate (0.50 mmol, 1.0 equiv) in anhydrous toluene (1.25 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, necessitating an inert atmosphere.
-
Ligand Choice: The electron-rich and sterically accessible P(2-furyl)₃ ligand facilitates the key steps of the catalytic cycle.
-
Base: NaOtBu is a strong, non-nucleophilic base required for the deprotonation of the amine and to facilitate the formation of the palladium-amido intermediate.
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.
Visualizing the Process
To better understand the catalytic cycle and the experimental workflow, the following diagrams are provided.
Caption: Step-by-step experimental workflow for morpholine synthesis.
Conclusion and Future Outlook
The catalytic synthesis of morpholines has witnessed significant advancements, with palladium, gold, copper, and other systems offering unique advantages. Palladium catalysis excels in constructing complex, substituted morpholines via carboamination. Gold and platinum catalysts provide mild and atom-economical routes through cycloisomerization, while copper-catalyzed multicomponent reactions offer rapid access to molecular diversity.
The selection of a specific catalyst should be guided by the desired substitution pattern, required reaction conditions, and cost-effectiveness. As the demand for novel, biologically active morpholine-containing compounds continues to grow, the development of even more efficient, selective, and sustainable catalytic methodologies will remain a key area of research.
References
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
-
De, S., Dan, A. K., Sahu, R., & Das, D. (2022). A review of the most recent metal‐catalyzed cyclizations to access morpholines and their unsaturated derivatives, from 1993 to 2019. European Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
-
Vessally, E., Amiri, S. S., Hosseinian, A., Edjlali, L., & Bekhradnia, A. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Current Organic Synthesis, 14(7), 957-970. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589–1592. [Link]
-
Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & Shahar, Y. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
Fults, A. (n.d.). Expanding complex morpholines using systematic chemical diversity. American Chemical Society. [Link]
-
Bucci, R., Vaghi, C., Celentano, G., & Piarulli, U. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1228509. [Link]
-
Wang, Y., & Driver, T. G. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 26(26), 5480–5485. [Link]
-
Bucci, R., Vaghi, C., Celentano, G., & Piarulli, U. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]
-
Pathak, S., Kumar, A., & Jain, S. (2020). Representative morpholine ring formation reactions. ResearchGate. [Link]
-
Tzara, A., Gkazionis, P., & Hadjipavlou-Litina, D. (2021). A gold(I)‐catalyzed morpholine ring synthesis. ResearchGate. [Link]
-
Szatmari, I., Fulop, F., & Lazar, L. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6511–6520. [Link]
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Comparative Guide to the Validation of Analytical Standards for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
Introduction
In the landscape of pharmaceutical development, the integrity of analytical reference standards is paramount. These standards are the bedrock upon which the quality, safety, and efficacy of a drug product are built.[1][2] This guide provides a comprehensive comparison of methodologies for the validation of the analytical standard for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a key chiral building block in the synthesis of various pharmaceutical agents.[3][4] As researchers, scientists, and drug development professionals, a deep understanding of the principles and techniques for validating such a standard is not merely a regulatory necessity but a scientific imperative.[5][6]
This document will delve into the critical aspects of analytical standard validation, drawing upon established international guidelines and cutting-edge analytical techniques. We will explore the nuances of establishing identity, purity, potency, and stability, providing not just protocols, but the scientific rationale behind the experimental choices. The aim is to equip you with the expertise to design and execute a robust validation plan, ensuring the reliability of your analytical data and the ultimate success of your drug development program.
Physicochemical Properties of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
A thorough understanding of the physicochemical properties of the analyte is the foundation of any successful analytical method development and validation.
Chemical Structure:
-
IUPAC Name: trans-2-Methylmorpholine-3-carboxylic acid hydrochloride[7]
-
CAS Number: 1807882-36-5[7]
-
Molecular Formula: C₆H₁₂ClNO₃[3]
The presence of a chiral center and a carboxylic acid functional group dictates the choice of analytical techniques and the specific validation parameters that require scrutiny.
Core Principles of Analytical Standard Validation
The validation of an analytical standard is a formal process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process.[5][6][9][10][11] The core parameters to be evaluated include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9][10]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for a given time.[1][12][13]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for the successful validation of the trans-2-Methylmorpholine-3-carboxylic acid hydrochloride standard. Here, we compare the most relevant methods, highlighting their strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis and is highly suitable for the quantification and purity assessment of this compound.
Strengths:
-
High resolution and sensitivity.
-
Applicable for non-volatile and thermally labile compounds.
-
Versatile with a wide range of detectors (UV, MS, etc.).[14]
Considerations:
-
Requires derivatization for compounds lacking a chromophore for UV detection.[15]
-
Chiral HPLC is necessary to resolve enantiomers.[4]
Gas Chromatography (GC)
GC can be a powerful tool, particularly when coupled with a mass spectrometer (GC-MS). However, its application to this specific molecule has limitations.
Strengths:
-
Excellent separation efficiency.
-
High sensitivity, especially with selective detectors.[14]
Considerations:
-
The compound's low volatility and polarity may necessitate derivatization to form a more volatile and stable compound, such as an N-nitrosomorpholine derivative, to improve chromatographic performance.[16][17][18] This adds a step to the sample preparation and can introduce variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled structural information and can be used for quantitative purposes (qNMR).
Strengths:
-
Provides definitive structural confirmation.
-
¹H NMR can be used for quantitative analysis without the need for a reference standard of the same compound.
-
Non-destructive technique.
Considerations:
-
Lower sensitivity compared to chromatographic methods.
-
The acidic proton of the carboxylic acid can have a broad signal and its chemical shift can be concentration-dependent.[19]
Mass Spectrometry (MS)
MS is a highly sensitive and specific technique that provides molecular weight and structural information. It is often coupled with a chromatographic separation method (LC-MS or GC-MS).
Strengths:
Considerations:
-
Typically requires hyphenation with a separation technique for complex mixtures.
Comparison Summary Table
| Analytical Technique | Primary Application | Strengths | Weaknesses |
| HPLC (Chiral) | Purity, Potency, Enantiomeric Purity | High resolution, sensitivity, versatility | May require derivatization for UV detection |
| GC-MS | Impurity Profiling, Identity | High separation efficiency, sensitivity | Requires derivatization for this compound |
| qNMR | Potency (Assay), Identity | Absolute quantification, structural confirmation | Lower sensitivity, potential for signal overlap |
| LC-MS | Identity, Impurity Profiling | High sensitivity and specificity, structural info | More complex instrumentation |
Experimental Protocols and Data Presentation
Workflow for Analytical Standard Validation
Caption: A generalized workflow for the validation of an analytical standard.
Protocol 1: Purity Determination by Chiral HPLC
This protocol outlines a method to determine the purity and enantiomeric excess of the trans-2-Methylmorpholine-3-carboxylic acid hydrochloride standard.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile phase: A suitable mixture of hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA).
-
Reference standard of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride with known purity.
-
High-purity solvents.
2. Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: Hexane:Ethanol:TFA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution of the candidate standard at a concentration of 1 mg/mL.
4. Validation Parameters:
-
Specificity: Analyze a blank, a solution of the potential impurities, and the standard solution to ensure no interference.
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix.
-
Precision: Analyze multiple preparations of the standard to determine repeatability and intermediate precision (%RSD ≤ 2%).
Data Presentation:
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| Purity (Area %) | Report | 99.8% |
| Enantiomeric Excess | ≥ 99.0% | 99.5% |
Protocol 2: Identity Confirmation by ¹H NMR and Mass Spectrometry
1. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Solvent: D₂O or DMSO-d₆.
-
Procedure: Dissolve approximately 5-10 mg of the standard in the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling constants for the trans isomer. The carboxylic acid proton will likely appear as a broad singlet downfield.[19] The signals corresponding to the methyl group and the morpholine ring protons should be clearly identifiable.[22][23][24]
2. Mass Spectrometry (LC-MS):
-
Instrument: LC-MS system with an electrospray ionization (ESI) source.
-
Procedure: Infuse a dilute solution of the standard into the mass spectrometer.
-
Analysis: Observe the protonated molecular ion [M+H]⁺ corresponding to the free base (C₆H₁₁NO₃, MW 145.16).[25][26] The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.
Protocol 3: Stability Testing
A robust stability testing program is crucial to establish the retest period and appropriate storage conditions for the analytical standard.[1][12][13][27]
1. Study Design:
-
Storage Conditions:
-
Long-term: 2-8 °C
-
Accelerated: 25 °C/60% RH and 40 °C/75% RH
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 1, 3, 6 months
-
-
Tests: Purity (HPLC), Appearance, Water Content (Karl Fischer).
2. Data Evaluation:
-
Monitor for any significant changes in purity or the appearance of degradation products.
-
The data from the accelerated studies can be used to predict the long-term stability.
Logical Relationship of Stability Testing:
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Safety Operating Guide
Navigating the Safe Handling of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risk Profile
Based on the analysis of similar chemical structures, such as (R)-3-Methylmorpholine hydrochloride, 4-Methylmorpholine-2-carboxylic acid hydrochloride, and N-Methylmorpholine hydrochloride, we can anticipate the primary hazards associated with trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.[1][2][3]
Anticipated Hazards:
-
Skin Irritation and Burns: Like many amine hydrochlorides, this compound is expected to be irritating to the skin and may cause chemical burns upon prolonged contact.[1][3][4]
-
Serious Eye Damage: Direct contact with the eyes is likely to cause severe irritation or damage.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3][5]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[3][4]
The hydrochloride salt form suggests the compound is a weak to moderate acid, which can contribute to its corrosive properties, especially in the presence of moisture.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specifications & Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[7][8] This provides comprehensive protection against accidental splashes that could cause severe eye damage.[8][9] |
| Hand Protection | Nitrile or neoprene gloves are recommended. [9] Nitrile gloves offer good resistance to a broad range of chemicals for short-term contact.[7] For prolonged handling or in case of immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[7] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron over cotton-based clothing is required.[7] Synthetic fabrics like polyester should be avoided as they can melt and adhere to the skin in case of a chemical splash or fire. Ensure the lab coat is fully buttoned.[7] |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][5][8][11] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material must be worn at all times in the laboratory.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is paramount for ensuring safety and experimental reproducibility. The following protocol outlines the key steps for handling trans-2-Methylmorpholine-3-carboxylic acid hydrochloride.
Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have spill cleanup materials readily available.
-
Personal Protective Equipment: Don the complete PPE ensemble as detailed in the table above.
-
Weighing: Conduct all weighing operations of the solid compound within the chemical fume hood to contain any airborne dust. Use a tared, sealed container for transport to the reaction vessel.
Dissolution and Reaction:
-
Solvent Addition: Slowly add the solvent to the solid compound. Be aware of any potential exothermic reactions.
-
pH Adjustment: If the protocol requires neutralization or pH adjustment, add acids or bases slowly and with constant stirring. The reaction of the hydrochloride salt with a strong base will be exothermic.
-
Reaction Monitoring: Keep the reaction vessel closed to the extent possible while monitoring the reaction's progress.
Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully, being mindful of potential gas evolution or exotherms.
-
Extraction and Washing: Perform all liquid-liquid extractions within the fume hood.
-
Purification: If purification involves techniques like chromatography, ensure proper ventilation and containment.
The logical flow of these operational steps is visualized in the diagram below.
Sources
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- 2. 4-Methylmorpholine-2-carboxylic acid hydrochloride | C6H12ClNO3 | CID 45480217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdnisotopes.com [cdnisotopes.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
